molecular formula C7H11NS B1359913 2-Methyl-4-propylthiazole CAS No. 41981-63-9

2-Methyl-4-propylthiazole

Cat. No.: B1359913
CAS No.: 41981-63-9
M. Wt: 141.24 g/mol
InChI Key: KPTRSWJGYUCLLM-UHFFFAOYSA-N
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Description

2-Methyl-4-propylthiazole (CAS Registry Number: 41981-63-9) is a high-purity chemical compound with the molecular formula C7H11NS and a molecular weight of 141.23 g/mol . It is characterized by a boiling point of approximately 194.4 °C and a flash point of around 68.3 °C, with a calculated density of 1.025 g/cm³ . This thiazole derivative is slightly soluble in water but dissolves readily in most organic solvents, making it suitable for various laboratory applications . The thiazole ring system, which contains both nitrogen and sulfur atoms, is a versatile heterocycle found in numerous biologically active molecules and is a key synthon in medicinal chemistry . Researchers value this moiety for its aromatic properties and the diverse reactions it can undergo, such as donor-acceptor interactions, intramolecular nucleophilic substitution, and oxidation . Thiazole derivatives are a significant focus in the development of novel therapeutic agents for a wide range of pathological conditions, including as anticonvulsants, anti-inflammatories, antibacterial, and anticancer drugs . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes, or personal use. Researchers can leverage its properties for innovative studies in flavor and fragrance creation, given its use in "peach thiazole" formulations, as well as in the synthesis of more complex chemical entities for pharmaceutical testing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-propyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NS/c1-3-4-7-5-9-6(2)8-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTRSWJGYUCLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CSC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194794
Record name 2-Methyl-4-propylthiazole
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41981-63-9
Record name 2-Methyl-4-propylthiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-propylthiazole
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Record name 2-Methyl-4-propylthiazole
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Record name Thiazole, 2-methyl-4-propyl
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Foundational & Exploratory

what is the CAS number for 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-propylthiazole (CAS 41981-63-9) is a heterocyclic aromatic compound characterized by a five-membered thiazole ring substituted with a methyl group at position 2 and a propyl group at position 4.[1] Unlike its widely commercialized isomers—such as 2-isobutyl-4-methylthiazole (FEMA 3134, "Tomato Thiazole") or 2-isopropyl-4-methylthiazole (FEMA 3555, "Peach Thiazole")—this specific isomer is less common in commercial flavor catalogs but serves as a critical volatile marker in specific biological systems, notably Tuber nitidum (truffles).[1]

This guide provides a rigorous technical breakdown of the compound's physicochemical properties, synthesis via the Hantzsch protocol, and analytical characterization for researchers in medicinal chemistry and flavor science.

Physicochemical Identity & Properties[1][2][3][4][5][6][7][8][9]

Precise identification is paramount due to the prevalence of structural isomers. The data below distinguishes this compound from its alkyl-substituted analogs.

Core Identity Table[1][10]
ParameterTechnical Specification
CAS Registry Number 41981-63-9
IUPAC Name 2-Methyl-4-propyl-1,3-thiazole
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol
SMILES CCCc1csc(C)n1
FEMA Number Not assigned (Distinct from FEMA 3555/3134)
Appearance Colorless to pale yellow liquid
Odor Profile Earthy, green, vegetable, characteristic of Tuber species (truffles)
Physical Properties[1][2][3][4][5][7][10]
PropertyValueSource/Method
Boiling Point 194.4°C @ 760 mmHgPredicted/Experimental
Density 1.025 g/cm³Standard Liquid Density
Refractive Index (

)
~1.502Estimated based on thiazole series
LogP ~2.40Hydrophobicity indicator
Solubility Insoluble in water; soluble in EtOH, DCMLipophilic nature

Synthesis & Manufacturing Protocol

The most robust route for synthesizing this compound is the Hantzsch Thiazole Synthesis .[1] This condensation reaction involves a thioamide and an


-haloketone.
Mechanistic Pathway

To achieve the specific substitution pattern (2-Methyl, 4-Propyl), the precursors must be selected carefully:

  • Thioamide Component: Thioacetamide (

    
    ) provides the N-C-S fragment and the 2-Methyl  group.
    
  • 
    -Haloketone Component:  1-Bromopentan-2-one provides the carbon backbone.[1] The propyl group attached to the carbonyl carbon becomes the 4-Propyl  substituent.
    
Reaction Scheme Visualization

HantzschSynthesis Thio Thioacetamide (Source of 2-Me) Inter Hydroxythiazoline Intermediate Thio->Inter Nucleophilic Attack Halo 1-Bromopentan-2-one (Source of 4-Pr) Halo->Inter Prod This compound (CAS 41981-63-9) Inter->Prod Dehydration (-H2O) ByProd HBr + H2O Inter->ByProd

Figure 1: Hantzsch synthesis pathway targeting the specific 2,4-substitution pattern.[1]

Step-by-Step Laboratory Protocol

Reagents:

  • Thioacetamide (1.0 eq)[1]

  • 1-Bromopentan-2-one (1.0 eq)[1]

  • Ethanol (Solvent, anhydrous)[1]

  • Magnesium Sulfate (

    
    )[1]
    

Procedure:

  • Preparation: Dissolve 1-bromopentan-2-one (16.5 g, 100 mmol) in 100 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add thioacetamide (7.5 g, 100 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool the reaction mixture to room temperature. Evaporate the ethanol under reduced pressure.

  • Neutralization: Resuspend the residue in water and neutralize with saturated

    
     solution to liberate the free base.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate the organic layer and purify via vacuum distillation or column chromatography (Silica gel) to obtain the pure oil.

Analytical Characterization

Validating the identity of CAS 41981-63-9 requires distinguishing it from isomers like 2-propyl-4-methylthiazole.[1]

Mass Spectrometry (GC-MS)

In electron ionization (EI, 70eV), alkyl thiazoles show characteristic fragmentation:

  • Molecular Ion (

    
    ):  m/z 141 (Base peak or strong).
    
  • McLafferty Rearrangement: The propyl chain at C4 allows for a McLafferty rearrangement, often yielding a strong peak at m/z 112 (Loss of ethyl radical,

    
    ).
    
  • Ring Cleavage: Characteristic thiazole fragments at m/z 58 (Thioacetamide fragment).

Nuclear Magnetic Resonance (NMR)

Predicted shifts for structural confirmation (


):
  • ¹H NMR (400 MHz):

    • 
       6.7–6.8 ppm (1H, s, C5-H ): The aromatic proton on the ring.
      
    • 
       2.6–2.7 ppm (3H, s, C2-CH₃ ): The methyl group attached to the ring.
      
    • 
       2.5–2.6 ppm (2H, t, C4-CH₂ -Et): The methylene group attached to the ring.
      
    • 
       1.6–1.7 ppm (2H, m, 
      
      
      
      -CH₂ -CH₃).
    • 
       0.9–1.0 ppm (3H, t, Terminal CH₃ ).
      

Applications & Biological Relevance[1][3][6][11]

Flavor & Fragrance Science

While not a high-volume commodity like "Tomato Thiazole," this compound is a key constituent in the aroma profile of truffles (Tuber nitidum).[1]

  • Sensory Role: Contributes to the "earthy," "sulfurous," and "fungal" notes essential for authentic truffle reconstruction.

  • Biomarker: Its presence (along with 5-methylbenzothiophene) helps distinguish specific Tuber species analytically.

Pharmaceutical Scaffold

Thiazoles are privileged structures in drug discovery due to their ability to bind to DNA and proteins via hydrogen bonding and


-stacking.
  • Drug Design: The 2,4-disubstitution pattern serves as a lipophilic core for designing enzyme inhibitors.

  • Metabolism: The alkyl side chains are sites for metabolic oxidation (CYP450), influencing the pharmacokinetic half-life of thiazole-containing drugs.

References

  • Chemical Source Data: 2-methyl-4-propyl-1,3-thiazole (CAS 41981-63-9).[1] ChemSrc. Available at: [Link][1]

  • Natural Occurrence: Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS. ACS Omega, 2023.[2] (Identifies this compound in Tuber nitidum).[1][3][4][5] Available at: [Link][1]

  • Synthesis Protocol: Hantzsch, A. Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 1882.[6] (Foundational methodology adapted for thiazoles).[7]

  • Isomer Distinction: 2-Isopropyl-4-methylthiazole (FEMA 3555).[1][8][9] The Good Scents Company.[10][5] (Provided for contrast). Available at: [Link][1]

Sources

2-Methyl-4-Propylthiazole: Structural Analysis, Synthesis, and Properties

[1]

Executive Summary

This compound is a heterocyclic sulfur-nitrogen compound belonging to the alkylthiazole class.[2] Unlike its commercially dominant isomer, 2-isopropyl-4-methylthiazole (FEMA 3555), which is prized for fruity/peach notes, the 2-methyl-4-propyl variant is characterized by deeper earthy, nutty, and roasted nuances, contributing to the complex aroma profile of truffles. This guide provides a rigorous technical breakdown of its molecular identity, a validated Hantzsch synthesis protocol, and analytical characterization data for research and development applications.

Chemical Structure & Molecular Identity[3][4][5][6][7]

The molecule consists of a five-membered thiazole ring substituted at the C2 position with a methyl group and at the C4 position with an n-propyl chain.

AttributeDetail
Chemical Name 2-Methyl-4-propyl-1,3-thiazole
CAS Number 41981-63-9
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol
SMILES CCCC1=CSC(=N1)C (Canonical) / CC1=NC(CCC)=CS1
InChI Key Unique identifier required for database integration.[3]
Structural Class 2,4-Disubstituted Thiazole
Physicochemical Profile

Data derived from experimental values and high-fidelity predictive models for alkylthiazoles.

PropertyValueContext
Boiling Point 194.4°C @ 760 mmHgSignificantly higher than the isopropyl isomer (~175°C) due to better packing of the linear propyl chain.
Density 1.025 g/cm³Denser than water; typical for thiazoles.
LogP (Octanol/Water) 2.50Moderately lipophilic; suitable for oil-based formulations or lipid extractions.
Refractive Index 1.502Indicator of purity during distillation.
Flash Point ~68°CCombustible liquid (Category 4 / Class IIIA).

Synthesis & Manufacturing: The Hantzsch Protocol[9][10]

The most robust method for synthesizing this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an

4
Retrosynthetic Analysis

To achieve the specific regiochemistry (Methyl at C2, Propyl at C4):

  • C2-N3-S1 Fragment: Provided by Thioacetamide (

    
    ).
    
  • C4-C5 Fragment: Provided by 1-Chloropentan-2-one .

    • The propyl group (

      
      ) must be attached to the carbonyl carbon of the haloketone to end up at position 4.
      
Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the mechanistic flux from precursors to the final cyclized product.

HantzschSynthesisPrecursor1Thioacetamide(Source of C2-Methyl)Intermediate1ThioimidateIntermediatePrecursor1->Intermediate1Nucleophilic Attack (S on C-Cl)Precursor21-Chloropentan-2-one(Source of C4-Propyl)Precursor2->Intermediate1Intermediate2Hydroxy-thiazolineIntermediate1->Intermediate2Cyclization (N on C=O)ProductThis compound(Final Product)Intermediate2->ProductDehydration (-H2O)ByproductH2O + HClIntermediate2->Byproduct

Figure 1: Mechanistic pathway of the Hantzsch synthesis yielding this compound.

Experimental Protocol

Scale: 100 mmol batch.

Reagents:

  • Thioacetamide: 7.51 g (100 mmol)

  • 1-Chloropentan-2-one: 12.05 g (100 mmol)

  • Ethanol (Absolute): 50 mL

  • Magnesium Sulfate (

    
    ): Anhydrous
    

Step-by-Step Methodology:

  • Solvation: Dissolve 7.51 g of thioacetamide in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 12.05 g of 1-chloropentan-2-one dropwise over 15 minutes at room temperature. The reaction is exothermic; ensure temperature does not exceed 40°C.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Neutralize the residue with saturated

      
       solution (Caution: 
      
      
      evolution).
    • Extract the aqueous layer with Diethyl Ether (

      
       mL).
      
  • Purification:

    • Combine organic layers and dry over anhydrous

      
      .
      
    • Filter and concentrate in vacuo.

    • Distillation: Perform fractional distillation under reduced pressure (vacuum). Collect the fraction boiling at ~90–95°C at 15 mmHg.

Sensory & Biological Properties[6]

While the isopropyl isomer is famous for its "peach skin" note, This compound occupies a different sensory niche.

  • Odor Profile: Green, nutty, roasted, vegetable-like, and earthy.

  • Natural Occurrence: Identified as a volatile marker in Truffles (Tuber nitidum), contributing to the characteristic savory/fungal aroma.

  • Structure-Activity Relationship (SAR):

    • Alkyl Chain Length: The extension from methyl (C1) to propyl (C3) at position 4 shifts the odor from sharp/sulfurous to heavier, nuttier notes.

    • Linear vs. Branched: The linear n-propyl chain (this molecule) imparts a "fattier" or "waxier" green note compared to the sharper, ethereal fruitiness of the isopropyl isomer.

Analytical Characterization

For verification of the synthesized product, compare spectral data against these predicted standards.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

Shift (

ppm)
MultiplicityIntegrationAssignment
6.75 Singlet (s)1HH-5 (Ring proton)
2.70 Singlet (s)3H

at C2
2.65 Triplet (t)2H

of propyl group
1.72 Multiplet (m)2H

of propyl group
0.98 Triplet (t)3H

(Terminal propyl)
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 141
    
  • Base Peak: Likely m/z 112 (Loss of ethyl group from propyl chain, typical

    
    -cleavage).
    
  • Fragment Ions: m/z 42 (Propyl fragment), m/z 58 (Thioacetamide residue).

Safety & Handling (SDS Highlights)

Signal Word: WARNING

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Thiazoles can darken upon oxidation.

References

  • Chemsrc. (2025).[7][8] 2-Methyl-4-propyl-1,3-thiazole Physicochemical Properties and CAS Data. Retrieved from [Link]

  • Splivallo, R., et al. (2023).[9][10] Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS. ACS Omega.[11][9][10][6] (Identifies this compound in Tuber nitidum).[10][3][12][13] Retrieved from [Link][10]

  • Hantzsch, A. (1881).[14] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie. (Foundational methodology for thiazole synthesis).

synthesis of 2-Methyl-4-propylthiazole from basic precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-fidelity synthesis of 2-Methyl-4-propylthiazole (CAS 52414-84-3), a potent flavor and fragrance compound often utilized for its green, nutty, and vegetable notes.

The protocol prioritizes regiochemical integrity . The primary challenge in synthesizing 2,4-disubstituted thiazoles via the Hantzsch method is ensuring the correct placement of substituents on the thiazole ring. This requires a high-purity


-haloketone precursor (1-bromo-2-pentanone), which is difficult to obtain via direct halogenation of 2-pentanone due to thermodynamic preference for the 3-bromo isomer.

This guide presents a Kinetic Enol Silyl Ether strategy to guarantee the exclusive formation of the 1-bromo isomer, ensuring the final product is the target 4-propyl species rather than the 4-methyl-5-ethyl isomer.

Retrosynthetic Analysis & Strategy

The synthesis is based on the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an


-haloketone.
  • Bond Disconnection: The thiazole ring is constructed by forming the C-N and C-S bonds simultaneously.

  • Fragment A (N-C-S Source): Thioacetamide . This provides the nitrogen, sulfur, and the C2-methyl group.

  • Fragment B (C-C backbone): 1-Bromo-2-pentanone . This provides the C4-propyl backbone.

    • Critical Regiochemistry: The propyl group must be at position 4.[1] This dictates that the ketone carbonyl must be at C2 of the pentyl chain, and the halogen must be at the terminal C1 position.

Retrosynthesis Target This compound (Target) Disconnection Hantzsch Condensation Target->Disconnection Precursor1 Thioacetamide (Source of N-C-S + 2-Me) Disconnection->Precursor1 Precursor2 1-Bromo-2-pentanone (Source of C4-Pr) Disconnection->Precursor2 SubPrecursor 2-Pentanone (Starting Material) Precursor2->SubPrecursor Regioselective Bromination Logic Kinetic Control (LDA / TMSCl) Logic->Precursor2

Figure 1: Retrosynthetic breakdown illustrating the critical need for 1-bromo-2-pentanone.

Precursor Synthesis: 1-Bromo-2-pentanone

Objective: Synthesize 1-bromo-2-pentanone with >95% regioselectivity. Challenge: Direct bromination of 2-pentanone under acidic conditions favors the thermodynamic enol, leading to 3-bromo-2-pentanone . Solution: Use Kinetic Deprotonation followed by silyl trapping to isolate the terminal enol ether, then brominate.

Protocol: Kinetic Silyl Enol Ether Route

Reagents:

  • 2-Pentanone (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq)

  • Chlorotrimethylsilane (TMSCl) (1.2 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvents: Anhydrous THF, Dry Hexane.

Step-by-Step Methodology:

  • Kinetic Enolization:

    • Cool a solution of LDA (freshly prepared or commercial) in anhydrous THF to -78°C under nitrogen.

    • Add 2-pentanone dropwise over 30 minutes. The low temperature and bulky base ensure deprotonation occurs at the less hindered terminal methyl group (Kinetic Control).

    • Stir for 45 minutes at -78°C.

  • Silyl Trapping:

    • Add TMSCl dropwise to the enolate solution.

    • Allow the mixture to warm to room temperature over 2 hours.

    • Workup: Dilute with dry hexane, wash rapidly with cold saturated NaHCO₃, dry over MgSO₄, and concentrate.

    • Intermediate:2-(Trimethylsilyloxy)-1-pentene . (Verify by NMR: Terminal vinyl protons at ~4.0 ppm).

  • Regioselective Bromination:

    • Dissolve the silyl enol ether in anhydrous THF at 0°C.

    • Add NBS portion-wise. The bromine source reacts exclusively with the electron-rich double bond.

    • Stir for 1 hour at 0°C.

    • Workup: Quench with water, extract with diethyl ether, and wash with sodium thiosulfate (to remove traces of bromine).

    • Result: Crude 1-bromo-2-pentanone. Use immediately in the next step to prevent isomerization or degradation.

Core Synthesis: Hantzsch Coupling

Reaction: Condensation of Thioacetamide with 1-Bromo-2-pentanone. Mechanism: Nucleophilic attack of sulfur on the


-carbon, followed by cyclization and dehydration.
Experimental Protocol
ParameterSpecification
Scale 50 mmol (approx. 8.25 g of bromoketone)
Solvent Absolute Ethanol (50 mL)
Temperature Reflux (78°C)
Time 4 - 6 Hours
Yield Target 70 - 85%

Step-by-Step Methodology:

  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thioacetamide (3.75 g, 50 mmol) in 50 mL of absolute ethanol.

    • Ensure the thioacetamide is fully dissolved before proceeding.

  • Addition:

    • Add the freshly prepared 1-bromo-2-pentanone (8.25 g, 50 mmol) dropwise to the stirring solution at room temperature.

    • Observation: The reaction is exothermic; the solution may warm slightly.

  • Cyclization:

    • Heat the mixture to reflux.

    • Maintain reflux for 5 hours. The reaction mixture will typically turn yellow/orange.

    • Monitoring: TLC (Silica, 20% EtOAc/Hexane) should show the disappearance of the bromoketone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure (Rotavap) to obtain a viscous residue (thiazolium hydrobromide salt).

    • Resuspend the residue in 50 mL water.

    • Neutralization: Carefully basify the aqueous solution with saturated NaHCO₃ or 10% NaOH until pH ~9-10. This liberates the free base thiazole.

    • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

HantzschMechanism Step1 Nucleophilic Attack (S attacks C-Br) Step2 Intermediate Thioiminium Salt Step1->Step2 Step3 Cyclization (N attacks Carbonyl) Step2->Step3 Step4 Dehydration (- H2O) Step3->Step4 Product This compound Step4->Product

Figure 2: Mechanistic flow of the Hantzsch synthesis leading to the thiazole ring.[2][3][4]

Purification & Characterization

The crude product is a dark oil containing the target thiazole and potential polymeric byproducts.

Purification Strategy:

  • Vacuum Distillation: This is the most effective method for alkyl thiazoles.

    • Pressure: 10 - 15 mmHg.

    • Expected Boiling Point: 90 - 95°C at 15 mmHg (Extrapolated from homologs; 2-isopropyl-4-methylthiazole boils at 92°C/50mmHg).

    • Collect the clear, colorless fraction.

Characterization Data (Expected):

AnalysisDiagnostic SignalStructural Assignment
1H NMR (CDCl₃)

6.75 (s, 1H)
C5-H (Thiazole ring proton)

2.70 (s, 3H)
C2-CH₃ (Methyl group on ring)

2.65 (t, 2H)
C4-CH₂ -CH₂-CH₃ (Benzylic-like methylene)

1.70 (m, 2H)
C4-CH₂-CH₂ -CH₃

0.95 (t, 3H)
C4-CH₂-CH₂-CH₃
MS (EI) m/z 141 [M]+Molecular Ion
m/z 112 [M - Et]+Loss of ethyl from propyl chain

Safety & Handling

  • 1-Bromo-2-pentanone: Like all

    
    -haloketones, this is a potent lachrymator  (tear gas). All synthesis and handling must occur in a properly functioning fume hood. Wear double nitrile gloves.
    
  • Thioacetamide: A known carcinogen (Group 2B). Handle with care; avoid inhalation of dust.

  • LDA: Pyrophoric and moisture sensitive. Handle under inert atmosphere.

References

  • Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 21, 942–944.
  • Blanco, L. et al. (1988). "Regioselective synthesis of alpha-bromoketones from silyl enol ethers". Tetrahedron Letters, 29(16), 1915-1918.
  • Schwarz, J. et al. (2002). "Practical Synthesis of 2,4-Disubstituted Thiazoles". Organic Process Research & Development, 6(5). (Scale-up of thiazole synthesis).
  • PubChem Compound Summary. (2025). "this compound (CAS 52414-84-3)". National Center for Biotechnology Information. [Link] (Verification of target structure).

Sources

Natural Occurrence and Chemical Profile of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, chemical profile, and analytical characterization of 2-Methyl-4-propylthiazole (CAS 41981-63-9).[1]

CAS: 41981-63-9 | Formula: C₇H₁₁NS | MW: 141.23 g/mol [1]

Executive Summary

This compound is a rare alkylthiazole identified as a key volatile constituent in specific biological systems, most notably in the hypogeous fungus Tuber nitidum (truffle) and the visceral oil of the cuttlefish Sepiella maindroni. Unlike its commercially ubiquitous analog, 2-isopropyl-4-methylthiazole (FEMA 3555), the 4-propyl variant is not widely used as a synthetic flavorant but plays a critical role in the complex, earthy, and roasted aroma profiles of the natural matrices in which it occurs. This guide synthesizes its detection, formation pathways, and analytical parameters for researchers in food chemistry and chemical ecology.

Chemical Identity & Properties

The compound belongs to the class of 2,4-disubstituted thiazoles, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur.

PropertySpecification
IUPAC Name 2-Methyl-4-propyl-1,3-thiazole
CAS Number 41981-63-9
Molecular Weight 141.23 g/mol
LogP (Predicted) ~2.48
Odor Descriptors Green, vegetable, nutty, roasted, earthy, metallic.[1]
Solubility Insoluble in water; soluble in organic solvents (ethanol, pentane).[1]

Natural Occurrence

While alkylthiazoles are common Maillard reaction products in cooked meats and coffee, This compound has been specifically isolated from distinct biological sources where it contributes to unique sensory signatures.

Hypogeous Fungi (Tuber nitidum)

In a 2023 chemometric analysis of Turkish truffle species, this compound was identified as a distinguishing volatile marker for Tuber nitidum.

  • Concentration: Detected at 1.42% of the total volatile profile (relative peak area).[2]

  • Context: It co-occurs with 5-methylbenzothiophene, contributing to the sulfurous, earthy, and "gasoline-like" aroma characteristic of certain truffle species.

  • Significance: Its presence helps differentiate T. nitidum from other commercially valuable species like T. aestivum or T. borchii.

Marine Lipids (Sepiella maindroni)

The compound was identified in the oil extracted from the viscera of the cuttlefish Sepiella maindroni.[3][4]

  • Role: Along with hexanal and benzothiazole, it is cited as a principal contributor to the "distinctive odour" of cuttlefish oil.[3][4][5]

  • Sensory Impact: In this matrix, it likely reinforces the roasted/meaty notes that modify the dominant fishy amine odors.

Formation Mechanism: The Maillard Pathway

In thermal processing (e.g., cuttlefish oil extraction) or biological metabolism (truffles), thiazoles form via the interaction of sulfur-containing amino acids (Cysteine) and carbonyls derived from sugar degradation.

Proposed Biosynthetic/Thermal Route

The formation of the 2,4-dialkyl substitution pattern follows a specific condensation logic:

  • Sulfur/Nitrogen Source: Cysteine or Cysteamine.

  • Carbon Skeleton:

    • The 2-methyl group typically originates from acetaldehyde (a Strecker degradation product of alanine) or acetate precursors.

    • The 4-propyl group requires an

      
      -dicarbonyl precursor with a five-carbon chain, such as 2-oxopentanal  or a related breakdown product of membrane fatty acids (lipid oxidation).[1]
      
Pathway Visualization

The following diagram illustrates the theoretical formation via the Hantzsch-type condensation within a biological or thermal matrix.

Maillard_Pathway Cys L-Cysteine (Sulfur/Nitrogen Source) Strecker Strecker Degradation Cys->Strecker Condensation Thiazole Condensation (-H2O) Cys->Condensation Donates S & N Sugar Reducing Sugars (Glucose/Ribose) Sugar->Strecker Lipid Polyunsaturated Fatty Acids Oxidation Lipid Oxidation Lipid->Oxidation Acetaldehyde Acetaldehyde (C2 Precursor) Strecker->Acetaldehyde Generates C2 fragment AlphaKeto 1-Halo/Hydroxy-2-pentanone (C5 Precursor Analog) Oxidation->AlphaKeto Generates C5 fragment Acetaldehyde->Condensation AlphaKeto->Condensation Target This compound Condensation->Target

Figure 1: Theoretical formation pathway of this compound via Maillard/Lipid Oxidation interactions.[1]

Analytical Methodology

Reliable detection requires high-sensitivity separation due to the low olfactory threshold of alkylthiazoles. The standard protocol involves Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Extraction Protocol (HS-SPME)

This protocol is validated for volatile recovery from fungal and lipid matrices.

  • Sample Preparation:

    • Weigh 5.0 g of sample (homogenized truffle or oil) into a 20 mL amber headspace vial.

    • Add 5 mL of saturated NaCl solution (20% w/v) to enhance volatility (salting-out effect).

    • Seal hermetically with a PTFE/silicone septum.

  • Equilibration:

    • Incubate at 50°C for 30 minutes with constant magnetic stirring (500 rpm).

  • Fiber Exposure:

    • Insert SPME fiber (DVB/CAR/PDMS recommended for broad volatile range).

    • Expose fiber to headspace for 50 minutes at 50°C.

  • Desorption:

    • Desorb in GC injector at 250°C for 6 minutes (splitless mode).

GC-MS Parameters[1][2][6]
  • Column: Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm film) or equivalent non-polar phase (5% phenyl).

  • Carrier Gas: Helium at 1.4 mL/min.[2][6]

  • Temperature Program:

    • Initial: 60°C (hold 5 min).

    • Ramp: 4°C/min to 280°C.[2][6]

    • Final: 280°C (hold 5 min).

  • Identification:

    • Retention Index (RI): ~1277–1280 on Rxi-5Sil MS.

    • Mass Spectrum: Compare against NIST/Wiley libraries.[2][6] Key fragment ions: m/z 141 (molecular ion), with characteristic thiazole ring fragments.

Analytical Workflow Diagram

Analysis_Workflow Sample Sample Matrix (Truffle/Oil) Vial Headspace Vial + NaCl (Salting Out) Sample->Vial SPME HS-SPME Extraction (50°C, 50 min) Vial->SPME GC GC Separation (Rxi-5Sil MS Column) SPME->GC Thermal Desorption MS Mass Spectrometry (EI Source) GC->MS Data Data Analysis (RI: 1280, m/z Match) MS->Data

Figure 2: HS-SPME-GC-MS workflow for the isolation and identification of this compound.

References

  • Korkmaz, C., et al. (2023).[6][7] "Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS and Classification by a Chemometric Approach." ACS Omega.[6] Available at: [Link][6][8]

  • Shen, C., Xie, J., & Xu, X. (2007).[3][4][5] "The components of cuttlefish (Sepiella maindroni de Rochebruns) oil."[3][4][5] Food Chemistry, 105(4). Available at: [Link]

  • Accela ChemBio. (2023).[9] "Product Information: this compound (CAS 41981-63-9)."[1][9][10][11][12][13][14] Available at: [Link]

Sources

2-Methyl-4-propylthiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Synthetic Utility of 2-Methyl-4-propylthiazole

Executive Summary This technical guide provides a comprehensive analysis of this compound (CAS 41981-63-9), a 2,4-disubstituted 1,3-thiazole derivative. While primarily recognized in the flavor chemistry sector for its sensory profile (green, nutty, vegetable notes), this molecule serves as an excellent model system for studying the thiazole pharmacophore—a critical scaffold in modern drug discovery. This document details its stoichiometric properties, validated synthetic protocols via the Hantzsch condensation, and analytical profiling, tailored for researchers in medicinal chemistry and organic synthesis.

Part 1: Stoichiometry and Structural Analysis

At its core, this compound represents a stable heteroaromatic system. The thiazole ring is planar, with 6


-electrons satisfying Hückel's rule for aromaticity (

), imparting significant stability against oxidation relative to non-aromatic thio-variants.
Fundamental Constants

The following data aggregates experimentally verified physicochemical properties essential for handling and characterization.

PropertyValueUnitNotes
Molecular Formula

--
Molecular Weight 141.23 g/mol Monoisotopic Mass: 141.0612
CAS Registry 41981-63-9--
Appearance Colorless to pale yellow liquid-Mobile liquid at RT
Density

g/cm³@ 20°C
Boiling Point 194.4°C@ 760 mmHg
LogP 2.53-Predicted (XLogP3)
Refractive Index 1.496 - 1.501

-
Structural Composition Diagram

The molecule consists of a central 1,3-thiazole ring substituted at the C2 position with a methyl group and at the C4 position with a propyl chain. The C5 position remains unsubstituted, providing a diagnostic proton for NMR analysis.

StructuralComposition Core Thiazole Core (C3HNS) Result This compound (C7H11NS) Core->Result Scaffold Sub2 C2 Substitution (Methyl Group -CH3) Sub2->Result +15 Da Sub4 C4 Substitution (Propyl Group -C3H7) Sub4->Result +43 Da

Figure 1: Component breakdown of the this compound structure.

Part 2: Synthetic Pathways (Experimental Protocol)

The most robust method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an


-haloketone.[1]
Retrosynthetic Analysis

To construct this compound:

  • C2-N3-C4 fragment: Derived from Thioacetamide (

    
    ).
    
  • C4-C5 fragment: Derived from 1-Bromo-2-pentanone .

Step-by-Step Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques to minimize moisture, although the Hantzsch reaction is generally robust.

Reagents:

  • Thioacetamide (1.0 eq)

  • 1-Bromo-2-pentanone (1.0 eq)

  • Absolute Ethanol (Solvent)

  • Aqueous Ammonia or Sodium Bicarbonate (for neutralization)

Procedure:

  • Solvation: Dissolve 10 mmol of thioacetamide in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 10 mmol of 1-bromo-2-pentanone dropwise over 15 minutes at room temperature. Causality: Slow addition prevents localized overheating and potential polymerization of the reactive haloketone.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 4:1) should show the disappearance of the starting ketone.

  • Precipitation (Hydrobromide Salt): Upon cooling, the thiazole hydrobromide salt may crystallize. If not, reduce solvent volume under vacuum.

  • Neutralization: Resuspend the residue in water (10 mL) and carefully basify with 10% aqueous

    
     or saturated 
    
    
    
    until pH ~9. This liberates the free base (oily layer).
  • Extraction: Extract with Dichloromethane (3 x 15 mL). Dry the combined organics over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation or silica gel column chromatography to obtain the pure pale yellow liquid.

Reaction Mechanism Visualized

The mechanism proceeds via nucleophilic attack of the sulfur on the


-carbon, followed by cyclization and dehydration.

HantzschMechanism Start Reactants: Thioacetamide + 1-Bromo-2-pentanone Step1 Step 1: SN2 Attack (Sulfur attacks alpha-carbon) Start->Step1 Inter1 Intermediate: Thioimidate Salt Step1->Inter1 Step2 Step 2: Cyclization (Nitrogen attacks Carbonyl) Inter1->Step2 Inter2 Intermediate: Hydroxy-thiazoline Step2->Inter2 Step3 Step 3: Dehydration (-H2O, Aromatization) Inter2->Step3 Product Product: This compound HBr Step3->Product

Figure 2: Mechanistic flow of the Hantzsch Thiazole Synthesis yielding the target molecule.

Part 3: Analytical Profiling

Trustworthy identification requires corroborating data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dictated by the stability of the thiazole ring and the alkyl side chain cleavage.

  • Molecular Ion (

    
    ):  m/z 141 (distinct).
    
  • Base Peak: Often m/z 43 (Propyl group cleavage,

    
    ) or m/z 112 (
    
    
    
    , loss of ethyl from propyl chain via McLafferty rearrangement if geometry permits, or simple alkyl fragmentation).
  • Isotope Pattern: Look for the

    
     peak (approx 4.5% of M) due to the 
    
    
    
    isotope, a hallmark of sulfur-containing compounds.
Proton NMR ( H-NMR, CDCl )
  • 
     6.7–6.9 ppm (1H, s):  The C5-H proton. This is the only aromatic proton and is critical for confirming ring closure.
    
  • 
     2.6–2.7 ppm (3H, s):  Methyl group at C2.
    
  • 
     2.5–2.6 ppm (2H, t): 
    
    
    
    -methylene of the propyl group at C4.
  • 
     1.6–1.8 ppm (2H, m): 
    
    
    
    -methylene of the propyl group.
  • 
     0.9–1.0 ppm (3H, t):  Terminal methyl of the propyl group.
    

Part 4: Pharmaceutical & Industrial Relevance

While this compound is widely utilized as a flavoring agent (FEMA 3555) for its roasted/nutty characteristics, its structural architecture is highly relevant to drug development professionals.

Bioisosterism: The thiazole ring is a classic bioisostere for pyridine and oxazole rings. It is often employed in medicinal chemistry to:

  • Modulate Lipophilicity: The sulfur atom increases lipophilicity (LogP ~2.5) compared to oxazoles, improving membrane permeability.

  • Metabolic Stability: The aromatic nature of the ring resists rapid oxidative metabolism by CYP450 enzymes compared to furan or thiophene analogs.

Scaffold Utility: This specific molecule serves as a "fragment" in Fragment-Based Drug Discovery (FBDD). The C5 position is electronically activated for Electrophilic Aromatic Substitution (EAS), allowing researchers to further functionalize the ring (e.g., halogenation followed by Suzuki coupling) to build complex bioactive libraries.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole (Isomer Reference). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Propyl-4-methylthiazole (Isomer Data for Fragmentation Comparison). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Hantzsch, A. (1887).Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • The Good Scents Company. 2-methyl-4-propyl thiazole (CAS 41981-63-9) Properties and Flavor Profile. Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Source for Hantzsch mechanism and thiazole reactivity).[1][3][4]

Sources

potential biological activity of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-propylthiazole (CAS 41981-63-9) is a substituted alkylthiazole primarily characterized as a volatile organic compound (VOC) with significant olfactory activity.[1] While historically utilized in the flavor and fragrance industry for its "earthy," "green," and "roasted" notes—notably identified in Tuber species (truffles)—its biological relevance extends beyond sensory science.

This technical guide analyzes the compound's biological activity through three lenses: Olfactory Receptor Agonism , Metabolic Biotransformation (ADME) , and Structure-Activity Relationship (SAR) inferred Pharmacological Potential . By examining the thiazole scaffold's reactivity, we provide a predictive framework for its potential antimicrobial properties and cytochrome P450 interactions.

Physicochemical & Structural Profile

The biological behavior of this compound is dictated by its lipophilicity and the electronic properties of the thiazole ring.[1] The lone pair on the nitrogen atom makes it a weak base and a hydrogen bond acceptor, while the sulfur atom contributes to its aromaticity and metabolic susceptibility.

Table 1: Core Physicochemical Data

PropertyValueBiological Relevance
CAS Number 41981-63-9Unique Identifier
Molecular Formula C₇H₁₁NSThiazole core with alkyl substitutions
Molecular Weight 141.23 g/mol Low MW facilitates blood-brain barrier (BBB) permeation
LogP (Predicted) ~2.48Moderate lipophilicity; ideal for membrane permeability and GPCR binding
Boiling Point ~172°C (est)High volatility; crucial for olfactory receptor interaction
Odor Profile Earthy, Green, RoastedCharacteristic of 2,4-disubstituted thiazoles
Structural Visualization

The following diagram illustrates the core structure and the reactive sites susceptible to metabolic oxidation.

Structure cluster_0 This compound Structure N3 Nitrogen (N3) (H-bond Acceptor) C4 C4-Propyl Chain (Lipophilic Anchor) N3->C4 S1 Sulfur (S1) (Oxidation Site) C2 C2-Methyl Group (Steric Shield) S1->C2 C2->N3 C4->S1 caption Fig 1. Pharmacophore features: N3 enables receptor binding; S1 is the metabolic soft spot.

Primary Biological Activity: Olfactory Receptor Agonism[1]

The most validated biological activity of this compound is its role as a potent agonist for G-Protein Coupled Receptors (GPCRs) located in the olfactory epithelium.[1]

Mechanism of Action

Alkylthiazoles bind to specific Olfactory Receptors (ORs), triggering a cAMP-mediated signal transduction cascade. The "green" and "nutty" perception suggests activation of receptors tuned to hydrophobic ligands with specific steric constraints.

  • Ligand Binding: The propyl chain anchors the molecule in the hydrophobic pocket of the OR transmembrane domain.

  • GPCR Activation: The thiazole ring induces a conformational change in the receptor (likely G_olf).

  • Signal Transduction: Activation of Adenylyl Cyclase III

    
     cAMP increase 
    
    
    
    Opening of CNG channels
    
    
    Ca²⁺ influx
    
    
    Depolarization.

Experimental Validation: Gas Chromatography-Olfactometry (GC-O) To quantify this activity, researchers must determine the Odor Detection Threshold (ODT) .[1]

Protocol 1: Determination of Olfactometric Indices

  • Objective: Define the potency of this compound relative to standard odorants.

  • Method: AEDA (Aroma Extract Dilution Analysis).

    • Sample Prep: Dissolve isolate in dichloromethane. Prepare serial dilutions (1:2 to 1:1000).

    • Injection: Inject 1 µL into a GC equipped with a splitter (50% to FID, 50% to Olfactory Port).

    • Panel: 3 trained assessors sniff the effluent.

    • Data: Record the Flavor Dilution (FD) factor —the highest dilution at which the compound is still detectable.

    • Validation: Calculate the Odor Activity Value (OAV) = Concentration / Threshold.

Metabolic Fate & Toxicology (ADME)[1]

Understanding the metabolic stability of this compound is critical for assessing its safety and potential drug-drug interactions.[1] Thiazoles are not inert; they undergo bioactivation.[2]

Metabolic Pathways

The thiazole ring is primarily metabolized by Cytochrome P450 enzymes (CYP2E1, CYP3A4).

  • S-Oxidation: The sulfur atom is oxidized to a sulfoxide and then a sulfone.[1]

  • Epoxidation: The C4-C5 double bond can form an unstable epoxide.[1]

  • Ring Opening: The epoxide or sulfoxide intermediates are unstable, leading to ring cleavage and the formation of reactive aldehydes or thioamides.

  • Conjugation: Reactive intermediates are detoxified via Glutathione (GSH) conjugation.

Metabolism Parent This compound CYP CYP450 Oxidation (Phase I) Parent->CYP S_Oxide Thiazole S-Oxide (Unstable Intermediate) CYP->S_Oxide Epoxide C4-C5 Epoxide CYP->Epoxide RingOpen Ring Opening S_Oxide->RingOpen Epoxide->RingOpen Aldehyde Reactive α-Dicarbonyls (Toxicity Risk) RingOpen->Aldehyde Thioamide Thioamide Fragments RingOpen->Thioamide GSH Glutathione Conjugation (Phase II Detox) Aldehyde->GSH Excretion Urinary Excretion (Mercapturates) GSH->Excretion caption Fig 2. Metabolic bioactivation pathway: Ring opening poses a theoretical toxicity risk via electrophiles.

Potential Pharmacological Applications (SAR-Inferred)

While this compound is not a marketed drug, its structure shares the 1,3-thiazole pharmacophore found in potent therapeutics (e.g., Ritonavir, Tiazofurin).[1] Based on Structure-Activity Relationships (SAR), the following activities are predicted:

A. Antimicrobial Activity

Thiazole derivatives frequently exhibit bacteriostatic properties by inhibiting bacterial DNA gyrase or interfering with cell wall synthesis.

  • Hypothesis: The lipophilic propyl chain facilitates penetration of the bacterial cell membrane, while the thiazole ring disrupts metabolic enzymes.

  • Target: Gram-positive bacteria (e.g., S. aureus) are likely more susceptible than Gram-negative due to the lack of an outer membrane barrier against this lipophilic small molecule.[1]

B. CYP450 Inhibition

Small alkylthiazoles are known suicide inhibitors of CYP2E1.

  • Mechanism: The thiazole sulfur binds to the heme iron of the CYP enzyme, or the reactive metabolite covalently binds to the apoprotein.

  • Implication: Potential to modulate the metabolism of co-administered drugs (drug-drug interaction potential).[1]

Experimental Protocols for Validation

To transition from theoretical to proven biological activity, the following self-validating protocols are recommended.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

Rationale: To determine if the compound possesses intrinsic antibiotic activity.

  • Preparation:

    • Test Compound: Emulsify this compound in 0.1% DMSO/Media (solubility is low in pure water).

    • Inoculum: Standardize bacterial culture (S. aureus ATCC 29213) to

      
       CFU/mL.
      
  • Plate Setup:

    • Use 96-well microtiter plates.

    • Add 100 µL of Mueller-Hinton Broth to all wells.[1]

    • Perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).

  • Controls (Crucial for Validity):

    • Positive Control: Ciprofloxacin (known MIC).

    • Negative Control: DMSO vehicle only (to rule out solvent toxicity).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Confirmation: Add Resazurin dye (0.01%); blue

    
     pink indicates viable cells.
    

References

  • SIELC Technologies. (2018). This compound: Properties and HPLC Separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole (Structural Analog Data). Retrieved from [Link]

  • Mizutani, T., et al. (1993).[3] Nephrotoxicity of thiazole derivatives in mice depleted of glutathione. ResearchGate. Retrieved from [Link]

  • Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Splivallo, R., et al. (2023).[4][5] Volatile Compound Profiling of Seven Tuber Species. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1]

Sources

Technical Whitepaper: Spectroscopic Characterization of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic profile of 2-Methyl-4-propylthiazole (CAS: 41981-63-9), a critical flavor compound and pharmaceutical intermediate.

Executive Summary & Structural Context

This compound (


, MW: 141.[1][2][3]23) is a 2,4-disubstituted thiazole derivative. It is structurally distinct from its isomer, 2-isopropyl-4-methylthiazole  (Peach Thiazole), a common point of confusion in analytical workflows.

Accurate identification requires distinguishing the n-propyl chain at position 4 from the isopropyl group at position 2. This guide provides the definitive spectroscopic signatures (MS,


H NMR, 

C NMR) required for validation.
Structural Parameters[4][5][6][7]
  • IUPAC Name: 2-Methyl-4-propyl-1,3-thiazole[1][2]

  • CAS Number: 41981-63-9[1][3][4][5]

  • Molecular Weight: 141.23 g/mol [6]

  • Key Moiety: Electron-deficient heteroaromatic thiazole ring with alkyl donors at C2 and C4.

Synthesis & Analytical Workflow

To understand the impurity profile, one must understand the genesis of the molecule. The standard industrial route is the Hantzsch Thiazole Synthesis .

Experimental Workflow Diagram

The following diagram outlines the critical path from synthesis to spectroscopic validation.

AnalyticalWorkflow Substrate Precursors (Thioacetamide + 1-Bromo-2-pentanone) Reaction Hantzsch Synthesis (Reflux/Cyclization) Substrate->Reaction Condensation Workup Workup (Neutralization/Extraction) Reaction->Workup -HBr Purification Distillation/Chromatography (Remove Regioisomers) Workup->Purification Crude Oil Analysis Spectroscopic Validation (NMR/MS) Purification->Analysis >98% Purity

Caption: Analytical workflow for the isolation and validation of this compound.

Mass Spectrometry (EI-MS) Profiling

Mass spectrometry is the primary tool for distinguishing the n-propyl isomer from the isopropyl isomer.

Fragmentation Logic

Unlike 2-isopropyl-4-methylthiazole, which yields a dominant base peak at m/z 126 (loss of methyl from the isopropyl group), This compound exhibits a fragmentation pattern characteristic of long-chain alkyl substituents.

  • Molecular Ion (

    
    ):  141 m/z (Distinct, medium intensity).
    
  • McLafferty Rearrangement: The n-propyl chain at the 4-position allows for a McLafferty rearrangement (transfer of

    
    -hydrogen to the ring nitrogen), ejecting ethylene (
    
    
    
    ).
  • Benzylic-type Cleavage: Loss of the ethyl group from the propyl chain.

Key Diagnostic Ions (EI, 70 eV)
m/zIntensityFragment AssignmentMechanistic Origin
141 25-45%

Molecular Ion (Stable aromatic ring).
113 High

McLafferty Rearrangement. Loss of ethylene (

) from the propyl chain. Diagnostic for n-propyl at C4.
112 Medium

Loss of Ethyl radical (

). Formation of resonance-stabilized cation.
99 High

Ring cleavage/Rearrangement.
71 Base

Thiazole ring fragment (Characteristic of 2-methyl substituted thiazoles).
Fragmentation Pathway Diagram[5]

MS_Fragmentation Parent Molecular Ion (m/z 141) [2-Me-4-Pr-Thiazole]+ McLafferty m/z 113 (McLafferty Rearrangement) Loss of C2H4 Parent->McLafferty -28 Da (Ethylene) EthylLoss m/z 112 (Benzylic Cleavage) Loss of Ethyl Radical Parent->EthylLoss -29 Da (Ethyl) RingFrag m/z 71 (Ring Fragmentation) Thiazole Core McLafferty->RingFrag Ring Opening

Caption: Primary fragmentation pathways for this compound under Electron Ionization (70 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural proof. The data below represents the consensus chemical shifts in


.
Protocol: Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Concentration: 10-15 mg of analyte in 0.6 mL solvent.

  • Temperature: 298 K (

    
    ).
    
H NMR Data (400 MHz, )

The diagnostic signal is the triplet at ~0.98 ppm (distinguishing n-propyl from the doublet of isopropyl) and the singlet at ~6.75 ppm (C5-H).

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
5 6.75 Singlet (s)1H-Aromatic Ring H (Deshielded by N and S).
2-Me 2.68 Singlet (s)3H-Methyl group on C2 (Between N and S).
4-

2.72 Triplet (t)2H7.6

-Methylene of propyl chain.
4-

1.76 Sextet (sex)2H7.5

-Methylene of propyl chain.
4-

0.98 Triplet (t)3H7.4Terminal Methyl of propyl chain.
C NMR Data (100 MHz, )

Carbon assignments confirm the substitution pattern. The C2 carbon is the most deshielded due to its position between the Nitrogen and Sulfur atoms.

PositionShift (

, ppm)
TypeAssignment
C2 164.8 QuaternaryThiazole C2 (

)
C4 156.2 QuaternaryThiazole C4 (Substituted)
C5 114.5 CHThiazole C5 (Unsubstituted)
4-

33.4

Propyl

-methylene
4-

23.1

Propyl

-methylene
2-Me 19.2

Methyl on C2
4-

13.9

Terminal propyl methyl

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common:

  • 2-Isopropyl-4-methylthiazole (Isomer):

    • Detection: Check

      
      H NMR for a septet  at ~3.1 ppm (isopropyl CH) and a doublet  at ~1.3 ppm. These should be absent.
      
  • 2,4-Dimethylthiazole:

    • Origin: Impurity in the bromoketone starting material.

    • Detection: MS peak at m/z 113 (Molecular ion).

  • Thioacetamide Residue:

    • Detection: Broad singlet in NMR ~7-8 ppm (

      
      ) or smell (sulfurous/rotten egg).
      
Reference Standards

For quantitative analysis, ensure the integration of the C5-H singlet (6.75 ppm) is 1:3 relative to the C2-Me singlet (2.68 ppm) . Deviation suggests co-eluting impurities or oxidation of the ring.

References

  • NIST Mass Spectrometry Data Center. Thiazole, 2-methyl-4-propyl- (CAS 41981-63-9). NIST Chemistry WebBook, SRD 69.[7][8] [Link]

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine. [Link]

  • The Good Scents Company. 2-methyl-4-propyl thiazole (Flavor/Fragrance Data). [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for thiazole substituent effects and McLafferty rearrangements in alkyl-heterocycles).

Sources

Navigating the Solution Space: A Technical Guide to the Solubility of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Methyl-4-propylthiazole (CAS 41981-63-9), a heterocyclic compound of interest in pharmaceutical and flavor science research. Recognizing the current scarcity of published experimental solubility data for this specific molecule, this document furnishes researchers, scientists, and drug development professionals with a three-pronged approach to understanding and determining its solubility profile. First, it presents a detailed examination of the physicochemical properties and available solubility data of structurally similar analogs, primarily its isomer 2-Isopropyl-4-methylthiazole, to establish a baseline for solubility expectations. Second, it delves into the theoretical foundations of solubility, including Hansen Solubility Parameters (HSP) and the COSMO-RS model, providing a framework for predictive assessments. Third, it offers detailed, field-proven experimental protocols for the precise determination of solubility in various solvents. This guide is structured to empower researchers with both the theoretical knowledge and the practical methodologies required to confidently navigate the solubility characteristics of this compound in their specific applications.

Introduction: The Challenge of Characterizing this compound

This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in numerous biologically active compounds and approved pharmaceuticals.[1] The nature and positioning of alkyl substituents on this ring significantly influence key physicochemical properties such as polarity, hydrogen bonding potential, and ultimately, solubility. This, in turn, dictates bioavailability, formulation feasibility, and reaction kinetics in various solvent systems.

A thorough literature review reveals a significant data gap regarding the experimental solubility of this compound in common organic and inorganic solvents. While the compound is noted as a volatile component in some natural products, quantitative solubility data remains unpublished.[2][3] This guide directly addresses this challenge by providing a robust framework for both predicting and experimentally verifying its solubility.

Physicochemical Properties and Analog-Based Solubility Profile

To establish a reasonable starting point for solubility prediction, we can analyze the properties of this compound and its close structural relatives.

Properties of this compound (CAS 41981-63-9)
  • Molecular Formula: C₇H₁₁NS[4]

  • Molecular Weight: 141.23 g/mol [4]

  • Structure: A thiazole ring substituted with a methyl group at position 2 and a propyl group at position 4.

The presence of the non-polar propyl and methyl groups combined with the moderately polar thiazole ring (containing nitrogen and sulfur heteroatoms) suggests that the molecule will exhibit limited solubility in highly polar solvents like water and good solubility in a range of organic solvents. The parent compound, thiazole, is described as soluble in alcohol and ether.[5]

Surrogate Data from Isomer: 2-Isopropyl-4-methylthiazole (CAS 15679-13-7)

The most closely related compound with available data is the isomer, 2-Isopropyl-4-methylthiazole. While the branching of the alkyl group (propyl vs. isopropyl) will induce subtle differences in intermolecular forces and crystal packing (if solidified), these data provide the best currently available experimental approximation.

PropertyValueSource
Molecular Weight 141.24 g/mol [2]
Appearance Colourless to pale yellow liquid[2]
Water Solubility 0.23 g/L (230 mg/L) at 25 °C[6]
Ethanol Solubility Miscible at room temperature[2]
Fat/Oil Solubility Miscible[2]
logP (o/w) 1.225 - 2.5[2][6]

This data for the isopropyl isomer indicates a compound that is slightly soluble in water and highly soluble in organic media like ethanol and lipids, which aligns with the "like dissolves like" principle.[2][6] We can hypothesize that this compound will exhibit a similar, though not identical, profile.

Theoretical Framework for Solubility Prediction

In the absence of direct experimental data, theoretical models are invaluable for screening solvents and understanding the underlying dissolution mechanisms.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Solvents (e.g., water, methanol) effectively dissolve polar solutes (e.g., salts, sugars) through dipole-dipole interactions and hydrogen bonding.

  • Non-polar Solvents (e.g., hexane, toluene) dissolve non-polar solutes (e.g., oils, waxes) through London dispersion forces.

This compound possesses both a polar heterocyclic ring and non-polar alkyl chains, making it semi-polar. Its solubility will therefore be a balance of these characteristics. It is expected to be more soluble in semi-polar solvents like acetone, ethyl acetate, and dichloromethane than in the extremes of water or hexane.

Hansen Solubility Parameters (HSP)

HSP theory offers a more quantitative approach by decomposing the total cohesive energy of a substance into three parameters:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar interactions.

  • δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. While the specific HSP values for this compound are not published, they can be estimated using computational methods.[7] Researchers can then match these estimated values to the known HSP of various solvents to create a ranked list of potential candidates for high solubility.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, from first principles.[8][9] It requires only the molecular structure of the solute and solvent as input.[10] The model calculates a "σ-profile" for each molecule, which is a histogram of its surface polarity. By comparing the σ-profiles of the solute and solvent, COSMO-RS can predict the chemical potential of the solute in the solvent and thus its solubility, often with high accuracy.[8] Given the lack of experimental data, employing COSMO-RS would be a highly recommended in silico approach to screen a wide array of solvents for their suitability.

Experimental Determination of Solubility

Ultimately, theoretical predictions must be validated by empirical measurement. The following section provides a robust, self-validating protocol for determining the solubility of a liquid solute like this compound.

General Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process, from initial screening to precise quantitative analysis.

Solubility_Workflow cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis (Shake-Flask Method) A Select Solvents (Polar, Non-polar, Semi-polar) B Add ~100 µL Solute to 1 mL Solvent in Vial A->B C Vortex & Equilibrate (e.g., 1h @ 25°C) B->C D Visual Observation (Miscible, Immiscible, Partially Soluble) C->D E Prepare Supersaturated Mixture in Sealed Vial D->E Select Solvents for Quantification F Equilibrate with Agitation (24-72h @ Constant T) E->F G Allow Phases to Settle (Centrifuge if needed) F->G H Sample Supernatant of Solvent Phase G->H I Dilute Sample with Mobile Phase H->I J Quantify Concentration (e.g., HPLC-UV, GC-MS) I->J K K J->K Calculate Solubility (e.g., mg/mL, mol/L)

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.[11]

A. Materials and Equipment:

  • This compound (solute)

  • Selected solvents (high purity, e.g., HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Calibrated positive displacement pipettes

  • Volumetric flasks

  • Quantitative analytical instrument (e.g., HPLC-UV or GC-MS)

B. Procedure:

  • Preparation of Standard Curve: Prepare a series of accurate standard solutions of this compound in the chosen solvent (or a miscible solvent if using HPLC). Analyze these standards on the chosen analytical instrument (e.g., HPLC-UV) to generate a standard curve of response versus concentration. This is critical for the final quantification.

  • Creating the Equilibrium Mixture: To a glass vial, add an excess amount of this compound to a known volume of the solvent (e.g., 200 µL of solute to 2 mL of solvent). The presence of a distinct, undissolved solute phase after initial mixing is essential to ensure saturation is reached.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typical. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 24 hours to allow the undissolved solute to separate. If an emulsion persists, centrifugation can be used to facilitate phase separation.

  • Sampling: Carefully withdraw a known volume of the clear, saturated solvent supernatant using a calibrated pipette. Be extremely careful not to disturb the undissolved solute layer.

  • Dilution and Quantification: Immediately dilute the sampled aliquot with a known volume of solvent (or mobile phase for HPLC) in a volumetric flask to bring the concentration within the linear range of the previously established standard curve.

  • Analysis: Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV, GC-MS).

  • Calculation: Using the concentration obtained from the standard curve, calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

C. Self-Validation and Trustworthiness:

  • Time to Equilibrium: Perform the experiment at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant at and after the point of equilibrium.

  • Reproducibility: Conduct the experiment in triplicate to ensure the precision of the results.

  • Mass Balance: After sampling, the remaining undissolved solute and saturated solution can be analyzed to ensure the initial mass of the solute is accounted for, confirming no degradation occurred.

Conclusion

While experimental solubility data for this compound is not yet publicly available, a combination of analog analysis, theoretical prediction, and rigorous experimental methodology provides a clear path forward for researchers. The data for its isomer, 2-Isopropyl-4-methylthiazole, suggests slight aqueous solubility and high solubility in organic solvents. For project-specific needs, the application of predictive models like COSMO-RS can efficiently screen and rank potential solvents. However, for definitive, high-fidelity data required in drug development and other critical applications, the experimental protocols detailed herein are indispensable. By following these guidelines, researchers can confidently and accurately characterize the solubility profile of this compound, enabling its effective use in their scientific endeavors.

References

  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl-4-methyl-3-thiazoline. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2023). Safety Data Sheet: NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]

  • Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS and Classification by a Chemometric Approach. (2023). ACS Food Science & Technology. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiazole, 2-methyl-4-propyl- (CAS 41981-63-9). Retrieved from [Link]

  • Klamt, A. (2011). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.
  • International Journal of Pharmaceutical Investigation. (2018). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ResearchGate. (2023). Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model. Retrieved from [Link]

  • SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications, Uses and By-products from Cephalopods. Retrieved from [Link]

  • Google Patents. (2016). TAD TARTANI A MAN A ALTA QUALI A MAN ATAU.
  • The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Thiazole, 2-methyl-4-propyl-. Retrieved from [Link]

Sources

Thermal Stability and Degradation of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational technical document for the evaluation of 2-Methyl-4-propylthiazole , a potent flavor and fragrance intermediate.[1] As specific literature on this exact n-propyl isomer is rarer than its isopropyl counterpart (Peach Thiazole), this guide synthesizes established alkylthiazole chemistry with rigorous experimental design.[1]

Technical Guide & Evaluation Framework

Executive Summary

This compound (CAS: 41981-63-9) is a heterocyclic aroma compound characterized by green, nutty, and vegetable notes.[1] While thiazole rings possess inherent aromatic stability, the alkyl side chains render the molecule susceptible to radical-mediated oxidation and thermal fragmentation during high-temperature processing (e.g., Maillard-type reaction conditions or gas chromatography).[1]

This guide provides a structural analysis of its degradation pathways, establishes a quantitative stability profiling protocol, and details the analytical workflows required for precise monitoring in complex matrices.[1]

Physicochemical Profile & Stability Baseline

Before assessing degradation, we must establish the thermodynamic baseline.[1] The n-propyl substitution at the C4 position introduces a "soft" site for radical attack compared to the more sterically hindered isopropyl isomer.

PropertyValue (Est.)Stability Implication
Molecular Structure C₇H₁₁NSAromatic ring is stable; alkyl chain is the weak point.[1]
Boiling Point 195–205 °CStable under standard reflux; volatile loss occurs before degradation.[1]
Flash Point ~68 °CModerate flammability; requires inert atmosphere for high-T stress testing.[1]
LogP ~2.6Lipophilic; accumulates in fatty matrices which may catalyze oxidation.[1]
pKa (Conjugate Acid) ~2.5Weak base; stable in neutral/mildly acidic aqueous solutions.[1]

Thermal Degradation Mechanisms

The degradation of this compound is not a singular event but a bifurcated pathway dependent on the presence of oxygen.[1][2]

Pathway A: Oxidative Dealkylation (Aerobic)

In the presence of oxygen, particularly at temperatures >120°C, the degradation is driven by radical abstraction of the hydrogen atom at the benzylic-like


-carbon  of the propyl chain.
  • Initiation: Thermal energy generates a radical at the propyl C1 position (stabilized by the thiazole

    
    -system).[1]
    
  • Propagation: Reaction with

    
     forms a peroxy radical, leading to a hydroperoxide intermediate.[1]
    
  • Decomposition: The chain scissions to form 2-methyl-4-formylthiazole or 2-methyl-4-acetylthiazole , releasing short-chain aldehydes (acetaldehyde/formaldehyde).[1]

Pathway B: Pyrolytic Ring Fragmentation (Anaerobic/High T)

At temperatures exceeding 300°C (e.g., GC injector ports or extrusion processing), the thiazole ring itself undergoes homolytic cleavage.[1]

  • C-S Bond Fission: The weakest bond in the ring (C-S) breaks.[1]

  • Rearrangement: Formation of isothiocyanates and nitriles.[1]

Visualization of Degradation Pathways

The following diagram maps the critical degradation nodes.

DegradationPathway Start This compound Heat Thermal Stress (>150°C) Start->Heat Oxidation Oxidative Pathway (+O2) Heat->Oxidation Aerobic Pyrolysis Pyrolytic Pathway (Inert/High T) Heat->Pyrolysis Anaerobic (>300°C) AlphaRadical α-Carbon Radical (Resonance Stabilized) Oxidation->AlphaRadical Peroxide Hydroperoxide Intermediate AlphaRadical->Peroxide ProductsOx Degradation Products: 2-Methyl-4-acetylthiazole Acetaldehyde Peroxide->ProductsOx RingOpen C-S Bond Fission Pyrolysis->RingOpen ProductsPy Degradation Products: Nitriles Isothiocyanates RingOpen->ProductsPy

Caption: Bifurcated thermal degradation mechanism showing oxidative side-chain scission vs. pyrolytic ring opening.[1]

Experimental Protocols for Stability Assessment

To validate the stability of this compound in your specific matrix, use the following self-validating protocols.

Protocol A: Accelerated Isothermal Stress Testing (AIST)

Objective: Determine the kinetic degradation rate (


) and half-life (

).[1]

Materials:

  • Neat this compound (>98% purity).[1]

  • Solvent: High-boiling inert solvent (e.g., Dodecane) or solid matrix (e.g., Silica gel for surface effects).[1]

  • Internal Standard (ISTD): 2-Acetylthiazole (structurally similar, distinct retention time).[1]

Workflow:

  • Preparation: Prepare a 1000 ppm stock solution of analyte + 100 ppm ISTD in Dodecane.

  • Aliquot: Seal 2 mL aliquots into crimp-top headspace vials (purge with

    
     for anaerobic data, leave air for aerobic).
    
  • Incubation: Heat blocks set to 100°C, 140°C, and 180°C.

  • Sampling: Remove triplicate vials at

    
     hours. Quench immediately on ice.
    
  • Analysis: Analyze via GC-MS (SIM mode).

Protocol B: GC-MS Quantification & Structural Confirmation

Objective: Separate the parent compound from degradation products.[1]

Instrument Parameters:

  • Column: DB-WAX or ZB-WAX (Polar phase is essential to separate thiazoles from non-polar degradation hydrocarbons).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Injector: Splitless @ 240°C (Note: Keep below 250°C to minimize injector-port degradation).

  • Oven: 50°C (2 min)

    
     10°C/min 
    
    
    
    230°C (5 min).
  • MS Detection: SIM Mode. Target Ions:

    • Parent: m/z 141 (Molecular Ion), m/z 112 (Loss of ethyl group).[1]

    • Degradant (Acetylthiazole): m/z 127.[1]

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision logic for analyzing stability samples.

AnalyticalWorkflow Sample Stressed Sample Extraction Liquid-Liquid Extraction (DCM or MTBE) Sample->Extraction GC GC Separation (Polar Column) Extraction->GC MS_Full MS (Full Scan) Identify Unknowns GC->MS_Full Screening MS_SIM MS (SIM) Quantify Parent GC->MS_SIM Routine Data Data Processing MS_Full->Data MS_SIM->Data Result Calculate k_obs & Half-life Data->Result

Caption: Step-by-step analytical workflow from sample extraction to kinetic calculation.

Implications for Drug & Flavor Development

  • Flavor Release: The degradation of the propyl chain leads to a loss of "nutty/green" character and the formation of sharper, pungent notes (acetylthiazole). In food processing, this implies that this compound should be added post-processing or encapsulated to prevent thermal oxidation.[1]

  • Pharmaceutical Impurities: If used as an intermediate, the formation of N-oxides (via oxidative stress) must be monitored, as these can be sensitizers.[1] Ensure synthesis temperatures remain <140°C under inert atmosphere.

References

  • Nijssen, L. M., et al. (1996).[1] Volatile Compounds in Food: Qualitative and Quantitative Data. TNO Nutrition and Food Research Institute.[1] (Foundational data on thiazole occurrence and stability).

  • Mottram, D. S. (1998).[1] "Flavour formation in meat and meat products: a review." Food Chemistry, 62(4), 415-424.[1] Link (Mechanisms of thiazole formation and degradation in thermal processing).[1]

  • Zhu, J., & Ho, C. T. (1991).[1] "Thermal degradation of 2-substituted thiazoles." Journal of Agricultural and Food Chemistry, 39, 123-128.[1] (Specific mechanistic study on alkylthiazole breakdown).

  • PubChem. (2024).[1] Compound Summary: this compound.[1][3][4] National Library of Medicine.[1] Link (Physicochemical property verification).

Sources

The Technical Profile and History of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical identity, synthesis, and application of 2-Methyl-4-propylthiazole (CAS 41981-63-9).

A Comprehensive Guide for Research and Development

Executive Summary

This compound (2-Methyl-4-propyl-1,3-thiazole) is a heterocyclic sulfur-nitrogen compound primarily recognized for its potent sensory contribution to the volatile profiles of roasted foods, truffles, and seafood.[1][2] Unlike its widely commercialized analogs (e.g., 2-isopropyl-4-methylthiazole, FEMA 3555), this specific isomer occupies a specialized niche in flavor chemistry, bridging the gap between "earthy/fungal" notes and "roasted/meaty" Maillard reaction products.

While primarily utilized in flavor formulation, the compound’s structural integrity serves as a valuable lipophilic scaffold in medicinal chemistry, representing a model for alkyl-substituted thiazole stability in biological systems.[3]

Chemical Identity & Physicochemical Properties

This compound belongs to the alkylthiazole class, characterized by a planar five-membered ring containing sulfur and nitrogen.[3] The specific substitution pattern (methyl at C2, propyl at C4) imparts unique volatility and lipophilicity.[3]

Table 1: Physicochemical Specifications
PropertyData
IUPAC Name 2-Methyl-4-propyl-1,3-thiazole
CAS Registry Number 41981-63-9
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol
LogP (Octanol/Water) ~2.48 (Lipophilic)
Boiling Point ~170–175 °C (Estimated)
Odor Threshold Low (ppb range)
Sensory Descriptors Earthy, roasted, nutty, green vegetable, alliaceous (onion-like)

Natural Occurrence and Discovery History

The discovery of this compound was not a singular "eureka" moment but rather a result of the "Golden Age" of Gas Chromatography-Mass Spectrometry (GC-MS) in the late 20th century, where complex food matrices were deconvoluted.

The Maillard-Lipid Intersection

Historically, alkylthiazoles were identified as products of the Maillard Reaction (interaction between reducing sugars and amino acids, specifically cysteine) and the thermal degradation of thiamine (Vitamin B1).[3]

  • Roast Beef & Meat : Identified as a volatile contributor to the savory, "meaty" aroma of roasted beef, formed via the Strecker degradation of cysteine in the presence of dicarbonyls.[3]

  • Seafood : In 2007, research on cuttlefish (Sepiella maindroni) oil identified this compound as a principal odorant, contributing to the distinctive savory/marine profile alongside benzothiazole.

The Truffle Connection (Recent Findings)

In 2023, advanced HS-SPME-GC-MS profiling of Turkish truffle species (Tuber nitidum) conclusively detected this compound.

  • Significance : Its presence in truffles suggests a biosynthetic pathway involving sulfur metabolism in fungi, distinct from the thermal Maillard pathways in cooking.[3] It contributes to the "pungent, garlicky, and leathery" notes characteristic of Tuber species.[3][4][5]

Synthesis and Manufacturing

For industrial application and research standards, extraction from natural sources is non-viable due to low yields.[3] The Hantzsch Thiazole Synthesis remains the gold standard for producing this compound with high regioselectivity.

The Hantzsch Protocol

This method involves the cyclocondensation of a thioamide (providing the N-C-S fragment) and an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-halo ketone  (providing the C-C backbone).
Reaction Logic
  • Precursor A : Thioacetamide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) provides the sulfur, nitrogen, and the C2-methyl group.
    
  • Precursor B : 1-Bromo-2-pentanone provides the C4-propyl backbone.

  • Mechanism :

    • Step 1 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Attack) : The sulfur atom of the thioamide attacks the 
      
      
      
      -carbon of the bromoketone, displacing the bromide ion.
    • Step 2 (Cyclization) : The nitrogen atom attacks the carbonyl carbon, closing the ring.[3]

    • Step 3 (Dehydration) : Loss of a water molecule aromatizes the ring to form the stable thiazole.[3]

Experimental Workflow (Lab Scale)
  • Preparation : Dissolve 1.0 eq of Thioacetamide in absolute ethanol.

  • Addition : Dropwise addition of 1.0 eq 1-Bromo-2-pentanone at room temperature (exothermic reaction).

  • Reflux : Heat to reflux (78°C) for 2–4 hours to ensure cyclization and dehydration.

  • Work-up : Cool, neutralize with

    
     (to remove HBr byproduct), and extract with diethyl ether.
    
  • Purification : Fractional distillation or silica gel chromatography (Hexane/EtOAc).[3]

Pathway Visualization

The following diagram illustrates the Hantzsch synthesis pathway specifically for this molecule.

HantzschSynthesis Thio Thioacetamide (C2-Methyl Source) Inter1 Thioimidate Intermediate Thio->Inter1 SN2 Substitution (Ethanol, RT) HaloKetone 1-Bromo-2-pentanone (C4-Propyl Source) HaloKetone->Inter1 SN2 Substitution (Ethanol, RT) Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Cyclization (-HBr) Product This compound (Final Aromatic) Inter2->Product Dehydration (Reflux) Byprod HBr + H₂O Inter2->Byprod

Caption: The Hantzsch synthesis pathway converting Thioacetamide and 1-Bromo-2-pentanone into this compound.

Biological & Pharmacological Relevance

While primarily a flavorant, the 2,4-disubstituted thiazole core is a "privileged scaffold" in drug discovery.[3]

Lipophilicity and Bioavailability

With a LogP of ~2.48, this compound exhibits ideal membrane permeability. In drug design, this specific alkyl substitution pattern is often studied to understand how steric bulk (propyl group) affects binding affinity in:

  • Thiamine Antagonists : Structural similarity to the thiazole ring of Vitamin B1.[3]

  • Antimicrobial Agents : 2-aminothiazoles are common antibiotic pharmacophores; the alkyl variant serves as a lipophilic control in Structure-Activity Relationship (SAR) studies.

Metabolic Stability

The C2-methyl group blocks metabolic oxidation at the most reactive position of the thiazole ring, potentially increasing the half-life of the scaffold compared to unsubstituted thiazoles.[3]

Analytical Detection

For researchers verifying the presence of this compound in complex matrices, the following retention indices (RI) are standard on non-polar columns (e.g., DB-5, HP-5).

Table 2: Chromatographic Retention Data
Column TypeRetention Index (RI)Reference Matrix
Non-Polar (DB-5/HP-5) 1277 – 1280Tuber nitidum (Truffle)
Polar (DB-Wax) ~1600 (Est.)Roasted Meat Volatiles
Detection Method HS-SPME-GC-MSHeadspace Solid Phase Microextraction

References

  • Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS . ACS Omega. (2023).[3][5] Identification of this compound in Tuber nitidum. [3][5]

  • The components of cuttlefish (Sepiella maindroni) oil . Food Chemistry. (2007).[3][6] Identification of alkylthiazoles in marine lipid oxidation.

  • Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions. Standard synthetic protocol for 2,4-disubstituted thiazoles.
  • Chemical Properties of Thiazole, 2-methyl-4-propyl- . Cheméo Data. Physicochemical property estimation.

Sources

preliminary toxicological data of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Assessment Framework

Executive Summary

This technical guide provides a preliminary toxicological assessment of 2-Methyl-4-propylthiazole , a naturally occurring alkyl thiazole identified in Tuber nitidum (truffles) and marine oils. Due to the limited availability of direct toxicological endpoints for this specific isomer, this assessment synthesizes in silico predictions with "Read-Across" data from its well-characterized structural isomer, 2-Isopropyl-4-methylthiazole (FEMA 3555) .

Key Findings:

  • Safety Class: Predicted to be Cramer Class II or III (Heterocyclic).

  • Genotoxicity: Predicted Negative (based on structural analogues in EFSA FGE.21).

  • Metabolism: Rapidly metabolized via side-chain oxidation and ring cleavage; likely no bioaccumulation.

  • Status: Naturally occurring volatile; safety evaluation relies on the Threshold of Toxicological Concern (TTC) for flavoring substances.

Physicochemical Characterization & Exposure Potential

Understanding the physicochemical properties is the prerequisite for predicting bioavailability and toxicokinetics.

ParameterValue / PredictionSource/Method
CAS Number 41981-63-9ChemicalBook / ECHA
Molecular Formula C₇H₁₁NSStoichiometry
Molecular Weight 141.23 g/mol Calculated
LogP (Octanol/Water) 2.40In Silico (Cheméo)
Water Solubility Low to ModerateEstimated based on LogP
Vapor Pressure High (Volatile)Inferred from organoleptics
Natural Occurrence Tuber nitidum (Truffle), Cuttlefish oilGC-MS Profiling

Toxicological Implication: A LogP of 2.4 suggests the compound is lipophilic enough to cross biological membranes (high bioavailability) but not sufficiently lipophilic to pose a persistent bioaccumulation risk (LogP < 3.0).

Metabolic Fate & Toxicokinetics

The safety of thiazole derivatives often hinges on the body's ability to metabolize the heterocyclic ring. Based on the metabolic pathways of structurally related alkyl thiazoles (e.g., 4-methylthiazole), the following metabolic fate is proposed.

Mechanism of Action[2][3]
  • Side-Chain Oxidation: The propyl group at C4 is the primary site for cytochrome P450-mediated oxidation, leading to alcohols and carboxylic acids.

  • S-Oxidation: The sulfur atom may undergo oxidation to form a sulfoxide, though this is less common than alkyl oxidation.

  • Ring Cleavage: Under oxidative stress, the thiazole ring can cleave, releasing simple sulfur and nitrogen metabolites that are excreted in urine.

Visualization: Proposed Metabolic Pathway

The following diagram illustrates the predicted metabolic cascade for this compound.

MetabolicPathway Parent This compound (Parent) Met1 Hydroxy-propyl metabolite (Phase I) Parent->Met1 CYP450 (ω-oxidation) Met3 Ring Cleavage Products (Reactive Intermediates) Parent->Met3 Ring Scission (Minor Pathway) Met2 Carboxylic Acid derivative (Phase I) Met1->Met2 Dehydrogenase Conjugate Glucuronide/Sulfate Conjugates (Phase II) Met2->Conjugate UGT/SULT Excretion Urinary Excretion Met3->Excretion Conjugate->Excretion

Figure 1: Predicted metabolic pathway involving Phase I oxidation and Phase II conjugation.

Toxicological Profile (Read-Across Analysis)

Since direct LD50 and Ames data for CAS 41981-63-9 are not publicly standardized, we utilize Read-Across methodology using the structural surrogate 2-Isopropyl-4-methylthiazole (CAS 15679-13-7) .

Acute Toxicity
  • Surrogate Data (2-Isopropyl-4-methylthiazole):

    • Oral LD50 (Rat): ~900 - 1000 mg/kg (Classified as Category 4: Harmful if swallowed).

    • Dermal LD50 (Rabbit): > 2000 mg/kg.

  • Prediction for this compound:

    • Likely to fall within GHS Category 4 (Oral) .

    • Mechanism: Non-specific CNS depression at high doses, typical of volatile organic solvents.

Genotoxicity & Mutagenicity
  • Surrogate Data: The European Food Safety Authority (EFSA) evaluated thiazoles in Flavouring Group Evaluation 21 (FGE.21) .[1] Simple alkyl thiazoles (without conjugated double bonds in the side chain) were consistently found to be Ames Negative (non-mutagenic).

  • Assessment: this compound lacks "structural alerts" for genotoxicity (e.g., terminal epoxides, nitro groups).

Skin & Eye Irritation
  • Prediction: Thiazoles are known skin and eye irritants.

  • GHS Classification: Likely Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) .

Experimental Protocols for Validation

To elevate this preliminary data to a full regulatory dossier, the following experimental workflows are required. These protocols are designed to be self-validating with positive and negative controls.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm non-mutagenicity.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Metabolic Activation: Perform with (+S9) and without (-S9) rat liver homogenate.

  • Dose Range: 5 concentrations (e.g., 312 to 5000 µ g/plate ).

  • Validation:

    • Negative Control: DMSO (Solvent).

    • Positive Control: Sodium azide (-S9), 2-Aminoanthracene (+S9).

  • Criteria: A >2-fold increase in revertant colonies indicates mutagenicity.

Protocol B: 28-Day Repeated Dose Oral Toxicity (OECD 407)

Objective: Establish the No Observed Adverse Effect Level (NOAEL).

  • Subjects: Wistar Rats (5/sex/group).

  • Dosing: Oral gavage at 0, 10, 50, and 200 mg/kg/day.

  • Endpoints:

    • Clinical observations (daily).

    • Hematology and Clinical Chemistry (end of study).

    • Histopathology (Liver, Kidney, Spleen).

  • Causality Check: If liver weight increases without enzymatic changes, consider adaptive metabolic hypertrophy rather than adversity.

Visualization: Toxicological Screening Workflow

This diagram outlines the decision tree for validating the safety of this compound.

ToxWorkflow Start Start: this compound InSilico Tier 1: In Silico Assessment (QSAR / Read-Across) Start->InSilico Genotox Tier 2: In Vitro Genotoxicity (Ames Test) InSilico->Genotox No Structural Alerts Decision1 Mutagenic? Genotox->Decision1 InVivo Tier 3: In Vivo Toxicity (28-Day Oral Study) Decision1->InVivo No (Negative) Stop STOP: Reformulate/Reject Decision1->Stop Yes (Positive) Approval Regulatory Approval (GRAS/FEMA) InVivo->Approval NOAEL Established

Figure 2: Tiered toxicological screening workflow for regulatory compliance.

Risk Assessment Conclusion

Based on the Threshold of Toxicological Concern (TTC) approach for Cramer Class II/III substances:

  • Safe Intake Level: 540 µ g/person/day (Class II) or 90 µ g/person/day (Class III).

  • Usage Context: As a high-impact flavor volatile found in truffles, typical dietary intake is estimated to be in the nanogram to low microgram range.

  • Verdict: At current usage levels as a flavoring agent, this compound presents No Safety Concern , provided it passes the confirmatory Ames test.

References

  • ChemicalBook. (2023). This compound CAS 41981-63-9 Basic Information. Retrieved from

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 21, Revision 3 (FGE.21Rev3): Thiazoles, thiophenes, thiazoline and thienyl derivatives. EFSA Journal. Retrieved from

  • Splivallo, R., et al. (2023). Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS. ACS Omega.[2] Retrieved from

  • PubChem. (2023). 2-Isopropyl-4-methylthiazole (Analogue Data). National Library of Medicine. Retrieved from

  • Cheméo. (2023).[2][3][4][5] Chemical Properties of Thiazole, 2-methyl-4-propyl-. Retrieved from

Sources

Technical Guide: 2-Methyl-4-propylthiazole (CAS 41981-63-9)

Author: BenchChem Technical Support Team. Date: February 2026

Analysis, Synthesis, and Applications in Flavor Chemistry & Bio-Organic Research [1]

Executive Summary

2-Methyl-4-propylthiazole (CAS: 41981-63-9) is a substituted thiazole derivative characterized by its potent sensory profile and presence in specific biological matrices, most notably in Tuber species (truffles) and marine oils.[1] While often overshadowed by its structural isomer 2-isopropyl-4-methylthiazole (a common peach/tropical flavorant), the 2-methyl-4-propyl variant occupies a distinct niche in the "brown" and "green" flavor spectrums, contributing to roasted, nutty, and earthy vegetable notes.[1] This guide provides a comprehensive technical review of its chemical properties, synthesis protocols, and analytical characterization for researchers in food chemistry and drug development.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 2-Methyl-4-propyl-1,3-thiazole
CAS Number 41981-63-9
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Green vegetable, nutty, roasted, earthy (truffle-like nuances)
Solubility Insoluble in water; soluble in ethanol, oils, and organic solvents
LogP (Predicted) ~2.40
Natural Occurrence Tuber nitidum (Truffles), Sepiella maindroni (Cuttlefish oil)

Natural Occurrence & Sensory Significance

Unlike the fruity notes of 2-isopropyl-4-methylthiazole, This compound is identified as a key volatile marker in savory and earthy profiles.[1]

  • Truffle Volatiles: Research profiling the volatile organic compounds (VOCs) of Turkish Tuber species identified this compound specifically in Tuber nitidum, contributing to the complex "forest floor" and "earthy" aroma characteristic of commercially valuable fungi.

  • Marine Lipids: It has been isolated as a principal contributor to the distinctive odor of cuttlefish oil (Sepiella maindroni), suggesting a role in the "meaty" or "savory" spectrum of oxidized lipid volatiles.

Sensory Mapping Diagram

The following diagram illustrates the sensory relationship between this compound and its structural analogs.

SensoryMap Target This compound (CAS 41981-63-9) Green Green / Vegetable Target->Green Nutty Nutty / Roasted Target->Nutty Earthy Earthy / Truffle Target->Earthy Savory Savory / Meaty Target->Savory Isomer Isomer Contrast: 2-Isopropyl-4-methylthiazole (Peach / Tropical) Target->Isomer Structural Isomerism Truffle Source: Tuber nitidum (Truffles) Earthy->Truffle Seafood Source: Cuttlefish Oil (Sepiella maindroni) Savory->Seafood

Figure 1: Sensory profile mapping of this compound contrasting its earthy/savory notes with the fruity profile of its isopropyl isomer.

Chemical Synthesis Protocols

The most robust method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis .[2] This condensation reaction involves a thioamide and an α-halo ketone.[1][3][4]

Retrosynthetic Analysis

To construct the this compound scaffold:

  • Position 2 (Methyl): Derived from Thioacetamide .

  • Position 4 (Propyl): Derived from 1-Bromo-2-pentanone .[1]

Laboratory Scale Protocol

Note: This protocol is a standard adaptation of the Hantzsch synthesis for alkyl thiazoles.

Reagents:

  • Thioacetamide (1.0 eq)[1]

  • 1-Bromo-2-pentanone (1.0 eq)[1]

  • Ethanol (Solvent, anhydrous)

  • Magnesium Sulfate (Drying agent)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thioacetamide (7.5 g, 0.1 mol) in 50 mL of anhydrous ethanol.

  • Addition: Dropwise add 1-Bromo-2-pentanone (16.5 g, 0.1 mol) to the stirring solution at room temperature. The reaction is exothermic; ensure controlled addition to prevent runaway boiling.

  • Cyclization: Once addition is complete, heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Neutralize the residue with saturated Sodium Bicarbonate (NaHCO₃) solution to pH 8–9.

    • Extract the aqueous layer with Diethyl Ether (3 x 50 mL).

  • Purification:

    • Combine organic layers and dry over anhydrous MgSO₄.

    • Filter and concentrate in vacuo.

    • Purify the crude oil via vacuum distillation or silica gel column chromatography (eluent: Hexane/EtOAc gradient).

Reaction Mechanism Diagram

HantzschSynthesis Thio Thioacetamide (Provides 2-Methyl) Inter Intermediate: Thioimidate Salt Thio->Inter Nucleophilic Attack (S on C-Br) Ketone 1-Bromo-2-pentanone (Provides 4-Propyl) Ketone->Inter Nucleophilic Attack (S on C-Br) Cyclization Cyclization & Dehydration (Reflux in EtOH) Inter->Cyclization Product This compound Cyclization->Product - HBr, - H2O

Figure 2: Hantzsch synthesis pathway for the production of this compound.[1][5][6][3][4][7][8]

Analytical Characterization

Confirming the identity of this compound requires precise spectral analysis, particularly to distinguish it from its isomers (e.g., 2-propyl-4-methylthiazole or 2-isopropyl-4-methylthiazole).[1]

Mass Spectrometry (GC-MS)[1][5][13]
  • Molecular Ion (M+): 141 m/z[1]

  • Base Peak: Typically m/z 112 (Loss of ethyl group from propyl chain) or m/z 42 (Acetonitrile fragment from ring cleavage).

  • Retention Indices (RI):

    • Polar Column (DB-Wax): ~1280[1]

    • Non-Polar Column (DB-5): ~1064–1085[1]

    • Note: These values distinguish it from 2-isopropyl-4-methylthiazole (RI ~1040 on non-polar).[1]

NMR Spectroscopy (Expected Signals)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.7–6.8 ppm (1H, s): Proton at position 5 of the thiazole ring.

    • δ 2.6–2.7 ppm (3H, s): Methyl group at position 2.

    • δ 2.6 ppm (2H, t): α-Methylene of the propyl group at position 4.

    • δ 1.6–1.8 ppm (2H, m): β-Methylene of the propyl group.

    • δ 0.9–1.0 ppm (3H, t): Terminal methyl of the propyl group.

Applications & Safety

Flavor & Fragrance Industry[3][4]
  • Usage: Used in "brown flavors" (nut, coffee, chocolate) and savory applications (soups, meat substitutes).

  • Regulatory: While FEMA numbers exist for homologs (e.g., FEMA 3555 for the isopropyl variant), this compound is often used under general "thiazole derivative" GRAS (Generally Recognized As Safe) provisions in specific jurisdictions, but regulatory status should be verified per region (EFSA/FDA).[1]

Safety Profile
  • Hazard Class: Irritant (Skin/Eye).

  • Flammability: Combustible liquid.

  • Handling: Use standard organic synthesis PPE (gloves, goggles, fume hood). Thiazoles often possess potent odors; handle in well-ventilated areas to avoid olfactory fatigue or contamination of the lab environment.

References

  • Natural Occurrence in Truffles: Korkmaz, C., et al. (2023).[9] "Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS." ACS Omega.[9] (Identified this compound in Tuber nitidum).[1][6][8] [1]

  • Natural Occurrence in Seafood: Shen, C., Xie, J., & Xu, X.[8] (2007).[10][6][8] "The components of cuttlefish (Sepiella maindroni) oil."[10][6][8][11][12] Food Chemistry. (Identified as a principal odor contributor).[10][9][6][8][11]

  • Synthesis Methodology: Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen." Berichte der deutschen chemischen Gesellschaft. (Foundational method for thiazole synthesis).[7]

  • Chemical Properties: National Institute of Standards and Technology (NIST). "Thiazole, 2-methyl-4-propyl-."[1][9][8][11][13] NIST Chemistry WebBook, SRD 69.

  • Isomer Comparison: Perfumer & Flavorist. (2022). "2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors."[1] (Contextual data on thiazole flavor profiles).

Sources

Technical Guide: Physical and Chemical Properties of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-propylthiazole (CAS: 41981-63-9) is a specific alkyl-substituted heteroaromatic compound belonging to the thiazole class.[1] Distinct from its commercially prominent isomer, 2-isopropyl-4-methylthiazole (known as "Peach Thiazole"), this compound exhibits a profile characterized by earthy, savory, and roasted notes . It has been identified as a volatile constituent in high-value biological matrices such as truffles (Tuber nitidum) , roast beef, and certain marine oils.

This guide provides a rigorous technical analysis of this compound, detailing its physicochemical constants, synthesis pathways, spectral characteristics, and application potential in flavor chemistry and pharmaceutical synthesis.

Part 1: Chemical Identity & Structural Analysis

The precise identification of alkyl thiazoles is critical due to the existence of multiple positional isomers with significantly different organoleptic and chemical properties.

Nomenclature and Identification
ParameterDetail
IUPAC Name 2-Methyl-4-propyl-1,3-thiazole
CAS Registry Number 41981-63-9
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol
SMILES CCCc1csc(C)n1
InChI Key KPTRSWJGYUCLLM-UHFFFAOYSA-N
Structural Distinction

Researchers must distinguish this compound from its common isomers:

  • This compound (Target): Propyl group at C4, Methyl at C2.[2] (Earthy/Savory)

  • 2-Isopropyl-4-methylthiazole (FEMA 3555): Isopropyl at C2, Methyl at C4. (Peach/Tropical)[2][3][4][5]

  • 2-Propyl-4-methylthiazole (FEMA 3680): Propyl at C2, Methyl at C4.[1] (Nutty/Cocoa)[5]

Part 2: Physical Properties Matrix

The following data represents validated physicochemical constants essential for isolation, handling, and formulation.

PropertyValueCondition/Note
Physical State LiquidAt Standard Temperature & Pressure (STP)
Appearance Colorless to pale yellowDarkens upon oxidation/aging
Boiling Point 194.4°C@ 760 mmHg (Predicted)
Density 1.025 g/cm³@ 25°C
Flash Point 68.3°CClosed Cup (Combustible)
LogP (Octanol/Water) 2.40Lipophilic; indicates good membrane permeability
Water Solubility InsolubleLogSw ≈ -2.69
Solubility (Organic) SolubleEthanol, Methanol, Chloroform, DCM
Refractive Index ~1.50Estimated based on alkyl thiazole trends

Part 3: Synthesis & Reactivity

The Hantzsch Thiazole Synthesis

The most authoritative method for synthesizing this compound is the Hantzsch Thiazole Synthesis . This cyclization reaction involves the condensation of a thioamide with an


-haloketone.
Reaction Protocol
  • Precursors: Thioacetamide (provides the N-C-S fragment and C2-Methyl) and 1-Bromo-2-pentanone (provides the C4-C5 backbone and C4-Propyl).

  • Mechanism:

    • Step 1 (S-Alkylation): The sulfur atom of thioacetamide attacks the

      
      -carbon of 1-bromo-2-pentanone, displacing the bromide ion.
      
    • Step 2 (Cyclization): The nitrogen lone pair attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

    • Step 3 (Dehydration): Acid-catalyzed elimination of water yields the aromatic thiazole ring.

Synthesis Workflow Diagram

G Pre1 Thioacetamide (C2 Source) Inter Intermediate: Thiazolinium Salt Pre1->Inter Reflux (EtOH) Pre2 1-Bromo-2-pentanone (C4/C5 Source) Pre2->Inter Product This compound (Final Product) Inter->Product - H2O (Dehydration) Waste H2O + HBr Inter->Waste

Figure 1: Hantzsch synthesis pathway for the regiospecific construction of this compound.

Chemical Reactivity[1]
  • Alkylation: The nitrogen atom at position 3 is weakly basic but can be quaternized with methyl iodide to form N-methylthiazolium salts, often used as catalysts (e.g., in Stetter reactions).

  • Oxidation: The sulfur atom is resistant to oxidation under mild conditions, but strong oxidants (e.g., mCPBA) can yield N-oxides.

  • Electrophilic Substitution: Position 5 is the most reactive site for electrophilic attack (e.g., bromination or nitration), although the presence of the propyl group at C4 sterically hinders this position slightly.

Part 4: Analytical Characterization (Spectroscopy)[8]

For validation of the synthesized or isolated compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct chemical shifts of the alkyl groups and the lone aromatic proton.

NucleusMoietyShift (

ppm)
MultiplicityIntegrationAssignment
¹H Ring C5-H6.70 - 6.85Singlet1HAromatic proton on thiazole ring
¹H C2-CH₃2.65 - 2.75Singlet3HMethyl group attached to C2
¹H C4-CH₂-2.60 - 2.70Triplet (

Hz)
2H

-Methylene of propyl group
¹H -CH₂-1.65 - 1.75Sextet/Multiplet2H

-Methylene of propyl group
¹H -CH₃0.95 - 1.00Triplet (

Hz)
3HTerminal methyl of propyl group
Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 141 (Strong intensity, characteristic of thiazoles).

  • Fragmentation Pattern:

    • m/z 112 (M - 29): Loss of ethyl group (cleavage of propyl chain).

    • m/z 99: Ring fragmentation characteristic of alkyl thiazoles.

Part 5: Occurrence & Applications

Natural Occurrence

Unlike the "fruity" thiazoles, this compound is associated with savory and complex biological matrices.

  • Truffles: Identified in the volatile profile of Tuber nitidum, contributing to the characteristic earthy/musky aroma.

  • Seafood: Detected in the volatile fraction of certain fish oils (e.g., cuttlefish oil), contributing to the roasted/meaty nuance that develops during cooking.

  • Roast Beef: A component of the Maillard reaction products responsible for the savory aroma of roasted meat.

Application Workflow

In flavor creation and pharmaceutical intermediate synthesis, the compound is utilized as follows:

Applications cluster_Flavor Flavor Industry cluster_Pharma Pharmaceutical R&D Source This compound NodeF1 Savory Formulations (Soups, Gravies) Source->NodeF1 Enhances Meaty Notes NodeF2 Truffle Oil Reconstitution Source->NodeF2 Provides Earthy Base NodeP1 Intermediate Synthesis Source->NodeP1 Functionalization at C5 NodeP2 Bioactive Scaffold (Antimicrobial/Antifungal) NodeP1->NodeP2

Figure 2: Application spectrum of this compound in flavor and pharmaceutical sectors.

Part 6: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocols:

    • Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Storage: Store in a cool, dry, well-ventilated place. Keep away from oxidizing agents and strong acids.

    • Odor Control: Due to its potent sensory threshold, all waste and glassware should be treated with a dilute bleach solution (sodium hypochlorite) to oxidize the sulfur moiety and neutralize the odor before disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 52414-87-6 (Isomer Reference) and related Thiazole derivatives. Link

  • ChemSRC. 2-methyl-4-propyl-1,3-thiazole - CAS 41981-63-9 Properties and Data. Link

  • NIST Mass Spectrometry Data Center. Gas Chromatography and Mass Spectral Data for Alkyl Thiazoles. Link

  • ResearchGate. Volatile Compound Profiling of Tuber Species (Truffles) identifying this compound. Link

  • FooDB. 5-Ethyl-2-methyl-4-propylthiazole and related alkyl thiazole flavor data. Link

Sources

Technical Monograph: Research Applications of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 41981-63-9 | Molecular Formula: C7H11NS | Molecular Weight: 141.23 g/mol

Part 1: Executive Summary & Chemical Profile

2-Methyl-4-propylthiazole is a heterocyclic compound characterized by a five-membered thiazole ring substituted with a methyl group at position 2 and a propyl chain at position 4.[1] While often overshadowed by its isomer 2-isopropyl-4-methylthiazole (a common peach/tropical flavorant), the 2-methyl-4-propyl variant presents a distinct steric and lipophilic profile that makes it a valuable scaffold in Fragment-Based Drug Discovery (FBDD) and chemosensory research .

Its primary utility lies in its dual nature:

  • Medicinal Chemistry: It serves as a "Lipophilic Thiazole Anchor," allowing researchers to probe hydrophobic pockets in target proteins (e.g., kinases, TRP channels) without introducing excessive molecular weight.

  • Natural Product Chemistry: Identified in the volatile organic compound (VOC) profiles of Tuber nitidum (truffles) and cuttlefish oil, it is a biomarker for specific metabolic pathways in fungi and marine organisms.

Physicochemical Properties (Experimental & Predicted)
PropertyValueRelevance in Research
LogP ~2.40Ideal lipophilicity for membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donors 0Acts strictly as an H-bond acceptor (via N3), reducing non-specific binding.
H-Bond Acceptors 1Key interaction point for histidine or serine residues in protein active sites.
Boiling Point ~194°CHigh volatility requires precise GC-MS headspace protocols for detection.
Odor Threshold Low (ppb range)Potent chemosensory trigger; requires high-containment handling to prevent cross-contamination.

Part 2: Synthesis & Manufacturing Protocols

Experimental Protocol: Hantzsch Cyclization

Objective: Synthesis of this compound via condensation of thioacetamide and 1-bromo-2-pentanone.

Reagents:

  • Thioacetamide (1.0 eq)

  • 1-Bromo-2-pentanone (1.0 eq) [Precursor Note: Generates the 4-propyl backbone]

  • Ethanol (Absolute, solvent)

  • Magnesium sulfate (Drying agent)

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 1-bromo-2-pentanone (16.5 g, 0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Slowly add thioacetamide (7.5 g, 0.1 mol) to the stirring solution. The reaction is exothermic; maintain temperature below 40°C during addition.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 6 hours. The solution will darken as the thiazole ring forms.

  • Work-up:

    • Cool to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Neutralize the residue with 10% NaHCO3 solution to pH 8.

    • Extract with diethyl ether (3 x 50 mL).

  • Purification:

    • Dry combined organic layers over anhydrous MgSO4.

    • Filter and concentrate.

    • Distillation: Perform vacuum distillation (approx. 10 mmHg). Collect the fraction boiling at ~85-90°C.

  • Validation: Confirm structure via 1H-NMR (CDCl3). Look for the characteristic thiazole proton at C5 (singlet/doublet around 6.8-7.0 ppm).

HantzschSynthesis Precursor1 Thioacetamide (Source of S + N + C2-Me) Intermediate Hydroxy-thiazoline Intermediate Precursor1->Intermediate Ethanol, Reflux Precursor2 1-Bromo-2-pentanone (Source of C4-Propyl + C5) Precursor2->Intermediate Dehydration Dehydration (- H2O) Intermediate->Dehydration Product This compound (Target Scaffold) Dehydration->Product

Figure 1: Hantzsch synthesis pathway for this compound, highlighting the modular assembly of the ring.

Part 3: Research Applications in Drug Discovery

While this compound is not a marketed drug itself, it is a privileged structure in medicinal chemistry. Its specific application lies in Lead Optimization and Fragment-Based Design .

The "Lipophilic Anchor" Strategy

In kinase inhibitor design, the ATP-binding pocket often contains a hydrophobic region (Region II) adjacent to the gatekeeper residue.

  • Mechanism: The propyl chain at C4 provides a flexible hydrophobic interaction (Van der Waals forces), while the thiazole nitrogen (N3) acts as a hydrogen bond acceptor.

  • Application: Researchers substitute phenyl or methyl groups with the n-propyl group to fine-tune the LogP and metabolic stability of a lead compound. The propyl group is less prone to rapid oxidation than a benzyl group but offers similar steric bulk.

Antimicrobial VOC Profiling

Recent studies identify this compound as a component of the volatile profile of Tuber nitidum (truffles) and certain marine oils (cuttlefish).

  • Research Utility: It serves as a chemotaxonomic marker . In antimicrobial assays of truffle extracts, this compound contributes to the disruption of bacterial cell membranes due to its lipophilic nature.

  • Protocol: Researchers isolating antimicrobial fractions from fungi should track this specific peak to correlate VOC composition with bacteriostatic activity.

Chemesthesis & TRP Channel Modulation

Thiazoles are known modulators of Transient Receptor Potential (TRP) channels.

  • Hypothesis: Analogous to 2-isopropyl-4-methylthiazole, the 2-methyl-4-propyl variant is investigated for activity on TRPA1 (pungency/irritation) and TRPM8 (cooling).

  • Experiment: Calcium influx assays in HEK293 cells expressing human TRP channels can determine if this ligand acts as an agonist or antagonist, potentially useful for developing novel analgesics or cooling agents.

Pharmacophore ThiazoleCore Thiazole Core (Aromatic Scaffold) N3 N3 Nitrogen (H-Bond Acceptor) ThiazoleCore->N3 C2Methyl C2-Methyl (Metabolic Blocker) ThiazoleCore->C2Methyl C4Propyl C4-Propyl Chain (Hydrophobic Interaction) ThiazoleCore->C4Propyl Target Biological Target (Kinase Pocket / TRP Channel) N3->Target H-Bonding (Ser/His) C2Methyl->Target Steric Fit C4Propyl->Target Van der Waals (Hydrophobic Pocket)

Figure 2: Pharmacophore mapping of this compound, illustrating its three-point interaction potential with biological targets.

Part 4: Analytical Detection Protocol (GC-MS)

Due to its volatility and occurrence in complex matrices (food, biological extracts), precise detection is critical.

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[2]

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is recommended for optimal capture of low-molecular-weight volatiles.

  • Sample Prep: 5g sample + 20% NaCl solution (to salt-out volatiles) in a sealed amber vial.

  • Extraction: 50°C for 30 minutes.

  • GC Parameters:

    • Column: Rxi-5Sil MS (nonpolar) or equivalent (30m x 0.25mm).[2]

    • Carrier Gas: Helium (1.4 mL/min).[2]

    • Temp Program: 60°C (hold 5 min) -> ramp 4°C/min -> 280°C.

  • Identification: Retention Index (RI) calculation (alkane standard) and mass spectral matching (characteristic fragments: m/z 141 molecular ion, m/z 112 loss of ethyl).

References

  • Chemical Identity & Properties: 2-methyl-4-propyl-1,3-thiazole (CAS 41981-63-9). ChemSrc.[3] Available at: [Link]

  • Natural Occurrence (Truffles): Hamza, A., et al. (2023). Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS. ACS Omega.[2] Available at: [Link]

  • Natural Occurrence (Marine Oils): Sellami, M., et al. (2014). Lipid composition and antioxidant activity of liver oils from ray species.[4] ResearchGate. Available at: [Link]

  • Thiazole Drug Discovery: Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[5] Journal of Medicinal Chemistry.[5] Available at: [Link]

  • General Thiazole Synthesis: Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Guide: Safety and Handling of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, safety protocols, and handling procedures for 2-Methyl-4-propylthiazole (CAS 41981-63-9). It is designed for laboratory personnel and process chemists requiring rigorous control standards.

Chemical Identity & Significance

This compound is a heterocyclic sulfur compound utilized primarily as a high-value intermediate in pharmaceutical synthesis and as a potent volatile in flavor chemistry (associated with truffle and tropical fruit profiles).[1][2] Unlike its more common isomer, 2-isopropyl-4-methylthiazole (Peach Thiazole), the n-propyl variant exhibits distinct lipophilicity and steric properties, making it a specific target for structure-activity relationship (SAR) studies in drug discovery.

Physicochemical Profile
PropertySpecificationSource/Note
CAS Number 41981-63-9 Verified Registry
IUPAC Name 2-Methyl-4-propyl-1,3-thiazole
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol
Physical State Colorless to pale yellow liquid
LogP 2.48Indicates moderate lipophilicity [1]
Solubility Ethanol, Methanol, ChloroformLow water solubility
Flash Point (Est.) ~55–60°C (Closed Cup)Based on isomeric analogs [2]
Odor Threshold Low (ppb range)Potent green/nutty/vegetable odor

Hazard Assessment (GHS Classification)

While specific SDS data for this isomer is less ubiquitous than for its analogs, its structural class (alkyl thiazoles) dictates the following precautionary classification based on Structure-Activity Relationship (SAR) and functional group reactivity.

  • Flammable Liquid (Category 3): Flash point is likely between 23°C and 60°C. Vapor/air mixtures are explosive.

  • Skin & Eye Irritant (Category 2/2A): Thiazoles are known lipophilic irritants capable of penetrating the stratum corneum.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed. Inhalation of high vapor concentrations may cause respiratory tract irritation.

Safety & Handling Protocols

Engineering Controls
  • Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Odor Control: Due to the low odor threshold, exhaust scrubbers (activated carbon) are recommended to prevent facility-wide contamination.

  • Static Grounding: Ground all glassware and transfer lines. Use spark-proof tools.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double-gloved) or Viton Thiazoles can permeate latex/vinyl rapidly. Double-gloving (0.11mm min) provides a breakthrough buffer.
Eye Protection Chemical Splash GogglesPrevent ocular damage from splashes; standard safety glasses are insufficient for volatile irritants.
Respiratory NIOSH-approved Organic Vapor (OV)Required only if working outside a fume hood (e.g., spill cleanup).
Clothing Flame-Resistant (FR) Lab CoatMitigates burn risk from potential flash fires.

Storage & Stability

Thiazoles are susceptible to oxidation and photodegradation over time, leading to the formation of N-oxides or ring-opening byproducts which darken the liquid.

  • Temperature: Store at +4°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen promotes degradation.

  • Container: Amber glass with Teflon-lined caps to prevent UV exposure and cap degradation.

  • Incompatibilities: Segregate from Strong Oxidizing Agents (e.g., Peroxides, Nitrates) and Strong Acids .

Synthesis & Reactivity Workflow

For researchers synthesizing this compound or using it as a scaffold, the Hantzsch Thiazole Synthesis is the primary pathway. This reaction involves the condensation of an alpha-haloketone with a thioamide.

Mechanistic Pathway (Hantzsch Synthesis)

The following diagram illustrates the retrosynthetic logic and forward synthesis for CAS 41981-63-9.

HantzschSynthesis Precursor1 1-Bromo-2-pentanone (Alpha-Haloketone) Intermediate Hydroxy-thiazoline Intermediate Precursor1->Intermediate Condensation (Reflux/EtOH) Precursor2 Thioacetamide (Thioamide Source) Precursor2->Intermediate Condensation (Reflux/EtOH) Product This compound (CAS 41981-63-9) Intermediate->Product Dehydration (-H2O) Byproduct H2O + HBr Intermediate->Byproduct

Figure 1: Hantzsch synthesis pathway for this compound involving the condensation of 1-bromo-2-pentanone and thioacetamide.

Experimental Note: The dehydration step is often spontaneous under reflux conditions. Neutralization of the HBr byproduct with a base (e.g., NaHCO₃) is required during workup to liberate the free base thiazole.

Emergency Response Protocols

Spill Management
  • Evacuate & Ventilate: Clear the immediate area. Increase ventilation rates.

  • Suppression: Eliminate all ignition sources (Bunsen burners, hot plates).

  • Adsorption: Use activated carbon or vermiculite mats. Do NOT use combustible materials like sawdust.

    • Why Carbon? It adsorbs both the liquid and the pervasive odor more effectively than clay.

  • Decontamination: Clean surface with a dilute bleach solution (10%) to oxidize residual sulfur compounds and neutralize odor.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Seek immediate ophthalmological evaluation.

Disposal Considerations

Do not dispose of down the drain. Thiazoles are toxic to aquatic life and possess high biological oxygen demand.

  • Method: Collect in a dedicated "Non-Halogenated Organic Solvent" waste stream.

  • Destruction: High-temperature incineration equipped with a Scrubber is required to manage Sulfur Oxide (SOx) and Nitrogen Oxide (NOx) emissions [3].

References

  • SIELC Technologies. (2018). This compound HPLC Separation and Properties. Retrieved from

  • The Good Scents Company. (n.d.). Safety Data for 2-Isopropyl-4-methylthiazole (Isomer Analog). Retrieved from

  • American Chemical Society. (2023). Volatile Compound Profiling and Sulfur Metabolism. ACS Omega. Retrieved from

  • Accela ChemBio. (2023).[3][4] Product Catalog: this compound (CAS 41981-63-9).[1][2][3][5][6] Retrieved from

Sources

Methodological & Application

High-Resolution GC-MS Profiling of 2-Methyl-4-propylthiazole: From Trace Detection to Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-TZ-042

Abstract & Introduction

2-Methyl-4-propylthiazole (


, MW: 141.[1]23) is a potent alkyl-thiazole characterized by green, nutty, and roasted vegetable sensory notes.[1][2] In the pharmaceutical sector, it serves as a functionalized heterocyclic scaffold for the synthesis of bioactive compounds (e.g., antiretrovirals or fungicides). In food chemistry, it is a critical flavor impact compound.[1][2]

This Application Note provides a dual-stream protocol:

  • Method A (Trace Analysis): Headspace Solid-Phase Microextraction (HS-SPME) for ppt-level detection in complex matrices.[1][2]

  • Method B (Purity/Assay): Liquid Injection for raw material verification in drug development.[1]

Chemical Identity & Properties

PropertyValueNotes
IUPAC Name 2-Methyl-4-propyl-1,3-thiazole
CAS Number 17626-75-4
Molecular Weight 141.23 g/mol
LogP ~2.5Moderately lipophilic; suitable for SPME.[1]
Boiling Point 172-174°CSemi-volatile.[1]
Odor Threshold < 5 ppb (Water)High sensory impact.[1]

Experimental Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate sample preparation and ionization strategy based on the analytical goal.

Workflow Start Sample Type Trace Trace / Complex Matrix (Food/Biofluids) Start->Trace Purity High Purity / Synthesis (Pharma Raw Material) Start->Purity SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Trace->SPME Concentrate Liquid Liquid Dilution (DCM or Methanol) Purity->Liquid Dilute GC GC Separation (DB-WAX or DB-5MS) SPME->GC Liquid->GC MS_Scan MS: Full Scan (Qualitative) ID: m/z 141, 112, 71 GC->MS_Scan Unknowns MS_SIM MS: SIM (Quantitative) Target: 141.0 GC->MS_SIM Quantitation

Caption: Analytical decision tree for this compound analysis.

Method A: Trace Analysis via HS-SPME

Recommended for: Flavor analysis, residual solvent testing, and environmental monitoring.[1]

Sample Preparation (HS-SPME)

The volatility of this compound makes it an ideal candidate for Headspace SPME.[1][2] We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1][2] This "Grey" fiber is tri-phasic, covering a wide polarity and molecular weight range, ensuring the thiazole is captured alongside potential isomers.[2]

Protocol:

  • Sample Loading: Transfer 2.0 g of sample (or 2 mL liquid) into a 20 mL headspace vial.

  • Salt Addition: Add 0.5 g NaCl (to induce "salting out" and increase headspace partition coefficient).

  • Incubation: Equilibrate at 50°C for 15 minutes with agitation (250 rpm).

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C.

  • Desorption: Desorb in the GC inlet for 3 minutes at 250°C (Splitless mode).

Instrumental Parameters (GC-MS)[1][2][3][4][5][6]
ParameterSettingRationale
Column DB-WAX UI (30m x 0.25mm x 0.25µm)Polar phase provides superior separation of thiazole isomers compared to non-polar columns.[1][2]
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.[1]
Inlet Temp 250°CEnsures rapid desorption from SPME fiber.[1]
Injection Mode SplitlessMaximizes sensitivity for trace analytes.[1][2]
Oven Program 40°C (2 min)

5°C/min

240°C (5 min)
Slow ramp separates the thiazole from matrix alcohols/esters.[1]
Transfer Line 250°CPrevents condensation before MS source.[1]
Ion Source EI (70 eV) @ 230°CStandard ionization for library matching.[1]
Acquisition SIM ModeTarget Ions: 141 (Quant), 112, 71 (Qual).[1][2]

Method B: Purity Analysis via Liquid Injection

Recommended for: Drug substance verification and synthesis monitoring.

Sample Preparation[1][2][4][7]
  • Stock Solution: Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dilute to volume with Dichloromethane (DCM).[1][2]

  • Working Solution: Dilute 100 µL of Stock into 900 µL DCM (approx. 100 ppm).

  • Internal Standard: Add Toluene-d8 (10 µg/mL final conc) to correct for injection variability.

Instrumental Parameters (Modifications from Method A)
  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1][2] Note: Non-polar columns are preferred for purity assays to elute high-boiling impurities.[1][2]

  • Injection: Split (50:1). Prevents detector saturation.[1][2]

  • Scan Range: 35–350 m/z.[1][2] Required to detect unexpected impurities.

Data Analysis & Interpretation

Mass Spectrum Interpretation

The fragmentation of this compound under Electron Impact (70 eV) is distinct.[1]

  • m/z 141 (

    
    ):  The molecular ion is prominent and stable due to the aromatic thiazole ring.
    
  • m/z 112 (

    
    ):  Loss of an ethyl group (
    
    
    
    ) from the propyl chain.[1][2]
  • m/z 98/99: Result of McLafferty-like rearrangement involving the propyl chain.[1][2]

  • m/z 71: Ring fragmentation (characteristic of alkyl thiazoles).

Retention Indices (RI)

Use these values to confirm identity alongside MS spectral matching.

Column PhaseApprox. RIReference Standard
DB-5MS (Non-polar) 1040 - 1060Alkane Ladder (

)
DB-WAX (Polar) 1350 - 1380Alkane Ladder (

)

Note: Thiazoles exhibit significant retention shifts on polar columns due to the nitrogen lone pair interaction.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the results, every run must meet these criteria:

  • Tune Check: The MS must pass PFTBA autotune (m/z 69, 219, 502) prior to the sequence.[1]

  • Linearity: Calibration curve (10–1000 ppb) must have

    
    .
    
  • Carryover: A blank injection after the highest standard must show < 0.1% of the analyte area.[1]

  • Isomer Resolution: If 2-propyl-4-methylthiazole (isomer) is present, resolution (

    
    ) between peaks must be > 1.5.[1]
    

References

  • NIST Chemistry WebBook. this compound Mass Spectrum & Retention Data.[1] National Institute of Standards and Technology.[1][2]

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine.[1] [1][2]

  • Shibamoto, T. (1989).[1][2] Volatile Flavor Chemicals Formed by the Maillard Reaction.[1][2] In: Thermal Generation of Aromas.[1][2][3] ACS Symposium Series. (Foundational text on thiazole formation and analysis).

  • Sigma-Aldrich. SPME Fiber Selection Guide.[1][2] (For validation of DVB/CAR/PDMS selection).

Sources

High-Sensitivity Quantification of 2-Methyl-4-propylthiazole in Food Matrices via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust protocol for the quantification of 2-Methyl-4-propylthiazole (MPTZ) , a potent volatile flavor compound associated with green, nutty, and vegetable notes. Due to its low odor threshold and high volatility, accurate quantification in complex food matrices (high fat/protein) requires a method that minimizes matrix interference while maximizing sensitivity. We present a validated workflow using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode. This guide is designed for analytical chemists and flavor scientists requiring high precision (RSD < 10%) and low limits of detection (ppb level).

Introduction & Scientific Context

This compound (CAS: 41981-63-9) is an alkylthiazole derivative contributing to the characteristic aroma profiles of various savory foods, often described as having "green," "nutty," or "tomato-leaf" nuances. Like its structural isomers (e.g., 2-isobutyl-4-methylthiazole), MPTZ is lipophilic and prone to binding with food matrix components such as lipids and proteins, making solvent-based extraction inefficient and prone to emulsion formation.

Why HS-SPME?

Headspace Solid-Phase Microextraction (HS-SPME) is the superior choice for this analysis because:

  • Matrix Isolation: It extracts volatiles from the headspace, avoiding non-volatile contaminants (sugars, proteins, fats) that foul GC liners.

  • Equilibrium Sensitivity: The "Salting Out" effect can be leveraged to drive hydrophobic thiazoles into the headspace, significantly lowering the Limit of Detection (LOD).

  • Solvent-Free: Eliminates the solvent peak, allowing for the detection of early-eluting volatiles if necessary.

Materials & Instrumentation

Reagents and Standards
  • Target Analyte: this compound (≥97% purity).

  • Internal Standard (IS): 2-Acetylthiazole or 2-Methyl-3-heptanone .

    • Note: An isotopically labeled analog (e.g., Thiazole-d) is ideal but often commercially unavailable. 2-Acetylthiazole is structurally similar but distinct enough chromatographically.

  • Matrix Modifiers: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

  • Solvent: Methanol (LC-MS grade) for stock solutions.

  • Water: Ultra-pure Milli-Q water.

Instrumentation
  • GC-MS System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Autosampler: PAL3 RSI/RTC with SPME arrow or fiber capability.

  • SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

    • Rationale: The triple-phase fiber covers a wide polarity and molecular weight range. The Carboxen layer specifically targets small volatiles like thiazoles, while DVB/PDMS aids in desorption and capacity.

Experimental Protocol

Standard Preparation
  • Stock Solution (1000 ppm): Dissolve 10 mg of MPTZ in 10 mL Methanol. Store at -20°C.

  • Working Standards: Serially dilute Stock Solution in Methanol to create a curve range of 10 ppb – 5000 ppb.

  • Internal Standard Solution: Prepare 2-Acetylthiazole at 100 ppm in Methanol.

Sample Preparation (Food Matrix)

Critical Step: Homogeneity is vital. For solid foods (e.g., roast beef, vegetables), cryo-milling with liquid nitrogen is recommended.

  • Weighing: Accurately weigh 2.0 g of homogenized sample into a 20 mL headspace vial.

  • Salting Out: Add 1.0 g NaCl and 5 mL Milli-Q water .

    • Mechanism: NaCl increases the ionic strength, reducing the solubility of the organic analyte in the aqueous phase and forcing it into the headspace (Henry’s Law constant modification).

  • IS Addition: Add 10 µL of Internal Standard Solution (final conc. in vial).

  • Sealing: Cap immediately with a magnetic screw cap (PTFE/Silicone septum). Vortex for 30 seconds.

HS-SPME Extraction Parameters
  • Incubation Temperature: 50°C.

  • Incubation Time: 15 min (with agitation at 500 rpm).

  • Extraction Time: 30 min (fiber exposed, agitation on).

  • Desorption: 3 min at 250°C in GC Inlet (Splitless mode).

GC-MS Method Parameters
ParameterSettingRationale
Column DB-Wax (or equivalent PEG), 30m x 0.25mm x 0.25µmPolar stationary phase provides superior separation of heterocyclic thiazoles from non-polar lipid hydrocarbons.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for MS stability.
Inlet Temp 250°CEnsures rapid desorption without thermal degradation.
Oven Program 40°C (3 min) → 5°C/min → 150°C → 20°C/min → 240°C (5 min)Slow ramp initially to separate volatile isomers; fast ramp to clean column.
Transfer Line 250°CPrevents condensation.
Source Temp 230°CStandard EI source temp.
Acquisition SIM Mode (Selected Ion Monitoring)Maximizes signal-to-noise ratio for quantification.
SIM Table for this compound (CAS 41981-63-9)
  • Target Ion (Quant): m/z 141 (Molecular Ion, typically robust in alkylthiazoles).

  • Qualifier Ions: m/z 112 (M - C2H5), m/z 98 (M - C3H7).

  • Note: Always run a Full Scan (m/z 35-300) first with a high-concentration standard to confirm the fragmentation pattern on your specific instrument.

Workflow Visualization

Figure 1: HS-SPME Extraction & Analysis Workflow

SPME_Workflow Sample Homogenized Sample (2g) Prep Add NaCl (1g) + Water (5mL) + IS Sample->Prep Equilibration Incubation 50°C, 15 min Prep->Equilibration Vial Sealed Extraction SPME Extraction DVB/CAR/PDMS 30 min Equilibration->Extraction Fiber Exposed Desorption GC Inlet Desorption 250°C, 3 min Extraction->Desorption Fiber Retracted Separation GC Separation DB-Wax Column Desorption->Separation Detection MS Detection SIM (m/z 141) Separation->Detection Data Quantification (Ratio Analyte/IS) Detection->Data

Caption: Step-by-step workflow for the extraction and quantification of MPTZ from food matrices.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following parameters must be established:

Linearity & Range
  • Construct a calibration curve using matrix-matched standards (e.g., if analyzing beef, spike a "blank" beef sample).

  • Acceptance Criteria: R² > 0.995 across 10–1000 ppb range.

Limit of Detection (LOD) & Quantification (LOQ)
  • Calculate based on Signal-to-Noise (S/N) ratio from the lowest calibrator.

  • LOD: S/N = 3.

  • LOQ: S/N = 10.

  • Expected Performance: LOD should be < 5 ppb using SIM mode.

Recovery (Accuracy)
  • Spike samples at Low (20 ppb), Medium (100 ppb), and High (500 ppb) levels.

  • Formula:

    
    
    
  • Target: 80–120%.

Precision
  • Intra-day: 6 replicates of the same sample. RSD < 10%.[1]

  • Inter-day: 3 replicates over 3 days. RSD < 15%.[1]

Troubleshooting & Optimization Guide

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Sensitivity or Poor Peak Shape Check1 Check Fiber Condition (Is it chipped/aged?) Problem->Check1 Check2 Check Inlet Liner (Use SPME-specific liner) Check1->Check2 No Action1 Replace Fiber Check1->Action1 Yes Check3 Matrix Effect? Check2->Check3 No Action2 Switch to 0.75mm ID Liner Check2->Action2 Yes Action3 Increase Dilution or Use Standard Addition Check3->Action3 Yes

Caption: Decision tree for diagnosing common sensitivity issues in SPME-GC-MS analysis.

Expert Tips:
  • Fiber Carryover: Thiazoles can be sticky. Always run a blank injection (fiber desorption without sampling) between high-concentration samples.

  • Water Management: If using a Wax column, ensure the SPME fiber does not touch the liquid phase. Water expansion in the GC inlet can degrade peak shape and shift retention times.

  • Isomer Separation: this compound has several isomers (e.g., 2-propyl-4-methylthiazole). Ensure your chromatographic method resolves these. A slow oven ramp (3-5°C/min) is critical in the elution window (approx. RI 1400-1450 on Wax).

References

  • NIST Mass Spectrometry Data Center. (2025). Thiazole, 2-methyl-4-propyl- (CAS 41981-63-9) Data.[2] NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]

  • Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62. Retrieved from [Link]

  • MDPI. (2022). HS-SPME/GC–MS for Food Analysis and Quality Control. Foods Special Issue. Retrieved from [Link]

Sources

Application Note: Evaluation of In Vitro Anti-Inflammatory Potential of 2-Methyl-4-propylthiazole

[1]

Abstract & Scientific Rationale

2-Methyl-4-propylthiazole (CAS: 41981-63-9) is a 1,3-thiazole derivative traditionally utilized as a flavor and fragrance agent due to its characteristic nutty, roasted, and green vegetable notes.[1] However, the thiazole pharmacophore is a privileged scaffold in medicinal chemistry, forming the core of potent anti-inflammatory drugs such as meloxicam and fanetizole.

Recent structure-activity relationship (SAR) studies suggest that 2,4-disubstituted thiazoles may modulate the arachidonic acid pathway, specifically inhibiting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). This Application Note provides a rigorous, standardized protocol to evaluate the anti-inflammatory efficacy of this compound using the LPS-induced RAW 264.7 Macrophage Model .

Key Objectives:

  • Determine the non-cytotoxic concentration range (NCC) to rule out false positives caused by cell death.

  • Quantify the inhibition of Nitric Oxide (NO) production.[1][2][3]

  • Assess the suppression of pro-inflammatory cytokines (TNF-

    
    , IL-6) and PGE2.
    

Compound Properties & Handling

  • Compound: this compound[4]

  • Molecular Weight: 141.23 g/mol [4][5]

  • Physical State: Colorless to pale yellow liquid[6]

  • LogP: ~2.44 (Lipophilic)

  • Solubility: Slightly soluble in water; miscible in ethanol and fats.

Preparation Protocol (Critical Step)

Due to its lipophilicity, direct addition to cell culture media may result in precipitation or inconsistent bioavailability.

  • Stock Solution (100 mM): Dissolve pure this compound in sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) .

    • Calculation: Density

      
       1.00 g/mL. To make 1 mL of 100 mM stock, add 14.1 µL of pure compound to 985.9 µL DMSO.
      
  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching) and store at -20°C.

  • Working Solutions: Dilute the stock into serum-free media immediately prior to use. Ensure the final DMSO concentration in the well is

    
     0.1% (v/v)  to avoid solvent toxicity.
    

Experimental Workflow Overview

The following diagram illustrates the logical flow of the screening cascade, ensuring that positive "hits" are validated against cytotoxicity data.

GStartCompound Prep(DMSO Stock)RAWRAW 264.7Macrophage CultureStart->RAWMTTStep 1: Viability Assay(MTT/CCK-8)RAW->MTTDecisionViability > 80%?MTT->DecisionDecision->StartNo (Dilute)LPSStep 2: LPS Stimulation(1 µg/mL)Decision->LPSYesGriessReadout A:Nitric Oxide (NO)LPS->GriessELISAReadout B:Cytokines (TNF-a, IL-6)LPS->ELISAWBReadout C:COX-2 / iNOS ProteinLPS->WB

Figure 1: Sequential workflow for evaluating anti-inflammatory activity. Step 1 (Viability) is a mandatory gatekeeper before Step 2.

Detailed Protocols

Phase 1: Cell Culture & Maintenance
  • Cell Line: RAW 264.7 (Murine Macrophages, ATCC TIB-71).

  • Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Passaging: Do not allow cells to exceed 80% confluency. Macrophages can become activated by stress from overgrowth, altering baseline cytokine levels. Use a cell scraper; avoid trypsin if possible to preserve receptor integrity.

Phase 2: Cytotoxicity Screening (MTT Assay)

Purpose: To define the Non-Cytotoxic Concentration (NCC) range.

  • Seeding: Plate

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO
    
    
    .
  • Treatment: Aspirate media. Add 100 µL of fresh media containing this compound at varying concentrations (e.g., 10, 25, 50, 100, 200 µM).

    • Vehicle Control: Media + 0.1% DMSO.

    • Positive Control: 10% DMSO (Cell death).

  • Incubation: 24 hours.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals with 100 µL DMSO.

  • Read: Absorbance at 570 nm.

  • Criteria: Select concentrations yielding >80% viability for subsequent anti-inflammatory assays.

Phase 3: Anti-Inflammatory Efficacy (NO & Cytokines)

Purpose: To measure inhibition of inflammatory mediators under LPS challenge.[2][7][8][9]

  • Seeding: Plate

    
     cells/well in a 24-well plate (for supernatants).
    
  • Pre-treatment: Treat cells with selected concentrations of this compound for 1 hour prior to stimulation.

    • Why? Pre-treatment allows the compound to permeate the membrane and interact with intracellular signaling kinases (e.g., MAPK, NF-kB) before the inflammatory cascade is triggered.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL .

    • Positive Drug Control: Dexamethasone (1 µM) or Celecoxib (10 µM - specific for thiazole comparison).

  • Incubation: 18–24 hours.

  • Supernatant Collection: Centrifuge at 1000 x g for 5 min to remove debris. Aliquot supernatant for assays.

Assay A: Nitric Oxide (Griess Reaction)
  • Mix 50 µL supernatant + 50 µL Griess Reagent A (Sulfanilamide) + 50 µL Griess Reagent B (NED).

  • Incubate 10 min at Room Temp (Dark).

  • Measure Absorbance at 540 nm.[2]

  • Quantification: Calculate nitrite concentration using a NaNO

    
     standard curve.
    
Assay B: ELISA (TNF-

, IL-6, PGE2)
  • Use commercial sandwich ELISA kits (e.g., R&D Systems or BD Biosciences).

  • Dilution Note: LPS-stimulated macrophages produce massive amounts of cytokines. Supernatants often require 1:10 to 1:50 dilution to fit within the standard curve linear range.

Mechanistic Context: The Thiazole Pathway

Understanding where this compound likely acts is crucial for interpreting data. Thiazole derivatives typically inhibit the NF-

PathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4MAPKMAPK / ERK / p38TLR4->MAPKIKKIKK ComplexTLR4->IKKNFkB_NucNF-kB (Active Nuclear)MAPK->NFkB_NucNFkB_CytoNF-kB (Inactive)IKK->NFkB_CytoPhosphorylationNFkB_Cyto->NFkB_NucTranslocationCOX2_GeneCOX-2 GeneNFkB_Nuc->COX2_GeneTranscriptioniNOS_GeneiNOS GeneNFkB_Nuc->iNOS_GenePGE2PGE2(Inflammation)COX2_Gene->PGE2NONitric Oxide(Oxidative Stress)iNOS_Gene->NOThiazoleThis compound(Putative Inhibitor)Thiazole->COX2_GenePotentialSuppressionThiazole->NOInhibition

Figure 2: Putative Mechanism of Action. Thiazoles often interfere with NF-kB translocation or directly inhibit COX-2 enzymatic activity.

Data Analysis & Reporting

Present your findings using the following structure to ensure comparability with literature.

Table 1: Summary of Viability & NO Inhibition
Concentration (µM)Cell Viability (% of Control)NO Production (µM)Inhibition (%)
Control (LPS Only) 100 ± 535.2 ± 2.10%
10 µM 98 ± 330.1 ± 1.814.5%
50 µM 95 ± 418.4 ± 1.547.7%
100 µM 88 ± 68.2 ± 0.976.7%
Positive Control 92 ± 45.1 ± 0.585.5%

Calculations:

  • % Inhibition:

    
    
    
  • IC

    
    :  Plot Log(concentration) vs. % Inhibition using non-linear regression (Sigmoidal dose-response) in GraphPad Prism or Origin.
    

Expert Troubleshooting & Insights

  • The "Volatile" Variable: this compound is a flavor compound with moderate volatility.

    • Risk: Evaporation during the 24h incubation could lead to lower effective concentrations.

    • Solution: Use adhesive plate sealers (breathable for CO

      
       exchange but restrictive for evaporation) or ensure the incubator humidity is strictly maintained at 95%+.
      
  • Solvent Interference: Thiazoles are hydrophobic. If you observe crystal formation in the well under the microscope, the compound has precipitated.

    • Fix: Sonicate the stock solution before dilution. Do not exceed 100 µM in the final well if precipitation occurs.

  • LPS Variability: LPS potency varies by batch. Always run a "No Drug + LPS" control to establish the 100% inflammation baseline for that specific day.

References

  • Lal, P., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Link

  • Smolecule. (2024).[3][10] Biological Studies of this compound. Smolecule Compound Database. Link

  • PubChem. (2025).[6] 2-Isopropyl-4-methylthiazole (Structural Analog) Compound Summary. National Library of Medicine. Link

  • MDPI. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Molecules. Link

  • ChemicalBook. (2025). 2-Isopropyl-4-methyl thiazole Chemical Properties and Uses. ChemicalBook. Link

Application Note: High-Fidelity Cytotoxicity Profiling of Volatile Alkyl Thiazoles (2-Methyl-4-propylthiazole)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2-Methyl-4-propylthiazole is a lipophilic alkyl thiazole widely used in flavor and fragrance formulations for its characteristic nutty, roasted, and vegetable notes. While generally recognized as safe (GRAS) at low concentrations, accurate cytotoxicity profiling is critical for occupational safety assessments and early-stage drug discovery, where thiazole derivatives often serve as pharmacophores.

The Challenge: Developing a robust assay for this compound presents two specific technical hurdles:

  • Volatility: As a low-molecular-weight alkyl thiazole, the compound readily evaporates from standard open-well culture plates at 37°C. This leads to "vapor transfer" (cross-contaminating control wells) and underestimation of toxicity.

  • Chemical Interference: Thiazole rings possess intrinsic reductive potential, which can chemically reduce tetrazolium salts (MTT/MTS) to formazan in the absence of cells, yielding false "viable" signals.[1]

The Solution: This guide details a Vapor-Locked ATP Luminescence Protocol designed to eliminate evaporative loss and bypass colorimetric interference.

Experimental Design Strategy

Cell Line Selection[2]
  • Primary Screen: HepG2 (Human Liver Carcinoma) .

    • Rationale: Thiazoles are metabolized by hepatic enzymes (CYP450s). HepG2 cells retain partial metabolic competence, allowing detection of potentially toxic metabolites that fibroblasts might miss.

  • Secondary Screen: HDFa (Human Dermal Fibroblasts) .

    • Rationale: Represents "general" tissue exposure, critical for skin irritation/sensitization modeling (relevant for fragrance ingredients).

Assay Chemistry Selection
  • Recommended: ATP Bioluminescence (e.g., CellTiter-Glo®) .

    • Why: Lytic endpoint. Fast (<30 min). No incubation with the compound during the readout phase. High sensitivity allows lower cell numbers, reducing compound usage.

  • Alternative: Resazurin (Alamar Blue) .

    • Why: Non-lytic. However, requires 1-4 hour incubation where volatility management is critical.

  • Not Recommended: MTT/MTS .

    • Why: High risk of chemical reduction by the thiazole ring (False Negative toxicity).[1] If used, strict cell-free controls are mandatory.[2]

Detailed Protocol

Reagent Preparation (Cold Chain)
  • Stock Solution: Dissolve this compound in DMSO to 100 mM.

    • Critical Step: Perform all weighing and dilution steps on ice or in a cold block. The compound is volatile; keeping it cold reduces vapor pressure during handling.

  • Vehicle Control: DMSO (Final concentration must be <0.5% v/v to avoid solvent toxicity).

Plate Layout & Vapor Management

Standard plate layouts fail for volatiles because vapors migrate from high-concentration wells to low-concentration wells (the "Edge Effect").

The "Checkerboard" Isolation Strategy:

  • Use 96-well plates with rimmed wells (e.g., Nunc Edge 2.0) to minimize cross-talk.

  • Empty Buffer Rows: Fill the peripheral wells (Rows A and H, Columns 1 and 12) with PBS only.

  • Spacing: Leave at least one empty well (filled with PBS) between treatment replicates to act as a vapor sink.

The Workflow
Step 1: Cell Seeding
  • Seed HepG2 cells at 10,000 cells/well in 100 µL complete media (EMEM + 10% FBS).

  • Incubate 24h at 37°C / 5% CO₂ to allow attachment.

Step 2: Compound Treatment (The Vapor-Lock Step)
  • Prepare 2x compound dilutions in complete media (Cold).

  • Remove culture media from cells and replace with 100 µL fresh media containing compound.

  • IMMEDIATE SEALING: Apply a non-breathable adhesive plate seal (e.g., Mylar or foil) immediately after dosing.

    • Note: Standard breathable membranes will allow the thiazole to escape.

    • Hypoxia Warning: Because the seal is non-breathable, limit treatment duration to 24 hours maximum to prevent hypoxia-induced cell death.

Step 3: Readout (ATP Luminescence)
  • Equilibrate plate to Room Temperature (RT) for 30 min (still sealed).

  • Remove seal.

  • Add 100 µL ATP detection reagent.

  • Shake orbitally for 2 min (cell lysis).

  • Incubate 10 min (signal stabilization).

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Visualization & Logic

Decision Logic for Assay Selection

This diagram illustrates the critical decision path for selecting the correct assay based on the compound's properties.

AssaySelection Start Compound: this compound CheckProp Analyze Properties: 1. Volatile? 2. Reducing Agent? Start->CheckProp Volatile Volatility Risk: Vapor Transfer CheckProp->Volatile Yes (Boiling Pt ~194°C) Reducing Reductive Risk: Interferes with Tetrazolium CheckProp->Reducing Yes (Thiazole Ring) Sealed Protocol Modification: Sealed Plate (24h Max) Volatile->Sealed Requires Containment MTT Standard MTT Assay Reducing->MTT High Interference Risk ATP ATP Luminescence (Recommended) Reducing->ATP No Interference Sealed->ATP Combine for Robust Data

Caption: Decision matrix highlighting why ATP Luminescence combined with plate sealing is the superior strategy for volatile thiazoles compared to standard MTT.

Experimental Workflow

The specific steps to handle volatility during the assay.

Workflow Stock Stock Prep (100mM in DMSO) KEEP COLD Dosing Dosing Rapid Addition Stock->Dosing Dilute Seeding Cell Seeding HepG2 (10k/well) 24h Attachment Seeding->Dosing Sealing Vapor Lock Apply Mylar Seal (Non-breathable) Dosing->Sealing < 5 mins Incubation Incubation 24h @ 37°C (Closed System) Sealing->Incubation Lysis Lysis & Readout Add ATP Reagent Measure Luminescence Incubation->Lysis

Caption: Step-by-step workflow emphasizing the "Cold Chain" prep and the critical "Vapor Lock" sealing step to prevent compound loss.

Data Analysis & Quality Control

Quantitative Summary Table

Use this template to organize your results.

ParameterDescriptionAcceptance Criteria
IC50 Concentration inhibiting 50% viabilityN/A (Compound specific)
Z-Factor Assay window quality> 0.5 (Excellent)
CV% Coefficient of Variation between replicates< 15%
Cell-Free Signal Signal in "Media + Compound" wells< 5% of Cell Control
Edge Effect Variance in outer vs. inner control wells< 10% difference
Interference Check (If using MTT)

If you must use MTT, you must run a "Cell-Free" plate:

  • Prepare plate with media + compound (No cells).

  • Add MTT reagent.[3][4]

  • Incubate.

  • Result: If wells turn purple, the compound is chemically reducing MTT. Data is invalid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2682, Methylisothiazolinone (Structural Analog). PubChem. Available at: [Link]

  • Bakand, S., et al. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds.[5][6] Journal of Environmental Monitoring. Available at: [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.[4] Journal of Pharmaceutical Research International. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 2-Isopropyl-4-methylthiazole as an Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of 2-Isopropyl-4-methylthiazole (CAS RN: 15679-13-7) as an internal standard in quantitative analytical chemistry.[1] Primarily known as a flavor and fragrance agent, its chemical properties also make it a suitable candidate for a reference compound in chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] These application notes and protocols are intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods.

Introduction: The Rationale for 2-Isopropyl-4-methylthiazole as an Internal Standard

In quantitative analysis, the use of an internal standard (IS) is a critical technique to correct for variations in sample preparation and instrument response.[5] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed.[6] 2-Isopropyl-4-methylthiazole, a sulfur-containing heterocyclic compound, presents several characteristics that make it a promising internal standard for the analysis of other volatile and semi-volatile organic compounds, especially those with similar functional groups or in complex matrices.

Key Attributes of 2-Isopropyl-4-methylthiazole as an Internal Standard:

  • Chemical Distinction: Its unique structure and mass spectrum allow for clear chromatographic separation and mass spectrometric identification from many common analytes.

  • Volatility: With a boiling point of 92°C at 50 mmHg, it is suitable for GC-based methods.[7]

  • Stability: As a synthetic aromatic chemical, it exhibits good stability under typical analytical conditions.[3]

  • Commercial Availability: High-purity grades of 2-Isopropyl-4-methylthiazole are commercially available, ensuring consistency in standard preparation.[7]

These application notes will detail the selection criteria, preparation, and validation of analytical methods using 2-Isopropyl-4-methylthiazole as an internal standard.

Physicochemical Properties of 2-Isopropyl-4-methylthiazole

A thorough understanding of the physicochemical properties of an internal standard is paramount for method development.

PropertyValueSource
CAS Number 15679-13-7[1]
Molecular Formula C₇H₁₁NS[1]
Molecular Weight 141.24 g/mol [2]
Boiling Point 92 °C @ 50 mmHg[7]
Density 1.001 g/mL at 25 °C[7]
Appearance Colorless to yellow liquid[3]
Solubility Sparingly soluble in water, soluble in alcohol[3]

Experimental Protocols

Preparation of Stock and Working Standard Solutions

The accuracy of the final results is directly dependent on the precise preparation of the standard solutions.

Protocol 1: Preparation of 2-Isopropyl-4-methylthiazole Stock and Working Standards

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of high-purity (≥97%) 2-Isopropyl-4-methylthiazole into a 10 mL volumetric flask.[7]

    • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate) and bring to volume.

    • Cap the flask and sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at 2-8°C in an amber vial to protect it from light.

  • Working Standard Solutions (e.g., 10 µg/mL):

    • Prepare intermediate dilutions from the stock solution as needed.

    • For a 10 µg/mL working standard, accurately transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen solvent.

    • This working solution will be added to all calibration standards, quality control samples, and unknown samples.

Causality Behind Experimental Choices:

  • The use of high-purity standard material is essential to minimize interferences from impurities.

  • The choice of solvent should be based on the solubility of the analyte(s) and the internal standard, as well as its compatibility with the analytical instrumentation.

  • Storage at low temperatures and protection from light are crucial for maintaining the stability of the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

The following is a general GC-MS protocol that can be adapted for the analysis of various analytes using 2-Isopropyl-4-methylthiazole as an internal standard.

Protocol 2: Quantitative Analysis by GC-MS

  • Sample Preparation:

    • To 1 mL of each calibration standard, quality control sample, and unknown sample, add a precise volume (e.g., 50 µL) of the 10 µg/mL 2-Isopropyl-4-methylthiazole working standard solution.

    • Vortex each sample for 30 seconds to ensure homogeneity.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

      • SIM Ions for 2-Isopropyl-4-methylthiazole: m/z 141 (molecular ion), 126, 98.

      • Select appropriate ions for the analyte(s) of interest.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Framework for GC-MS Method:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock Prepare 1000 µg/mL Stock Solution Working Prepare 10 µg/mL Working Standard Stock->Working Dilution Spike Spike Samples, Calibrators, QCs with Working Standard Working->Spike Inject Inject 1 µL into GC-MS Spike->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Detect Mass Spectrometric Detection (EI, SIM/Scan) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: Workflow for quantitative analysis using 2-Isopropyl-4-methylthiazole as an internal standard.

Method Validation

A self-validating system is crucial for ensuring the trustworthiness of any analytical method. The validation of the analytical procedure should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11]

Key Validation Parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and the internal standard in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of ≥ 0.995 is typically considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations (quality control samples) and expressing the results as a percentage recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Workflow for Method Validation:

Method_Validation Start Method Development Complete Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Validation_Report Validation Report Generated LOD_LOQ->Validation_Report

Caption: A stepwise approach to analytical method validation.

Conclusion

2-Isopropyl-4-methylthiazole is a viable and effective internal standard for quantitative chromatographic analysis, particularly in GC-MS applications. Its distinct chemical properties and commercial availability in high purity make it a reliable choice for correcting for analytical variability. The protocols and validation guidelines presented in this document provide a solid foundation for the development of robust and trustworthy analytical methods for a wide range of applications in research, quality control, and drug development.

References

  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). Analytical Method Validation for Biopharmaceuticals. Retrieved from [Link]

  • Gas Chromatography. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]

  • PerfumersWorld. (n.d.). 2-iso Propyl 4 Methyl Thiazole. Retrieved from [Link]

  • Semantic Scholar. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]

  • Bibby Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Environics, Inc. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration. Retrieved from [Link]

  • Chromatography Forum. (2012, April 2). Quantification using internal standard... a protocol. Retrieved from [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2-Methyl-4-propylthiazole via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the structural validation of 2-Methyl-4-propylthiazole (CAS: 14155-23-8) , a critical intermediate in pharmaceutical synthesis and a FEMA-listed flavoring agent (FEMA 4284). While simple alkyl-thiazoles are common, distinguishing regioisomers (e.g., differentiating 2-methyl-4-propyl from 2-propyl-4-methyl isomers) requires precise NMR interpretation.

This guide provides a standardized protocol for sample preparation, acquisition parameters, and a self-validating assignment strategy using 1D and 2D NMR techniques.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7]
  • Analyte: this compound (>98% purity).

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
    • Rationale:

      
       is the standard solvent for non-polar heterocycles, preventing H-bonding shifts common in DMSO-
      
      
      
      .
  • NMR Tubes: 5 mm High-Precision borosilicate tubes (Type 1, Class A).

Sample Preparation Workflow

To ensure high-resolution spectra with minimal line broadening, follow this strict preparation sequence:

  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

    • Note: For

      
       analysis, concentration may be increased to 30 mg, but avoid >50 mg to prevent viscosity-induced broadening.
      
  • Solvation: Add 600 µL of

    
    .
    
  • Homogenization: Vortex for 10 seconds. Ensure no biphasic layers exist (analyte is an oil).

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended particulates.

  • Volume Check: Ensure solvent height is 4.0–4.5 cm (approx. 550 µL in tube) to match the coil active volume.

Instrument Parameters (600 MHz equiv.)
Parameter

H NMR

C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)
Relaxation Delay (D1) 1.0 sec2.0 sec
Scans (NS) 161024 (minimum)
Temperature 298 K (25°C)298 K (25°C)

Structural Assignment Logic

The assignment relies on identifying the characteristic thiazole ring proton and the distinct alkyl side chains.

Expected H NMR Data (CDCl )

The 2-methyl group is attached to the carbon between the Sulfur and Nitrogen, resulting in a distinct chemical shift compared to the propyl chain.

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
H-5 6.75 Singlet (s)1HAromatic proton. Uncoupled (or weak allylic coupling). Characteristic of 2,4-disubstituted thiazoles.
2-CH

2.68 Singlet (s)3HMethyl on C2. Deshielded by the aromatic ring and adjacent Nitrogen.
4-CH

(

)
2.72 Triplet (t)2HMethylene attached to the aromatic ring (C4). Overlap with 2-Me is common; check integration.
4-CH

(

)
1.75 Sextet (m)2HMiddle methylene of the propyl chain.
4-CH

(

)
0.98 Triplet (t)3HTerminal methyl of the propyl chain.

Note: Chemical shifts are estimates based on general alkyl-thiazole increments and may vary ±0.05 ppm based on concentration.

Expected C NMR Data (CDCl )
PositionShift (

ppm)
TypeAssignment Logic
C-2 164.5 Quaternary (C)Most downfield signal (N=C -S). Confirmed by HMBC from 2-Me protons.
C-4 156.0 Quaternary (C)Substituted aromatic carbon.
C-5 112.5 Methine (CH)Aromatic CH. Upfield relative to other ring carbons. Confirmed by HSQC.
4-Propyl (

)
34.2 CH

Benzylic-like position.
4-Propyl (

)
23.1 CH

Aliphatic chain.
2-Methyl 19.2 CH

Methyl on C2.
4-Propyl (

)
13.9 CH

Terminal methyl.

Visualization: Logic & Workflow

Analytical Workflow

The following diagram outlines the decision tree for validating the sample.

NMR_Workflow Start Start: Sample Prep (15mg in CDCl3) Acquire1H Acquire 1H NMR (16 Scans) Start->Acquire1H CheckPurity Purity Check: Integrals Correct? Acquire1H->CheckPurity Acquire13C Acquire 13C NMR (1024 Scans) CheckPurity->Acquire13C Yes Reprep Re-prep / Dry Sample CheckPurity->Reprep No (Solvent/Water peaks) Acquire2D Acquire 2D (HMBC) (Self-Validation Step) Acquire13C->Acquire2D Assign Final Assignment & Report Acquire2D->Assign Reprep->Start

Figure 1: Step-by-step analytical workflow ensuring sample integrity before advanced 2D acquisition.

HMBC Correlation Strategy (Self-Validation)

The critical step in proving the structure is distinguishing the 2-Methyl from the 4-Propyl group. The HMBC (Heteronuclear Multiple Bond Correlation) experiment visualizes long-range couplings (2-3 bonds).

HMBC_Logic H_2Me Protons: 2-Me (2.68 ppm) C2 Carbon: C-2 (164.5 ppm) H_2Me->C2 Strong 2J Correlation H_Propyl Protons: Propyl-alpha (2.72 ppm) C4 Carbon: C-4 (156.0 ppm) H_Propyl->C4 Strong 2J Correlation C5 Carbon: C-5 (112.5 ppm) H_Propyl->C5 Weak 3J Correlation H_Ring Proton: H-5 (6.75 ppm) H_Ring->C2 Weak 3J Correlation H_Ring->C4 Strong 2J Correlation

Figure 2: HMBC connectivity map. The 2-Me protons correlate ONLY to the C2 carbon (most downfield), whereas Propyl protons correlate to C4 and C5.

Troubleshooting & QC

Common Impurities[5]
  • Water: Appears as a broad singlet around 1.56 ppm in

    
    . Can obscure the 
    
    
    
    -CH
    
    
    multiplet. Remedy: Use dry solvent or add activated molecular sieves.
  • Chloroform: Residual non-deuterated solvent appears at 7.26 ppm. Ensure this does not overlap with aromatic impurities.

Regioisomer Differentiation

If the spectrum shows the aromatic singlet at ~6.8-6.9 ppm but the alkyl patterns are reversed (e.g., a methyl singlet at 2.4 ppm and a propyl


-CH

at >2.9 ppm), you likely have 2-propyl-4-methylthiazole .
  • Mechanism: The C2 position is more electron-deficient. Alkyl groups at C2 are more deshielded than at C4.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Solvent Residual Peaks

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Analogous Compound Data (2-isopropyl-4-methylthiazole)

    • ChemicalBook Spectral Data.[1][2] (n.d.). 2-Isopropyl-4-methylthiazole 13C NMR. Retrieved October 2023.[3] Link

  • Sample Preparation Standards

    • University of Ottawa NMR Facility. (n.d.). NMR Sample Preparation Guide. Link

Sources

methodology for assessing the antioxidant potential of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methodology for Assessing the Antioxidant Potential of 2-Methyl-4-propylthiazole

Abstract & Strategic Rationale

This compound (MPT) is a lipophilic, volatile heterocyclic compound traditionally utilized as a flavoring agent (FEMA 3231) for its nutty, roasted profiles. However, the thiazole scaffold possesses inherent electron-donating properties due to the presence of sulfur and nitrogen atoms in the aromatic ring, suggesting potential utility as a radical scavenger or oxidative stress modulator in pharmaceutical applications.

This guide provides a rigorous methodology for quantifying the antioxidant capacity of MPT. Unlike standard polyphenols, MPT is volatile and lipophilic. Therefore, this protocol deviates from standard aqueous assays, emphasizing solvent compatibility , headspace management , and lipophilic-specific radical systems .

Part 1: Theoretical Basis & Mechanism of Action

The antioxidant potential of thiazole derivatives typically operates via two primary mechanisms:

  • Single Electron Transfer (SET): The nitrogen lone pair or the sulfur atom donates an electron to reduce oxidants (e.g., reducing Fe³⁺ to Fe²⁺).

  • Hydrogen Atom Transfer (HAT): While less common in non-substituted thiazoles compared to phenols, the alkyl side chains (propyl/methyl) can undergo H-abstraction under high oxidative stress, terminating radical chains.

Mechanism Visualization

The following diagram illustrates the theoretical interaction of the thiazole ring with Reactive Oxygen Species (ROS).

Thiazole_Mechanism cluster_pathway Thiazole Ring Reactivity MPT This compound (MPT) Complex [MPT-ROS] Intermediate MPT->Complex Electron Donation (SET) ROS Reactive Oxygen Species (ROO• / OH•) ROS->Complex Product Stabilized Product (Non-radical) Complex->Product Radical Quenching

Caption: Theoretical pathway of radical quenching by this compound via Single Electron Transfer (SET).

Part 2: Sample Preparation (Critical Step)

Challenge: MPT is volatile. Open-air preparation leads to concentration errors. Solution: Use closed systems and gravimetric preparation.

  • Stock Solution (100 mM):

    • Weigh 141.2 mg of this compound (MW: 141.24 g/mol ) into a 10 mL volumetric flask pre-filled with 5 mL of absolute ethanol or DMSO (Dimethyl Sulfoxide).

    • Note: Do not use water; MPT is sparingly soluble in water.

    • Fill to volume, seal immediately with Parafilm, and vortex.

  • Working Dilutions:

    • Prepare serial dilutions (0.1, 0.5, 1.0, 5.0, 10.0 mM) in the assay solvent immediately before use. Keep all tubes capped.

Part 3: Chemical Screening Protocols

Protocol A: ABTS Radical Cation Decolorization Assay

Why this assay? The ABTS assay is superior to DPPH for lipophilic compounds like MPT because the radical is soluble in both organic and aqueous solvents, preventing precipitation issues.

Reagents:

  • ABTS (7 mM in water).[1]

  • Potassium Persulfate (2.45 mM).[2]

  • Solvent: Ethanol (to match MPT solubility).

Procedure:

  • Radical Generation: Mix 7 mM ABTS and 2.45 mM Potassium Persulfate (1:1 v/v). Incubate in the dark at room temperature for 12–16 hours to generate ABTS[1][2][3]•+.

  • Dilution: Dilute the ABTS•+ stock with ethanol until absorbance at 734 nm is 0.70 ± 0.02 .[4]

  • Assay:

    • Add 20 µL of MPT sample (various concentrations).

    • Add 2.0 mL of diluted ABTS•+ solution.

    • Blank: 20 µL Ethanol + 2.0 mL ABTS•+.

    • Positive Control:[5] Trolox (10–100 µM).

  • Measurement: Vortex and incubate for 6 minutes in the dark. Read Absorbance at 734 nm .[1][2][3][4]

Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Calculate IC50 by plotting % Inhibition vs. Concentration.
Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay

Why this assay? To verify the electron-donating capacity of the thiazole sulfur/nitrogen atoms.

Reagents:

  • Acetate Buffer (300 mM, pH 3.6).

  • TPTZ (10 mM in 40 mM HCl).

  • FeCl₃·6H₂O (20 mM).

Procedure:

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Warm to 37°C.[1][3][6]

  • Assay:

    • Add 100 µL of MPT sample.

    • Add 3.0 mL of FRAP Reagent.

    • Incubate for 30 minutes at 37°C (closed tubes).

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a standard curve of FeSO₄ (100–2000 µM). Express results as µM Fe(II) equivalents .

Part 4: Biological Validation (Cell-Based)

Chemical assays do not account for bioavailability or cellular uptake. This section validates MPT in a biological system.

Model: HepG2 (Human Liver Cancer) or RAW 264.7 (Macrophage) cells.

Protocol C: Intracellular ROS Scavenging (DCFH-DA Assay)

Principle: DCFH-DA enters the cell, is deacetylated to DCFH, and oxidized by ROS to fluorescent DCF. Antioxidants prevent this oxidation.[1]

Workflow Diagram:

Cell_Assay_Workflow Step1 Seed Cells (HepG2) 24h Incubation Step2 Pre-treatment with MPT (1-50 µM) for 24h Step1->Step2 Step3 Wash with PBS Add DCFH-DA (10 µM) Step2->Step3 Step4 Stress Induction (Add H2O2 or AAPH) Step3->Step4 Step5 Measure Fluorescence (Ex: 485nm / Em: 535nm) Step4->Step5

Caption: Workflow for Intracellular ROS quantification using DCFH-DA probe.

Detailed Steps:

  • Seeding: Seed cells at

    
     cells/well in a 96-well black plate. Incubate 24h.
    
  • Treatment: Remove media. Add fresh media containing MPT (various concentrations). Include a Vehicle Control (media + <0.1% DMSO) and Positive Control (NAC - N-acetylcysteine). Incubate 24h.

  • Probe Loading: Wash cells with PBS. Add 10 µM DCFH-DA in serum-free media. Incubate 30 min at 37°C in dark.

  • Stress Induction: Wash cells. Add 200 µM H₂O₂ (oxidative stressor) for 1 hour.

  • Read: Measure fluorescence intensity (Ex 485 nm / Em 535 nm).

Data Interpretation: Lower fluorescence compared to the H₂O₂-only control indicates effective ROS scavenging by MPT.

Protocol D: Cytotoxicity Check (MTT Assay)

Mandatory Self-Validation: You must prove that MPT is not killing the cells. If cells die, ROS levels drop artificially.

  • Treat cells with MPT as above.

  • Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Dissolve formazan crystals in DMSO.

  • Read Absorbance at 570 nm.

  • Requirement: Cell viability must be >80% at the tested antioxidant concentrations.

Part 5: Data Presentation & Analysis

Summarize your findings in the following format:

AssayMetricMPT Result (Example)Trolox Std (Reference)Interpretation
ABTS

(µM)
450 ± 1215 ± 2Moderate Scavenger
FRAP µM Fe(II) eq.120 ± 5800 ± 15Weak Reducing Agent
Cell ROS % Reduction40% (at 50µM)85% (at 50µM)Biologically Active
Toxicity

(µM)
>500N/ASafe at functional dose

References

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.[3][7] Nature, 181, 1199–1200. Link

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Link

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[3][8] Analytical Biochemistry, 239(1), 70-76. Link

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. Link

  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of thiazole derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(6), 853-870. Link

Sources

Application Note: Targeted Isolation of 2-Methyl-4-propylthiazole from Natural Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in flavor chemistry, natural product isolation, and drug discovery. It details the isolation of 2-Methyl-4-propylthiazole , a volatile alkylthiazole, from complex natural matrices (e.g., fermentation broths, cooked biological tissues, or specific plant extracts).[1][2]

Introduction & Molecule Profile

This compound (CAS: 41981-63-9) is a volatile nitrogen-sulfur heterocycle.[2] While less ubiquitous than its isomer 2-isopropyl-4-methylthiazole (found in Durian and yeast), alkylthiazoles are critical flavor impact compounds, often contributing "green," "nutty," "vegetable," or "savory/meaty" notes at ppb levels.[1][2]

Isolating this specific isomer requires overcoming two primary challenges:

  • Low Abundance: It typically exists at trace levels (<1 ppm) amidst a background of high-abundance terpenes, lipids, and esters.[1][2]

  • Structural Similarity: It must be separated from co-occurring isomers and pyrazines.[1][2]

Physicochemical Profile (Target Data)
PropertyValue / CharacteristicRelevance to Isolation
Molecular Formula C₇H₁₁NSMW: 141.23 g/mol
Boiling Point ~194°C (760 mmHg)Volatile; amenable to Distillation & GC.[2]
LogP ~2.5 - 2.9Lipophilic; extractable with non-polar solvents.[2]
pKa (Conj. Acid) ~2.5 - 3.0Critical Handle: Weakly basic.[1][2] Can be protonated by strong acids.[1][2]
Odor Threshold Low (ppb range)Requires high enrichment factors.[1][2]

Strategic Workflow Overview

The isolation strategy exploits the weak basicity of the thiazole nitrogen.[1][2] Unlike neutral terpenes or acidic phenols, thiazoles can be reversibly ionized.[1][2] We utilize a "Catch-and-Release" Acid-Base fractionation coupled with Simultaneous Distillation-Extraction (SDE).[2]

IsolationWorkflow node_critical node_critical node_output node_output Start Raw Matrix (Fruit Pulp / Ferment / Tissue) Prep Homogenization & pH Adjustment (Target pH 7.0) Start->Prep SDE Simultaneous Distillation Extraction (SDE) (Dichloromethane) Prep->SDE Organic1 Total Volatile Extract (Neutrals + Bases + Acids) SDE->Organic1 AcidWash Acid Extraction (pH < 2) Use 1M HCl Organic1->AcidWash Selectivity Step PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Discard Neutrals/Acids) PhaseSep->OrgLayer Remove Interferences AqLayer Aqueous Layer (Contains Protonated Thiazolium) PhaseSep->AqLayer Target Captured Basify Basification (pH > 10) Use 4M NaOH AqLayer->Basify Release Target ReExtract Re-Extraction into DCM Basify->ReExtract Conc Concentration (Vigreux Column) ReExtract->Conc Chrom Prep-GC / Flash Chromatography Conc->Chrom Final Isolated this compound Chrom->Final

Figure 1: The "Catch-and-Release" workflow exploits the pH-dependent solubility of the thiazole moiety.[2]

Detailed Protocols

Phase 1: Primary Extraction (SDE)

Objective: Isolate total volatiles from the non-volatile matrix (proteins, sugars, fibers).[1][2] Method: Likens-Nickerson Simultaneous Distillation Extraction (SDE).[1][2] Why SDE? It combines steam distillation and solvent extraction in a continuous loop, reducing solvent volume and handling time compared to batch liquid-liquid extraction.[1][2]

Reagents:

  • Dichloromethane (DCM), HPLC Grade.[1][2]

  • Internal Standard: 2-Methylthiazole (if quantification is required) or Tridecane.[1][2]

  • Antifoam B emulsion.[1][2]

Protocol:

  • Sample Prep: Homogenize 500g of raw material with 500mL distilled water. Add 100µL Antifoam B.[1][2]

  • pH Check: Adjust slurry to pH 7.0–8.0. Note: Thiazoles must be in the free-base form to distill efficiently.

  • Setup: Assemble the Likens-Nickerson apparatus.

    • Flask A (Sample): 1L Round Bottom Flask (RBF) with sample slurry + heating mantle.

    • Flask B (Solvent): 50mL DCM in a 100mL RBF + water bath (40°C).[1][2]

  • Execution: Reflux both flasks for 2–4 hours. The steam codistills the volatiles; they condense, partition into the DCM loop, and the water returns to the sample flask.[1][2]

  • Collection: Dry the DCM extract over Anhydrous Sodium Sulfate (

    
    ) and filter.
    
Phase 2: Chemical Enrichment (The Acid-Base Switch)

Objective: Remove 95% of co-extracted terpenes, esters, and lipids.[1][2] Mechanism: this compound is a weak base.[2] At pH < 2, it forms a water-soluble thiazolium salt.[1][2] Neutrals remain in the solvent.[1][2]

Protocol:

  • Acid Wash: Transfer the DCM extract (~50mL) to a separatory funnel.

  • Extraction: Add 20mL of 1.0 M HCl . Shake vigorously for 2 minutes.

    • Causality: The

      
       protonates the thiazole nitrogen (
      
      
      
      ), moving it to the aqueous phase.[1][2]
  • Separation: Drain the lower organic layer (DCM).[1][2] Do not discard yet (keep as "Neutral Fraction" control).

  • Repeat: Extract the DCM again with 10mL 1.0 M HCl. Combine the aqueous acid layers.[1][2]

  • Wash: Wash the combined aqueous acidic layer with 10mL fresh pure DCM to remove entrained neutrals.[1][2] Discard this DCM wash.[1][2]

  • Basification (The Release): Place the aqueous layer in an ice bath. Slowly add 4.0 M NaOH dropwise until pH > 11.

    • Observation: The solution may become cloudy as the free-base thiazoles become insoluble in water.[2]

  • Recovery: Extract the basic aqueous solution 3x with 15mL DCM.

  • Drying: Dry the combined DCM extracts over

    
     and concentrate to ~200µL using a Vigreux column (avoid rotary evaporation to dryness to prevent loss of volatiles).
    
Phase 3: Chromatographic Isolation

Objective: Separate the target thiazole from other basic nitrogen compounds (pyrazines, pyridines).[1][2]

Instrument: Gas Chromatography with Preparative Fraction Collector (Prep-GC) or High-Resolution Fractionation.[2] Column Selection:

  • Primary: DB-Wax (Polar) - Separates based on polarity/hydrogen bonding.[2] Thiazoles tail slightly but separate well from pyrazines.[1][2]

  • Secondary: DB-5 (Non-polar) - Separates based on boiling point.[2]

GC Parameters (Typical):

  • Injector: Splitless, 250°C.

  • Carrier: Helium, 1.5 mL/min.[1][2]

  • Oven: 40°C (2 min)

    
     5°C/min 
    
    
    
    230°C.
  • Detection: FID (Split to olfactory port or fraction collector).[1][2]

Retention Index (RI) Validation: The target this compound should elute in the following RI windows (must be verified with authentic standard):

  • DB-5 (Non-polar): RI ~1050–1100[2]

  • DB-Wax (Polar): RI ~1350–1400[2]

Validation & Quality Control

To ensure the isolated peak is definitively this compound and not an isomer (e.g., 2-propyl-4-methylthiazole), use GC-MS in Electron Impact (EI) mode.[2]

Diagnostic Mass Fragments:

  • Molecular Ion (

    
    ):  m/z 141.[1][2][3]
    
  • Base Peak: Look for McLafferty rearrangement fragments if the propyl chain allows, or cleavage alpha to the ring.

    • Note: Alkylthiazoles often show strong cleavage at the substituent bond.[1][2]

    • Loss of propyl group (

      
      ) 
      
      
      
      m/z 98.[1][2]
    • Loss of methyl group (

      
      ) 
      
      
      
      m/z 126.[1][2]

Purity Check: Run the isolated fraction on a secondary column of different polarity (e.g., if isolated on DB-5, check purity on DB-Wax).[1][2] Purity >95% is required for biological assays.[1][2]

References

  • NIST Chemistry WebBook. 2-Propyl-4-methylthiazole Mass Spectrum & Retention Indices.[2] National Institute of Standards and Technology.[1][2]

  • Ho, C. T., & Carlin, J. T. (1989).[1][2] Formation and aroma characteristics of heterocyclic compounds in foods.[1][2] ACS Symposium Series.[1][2]

  • Weenen, H., et al. (1996).[1][2] Sulfur-containing volatiles of durian fruits (Durio zibethinus Murr.).[1][2] Journal of Agricultural and Food Chemistry.[1][2]

  • Rowe, D. J. (2005).[1][2] Chemistry and Technology of Flavours and Fragrances.[1][2] Blackwell Publishing.[1][2] (Standard reference for thiazole isolation techniques).

  • Sigma-Aldrich. Product Specification: 2-Isopropyl-4-methylthiazole (Isomer Reference).[2]

Disclaimer: This protocol involves the use of chlorinated solvents and strong acids/bases.[1][2] All procedures should be performed in a fume hood wearing appropriate PPE.[1][2]

Sources

Application Note: Strategic Utilization of 2-Methyl-4-propylthiazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-propylthiazole (CAS: 41981-63-9) is often categorized primarily as a volatile flavor constituent. However, in the context of modern medicinal chemistry, it represents a high-value Lipophilic Heteroaromatic Fragment . Its structural simplicity belies its utility as a scaffold for Fragment-Based Drug Discovery (FBDD) and Late-Stage Functionalization (LSF) .

This application note details the specific utility of this scaffold in two critical domains:

  • Synthetic Utility: Utilizing the vacant C5-position for Palladium-catalyzed C-H activation to generate complex bioactive libraries.

  • ADME Profiling: Using the molecule as a probe for metabolic stability assessments, specifically investigating alkyl side-chain oxidation versus thiazole ring stability in cytochrome P450 systems.

Physicochemical Profile & Scaffold Analysis[1]

Before integrating this fragment into a library, it is essential to understand its baseline properties. The 4-propyl group provides significant lipophilicity (increasing LogP), while the 2-methyl group blocks the most reactive nucleophilic site, directing electrophilic functionalization to the C5 position.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 141.23 g/mol Ideal for FBDD (Rule of 3 compliant).
LogP (Oct/Wat) ~2.5 - 2.8Moderate lipophilicity; good membrane permeability.
H-Bond Donors 0Excellent CNS penetration potential.
H-Bond Acceptors 1 (Nitrogen)Key interaction point for kinase hinge binding.
Rotatable Bonds 2 (Propyl chain)Conformational flexibility for induced-fit binding.

Application I: Late-Stage C5-Functionalization (C-H Activation)

The most powerful application of this compound is its use as a substrate for Direct C-H Arylation . Traditional cross-coupling (Suzuki/Stille) requires pre-functionalization (halogenation), which adds steps and waste. Direct C-H activation at the C5 position is atom-economical and allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

Mechanistic Insight

The C5 position of the thiazole ring is electron-rich relative to C2. By blocking C2 with a methyl group, we force electrophilic palladation to occur exclusively at C5. The propyl chain at C4 provides steric bulk that prevents homocoupling or over-functionalization, enhancing regioselectivity.

Protocol: Pd-Catalyzed C5-Arylation

Objective: To couple this compound with an aryl bromide (Ar-Br) to form a biaryl scaffold.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ or PCy₃ (10 mol%) - Note: For sterically hindered aryl bromides, use XPhos.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) or Toluene (degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂, Ligand, K₂CO₃, and the Aryl Bromide.

  • Substrate Addition: Dissolve this compound in DMA (0.2 M concentration) and add to the vial via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS. The product will show a mass shift of [M_substrate + M_aryl - HBr].

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMA. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Workflow Visualization

The following diagram illustrates the catalytic cycle and decision logic for this protocol.

CH_Activation_Workflow cluster_conditions Reaction Conditions Start Start: this compound CMD CMD Mechanism (Concerted Metalation-Deprotonation) Start->CMD Coordination to Pd Cat_Cycle Pd(II) Oxidative Addition (Ar-Br insertion) Cat_Cycle->CMD Pd-Ar Species Product Product: C5-Arylated Thiazole CMD->Product Reductive Elimination Byproduct HBr (Neutralized by Base) CMD->Byproduct Conditions 110°C, DMA, K2CO3

Figure 1: Catalytic cycle for the C5-arylation of this compound via Concerted Metalation-Deprotonation (CMD).

Application II: Metabolic Stability Profiling (ADME)

In drug development, alkyl chains on aromatic rings are often "metabolic soft spots." The propyl chain of this compound is susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes. This makes the molecule an excellent probe substrate to optimize metabolic stability in lead series.

Scientific Rationale
  • Thiazole Ring: Generally stable to oxidative metabolism.

  • Propyl Side Chain: Susceptible to

    
     (terminal) and 
    
    
    
    (penultimate) oxidation.
  • 2-Methyl Group: Can undergo hydroxylation to a hydroxymethyl group.

By subjecting this scaffold to Human Liver Microsomes (HLM), researchers can quantify the Intrinsic Clearance (


) and identify which position (propyl vs. methyl) is the primary liability.
Protocol: Microsomal Stability Assay

Objective: Determine the half-life (


) and intrinsic clearance of the scaffold.

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: this compound (1 µM final concentration, <0.1% DMSO).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-Incubation: Mix HLM (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4). Add Test Compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion (m/z 142.2 [M+H]+).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
Metabolic Fate Pathway

The following diagram outlines the potential metabolic outcomes for this specific scaffold.

Metabolic_Fate Parent Parent: this compound CYP CYP450 Oxidation (Phase I) Parent->CYP Met_A Metabolite A: omega-Hydroxylation (Propyl chain end) CYP->Met_A Major Path (Steric access) Met_B Metabolite B: Benzylic-like Hydroxylation (Propyl C1 position) CYP->Met_B Minor Path (Electronic stabilization) Met_C Metabolite C: 2-Hydroxymethyl (Methyl group ox.) CYP->Met_C Competitive Path Phase2 Phase II Conjugation (Glucuronidation) Met_A->Phase2 Rapid Excretion Met_B->Phase2

Figure 2: Predicted metabolic pathways for this compound mediated by CYP450 enzymes.

References

  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Kalkan, H., et al. (2016). CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. Journal of Organometallic Chemistry.
  • Lewis, D. F. V. (2003). P450 substrate specificity and metabolism. In Cytochromes P450: Structure, Function and Mechanism. Taylor & Francis.
  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole Preparation. Org. Synth. 1945, 25, 35. Retrieved from [Link] (Foundational synthesis of 2,4-dialkylthiazoles).

  • Cheméo. (n.d.). Chemical Properties of 2-Propyl-4-methylthiazole. Retrieved from [Link]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2-Methyl-4-propylthiazole (CAS: 52414-91-0) is a potent flavor compound characterized by nutty, green, and vegetable notes, widely used in food matrices and potentially as an intermediate in pharmaceutical synthesis. While Gas Chromatography (GC) is the traditional standard for volatile thiazoles, High-Performance Liquid Chromatography (HPLC) is increasingly required for:

  • Thermolabile Matrices: Analysis in formulations where heat (GC) degrades the matrix or analyte.

  • Aqueous Samples: Direct injection of aqueous flavor emulsions without extensive extraction.

  • Purity Assays: Quantifying non-volatile synthetic by-products or salts that GC misses.

This guide details the development and validation of a Reverse-Phase HPLC (RP-HPLC) method with UV detection, ensuring specificity, linearity, and robustness.

Scientific Rationale & Method Development

Physicochemical Analysis

Effective method design begins with understanding the analyte's properties:

  • Hydrophobicity (LogP ~3.0): The propyl chain imparts significant hydrophobicity, making a C18 stationary phase the ideal choice for retention.

  • Basicity (Thiazole Nitrogen): The thiazole ring contains a basic nitrogen (pKa ~2.5).

    • Implication: At neutral pH, the compound is predominantly neutral (retaining well). At very low pH (< 2.5), it becomes protonated (less retention, potential silanol interaction).

    • Strategy: We utilize a controlled acidic buffer (pH ~3.0) . This suppresses silanol activity on the column while keeping the analyte in a consistent ionization state (partially protonated), ensuring sharp peak shapes and reproducible retention times.

Detection Strategy

Thiazoles exhibit characteristic UV absorption due to the conjugated


-system of the heterocyclic ring.
  • Primary Wavelength: 254 nm (Aromatic ring universal detection).

  • Secondary Wavelength: 235 nm (Often

    
     for alkyl thiazoles, offering higher sensitivity but more solvent noise).
    
  • Recommendation: Use a Diode Array Detector (DAD) to confirm spectral purity.

Experimental Protocol

Reagents & Equipment
  • Reference Standard: this compound (>98.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).

  • Buffer Additive: Phosphoric Acid (85%) or Potassium Dihydrogen Phosphate (

    
    ).
    
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).

  • System: HPLC with UV/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm), Ref 360 nm
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (100%)
Run Time 15 Minutes
Gradient Program

A gradient is recommended to elute potential hydrophobic impurities or matrix components.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase
0.008020Equilibration
2.008020Isocratic Hold
10.002080Linear Gradient
12.002080Wash
12.108020Re-equilibration
15.008020End
Sample Preparation Workflow

Standard Stock Solution (1 mg/mL):

  • Weigh 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (Analytes are highly soluble in organic solvent).

  • Sonicate for 2 minutes.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical Note: Diluting with 100% water may cause precipitation due to hydrophobicity. Diluting with 100% ACN may cause peak distortion ("strong solvent effect") upon injection. 50:50 is the optimal diluent.

Method Logic & Pathway Visualization

The following diagram illustrates the decision matrix for optimizing the separation of alkyl thiazoles.

MethodDevelopment Start Analyte: this compound (LogP ~3.0, Basic N) ColSelect Stationary Phase Selection (C18 vs C8) Start->ColSelect Hydrophobic Interaction MobilePhase Mobile Phase Optimization ColSelect->MobilePhase C18 Selected PH_Decision pH Control Strategy MobilePhase->PH_Decision Nitrogen Basicity Acidic Acidic (pH 2.5-3.0) Protonated/Equilibrium PH_Decision->Acidic Buffer: Phosphate Neutral Neutral (pH 7.0) Uncharged Species PH_Decision->Neutral Buffer: Ammonium Acetate Result_Acid Outcome: Sharp Peaks, Silanol Suppression (Recommended) Acidic->Result_Acid Result_Neut Outcome: Max Retention, Risk of Tailing (Alternative) Neutral->Result_Neut

Caption: Decision tree for HPLC method development focusing on pH control for basic thiazole derivatives.

System Suitability & Validation Criteria

To ensure the method is "self-validating" in a routine environment, the following criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) 6.5 ± 0.5 minConsistent interaction with stationary phase.
Tailing Factor (

)

1.5
Indicates minimal secondary interaction (silanols).
Theoretical Plates (N)

5000
Ensures column efficiency is adequate for separation.
Precision (RSD)

2.0% (n=6)
Verifies injector and pump stability.
Resolution (

)
> 2.0If impurities are present, baseline separation is required.
Validation Parameters (Summary)
  • Linearity:

    
     over range 1.0 – 100 µg/mL.
    
  • LOD/LOQ: Estimated at 0.1 µg/mL and 0.3 µg/mL respectively (S/N > 3 and > 10).

  • Accuracy: Spike recovery 95-105%.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction between the basic thiazole nitrogen and residual silanols on the silica support.

  • Fix: Ensure buffer concentration is at least 10-20 mM. Lower pH to 2.5. Use "End-capped" columns (e.g., Zorbax Eclipse Plus or XBridge).

Issue 2: Retention Time Drift

  • Cause: Mobile phase evaporation (ACN) or insufficient equilibration.

  • Fix: Cap solvent bottles. Equilibration time should be 10x column volume (approx 15-20 mins for this column).

Issue 3: Split Peaks

  • Cause: Sample solvent strength is too high (e.g., dissolving pure standard in 100% ACN and injecting large volume).

  • Fix: Match sample diluent to initial mobile phase conditions (e.g., 20% ACN / 80% Buffer) or reduce injection volume to 2-5 µL.

References

  • PubChem. (2025).[1][2] this compound (Compound).[3][4][5] National Library of Medicine. Available at: [Link]

  • Good Scents Company. (2024). 2-isopropyl-4-methyl thiazole and related alkyl thiazole data. Available at: [Link] (Note: Used for structural analog comparison).

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Application Note: Strategic Utilization of 2-Methyl-4-propylthiazole in Synthetic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Profile

Executive Summary

2-Methyl-4-propylthiazole is often categorized as a flavorant (nutty, vegetable notes) in the food industry, but in synthetic medicinal chemistry , it serves as a high-value heterocyclic scaffold . Its utility stems from its unique substitution pattern: the C4-propyl group provides a defined lipophilic anchor (increasing logP without adding aromatic bulk), while the C2-methyl group acts as a "masked" nucleophile, and the C5-position remains open for electrophilic functionalization.

This guide moves beyond basic characterization, detailing how to utilize this scaffold to generate diverse chemical libraries. We focus on Lateral Lithiation (C2 functionalization) and Regioselective C5-Halogenation as the primary drivers for drug discovery workflows.

Chemical Profile & Reactivity Landscape
  • Acidity (C2-CH3): The protons on the C2-methyl group are significantly acidic (

    
     in DMSO) due to the electron-withdrawing nature of the adjacent C=N bond. This allows for deprotonation by strong bases (e.g., n-BuLi).
    
  • Electrophilicity (C5-H): The C5 position is the most electron-rich site on the ring, susceptible to Electrophilic Aromatic Substitution (

    
    ), such as bromination or formylation.
    
  • Lipophilicity: The propyl chain at C4 adds steric bulk and hydrophobicity, often used to fill hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding pockets).

Part 2: Scientific Integrity & Protocols

Workflow Logic: Divergent Functionalization

To maximize the utility of this compound, we employ a divergent synthesis strategy.

  • Path A (C2-Extension): Transforms the methyl group into olefins, alcohols, or longer alkyl chains via lateral metalation.

  • Path B (C5-Coupling): Installs a halogen at C5 to enable Suzuki/Buchwald-Hartwig cross-couplings.

Protocol A: Lateral Lithiation & Electrophile Trapping

Objective: Functionalization of the C2-methyl group to create C-C bonds (e.g., hydroxy-alkylation). Mechanism: Kinetic deprotonation using n-Butyllithium forms a resonance-stabilized aza-enolate, which attacks electrophiles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: Benzaldehyde (1.2 equiv) - Representative

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Solvation: Dissolve this compound (141 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Deprotonation: Add n-BuLi (0.69 mL, 1.1 mmol) dropwise via syringe over 5 minutes.

    • Expert Insight: The solution typically turns a deep orange/red color, indicating the formation of the lithiated species (2-lithiomethyl-4-propylthiazole).

  • Incubation: Stir at -78°C for 30 minutes to ensure complete deprotonation.

    • Critical Check: Do not allow the temperature to rise above -60°C, as the lithiated species can undergo ring-opening or self-condensation.

  • Trapping: Add Benzaldehyde (122 µL, 1.2 mmol) dropwise. Stir for 1 hour at -78°C, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Regioselective C5-Bromination

Objective: Installation of a bromine handle at C5 for subsequent cross-coupling. Mechanism: Electrophilic Aromatic Substitution (


). The C4-propyl group provides mild steric direction, but the electronic bias of the thiazole ring strongly favors C5.

Reagents:

  • Substrate: this compound[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 mmol) in

    
     (5 mL) at 0°C.
    
  • Addition: Add NBS (187 mg, 1.05 mmol) portion-wise to control the exotherm.

    • Expert Insight: Protect from light to prevent radical side reactions on the propyl chain (benzylic-like bromination).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the bromide is typically less polar).

  • Workup: Dilute with water, extract with diethyl ether. Wash with

    
     (to remove free bromine) and brine.
    
  • Outcome: Yields 5-bromo-2-methyl-4-propylthiazole, ready for Suzuki coupling.

Part 3: Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the divergent synthetic utility of the scaffold.

Thiazole_Reactivity cluster_legend Reaction Types Start This compound (Scaffold) Lithiated Lithiated Intermediate (C2-Li) Start->Lithiated n-BuLi, THF -78°C Bromo 5-Bromo-2-methyl-4-propylthiazole (C5-Br) Start->Bromo NBS, MeCN RT (SEAr) Aldol C2-Hydroxyalkyl Derivative (Post-Trapping) Lithiated->Aldol R-CHO (Electrophile) Suzuki Biaryl/Heterobiaryl Product (Drug Candidate) Bromo->Suzuki Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling key1 Path A: Lateral Metalation key2 Path B: Electrophilic Subst.

Caption: Divergent synthesis pathways for this compound: Path A utilizes C2-acidity for chain extension; Path B utilizes C5-nucleophilicity for cross-coupling handles.

Comparative Reactivity Data

The following table summarizes the reactivity of the this compound scaffold compared to other common thiazoles.

FeatureThis compound2-Methylthiazole2,4-DimethylthiazoleSynthetic Implication
C2-Me Acidity (

)
~29~29~30Amenable to lithiation; Propyl group has negligible electronic effect on C2 acidity.
C5 Steric Hindrance ModerateLowModerateC4-Propyl exerts mild steric pressure on C5, improving regioselectivity during halogenation.
Lipophilicity (cLogP) ~2.6~1.1~1.5Key Advantage: Significantly higher lipophilicity makes it ideal for membrane permeation optimization.
Boiling Point ~180°C128°C145°CLower volatility facilitates easier handling in high-temp reactions compared to smaller thiazoles.

Part 4: References

  • Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Current Opinion in Drug Discovery & Development. (Context: General reactivity of thiazole scaffolds).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition, Wiley-Blackwell. (Context: Mechanisms of thiazole lateral lithiation and SEAr).

  • PubChem Compound Summary. (2023). This compound (CID 41981-63-9). National Center for Biotechnology Information.

  • Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews, 104(5), 2557–2600. (Context: Authoritative review on thiazole C2-metalation and functionalization).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-4-propylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the synthesis of 2-Methyl-4-propylthiazole.

Ticket Subject: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Diagnostic Triage

The Core Problem: Low yields in the synthesis of This compound via the Hantzsch method are rarely due to the cyclization step itself.[1] The failure point is almost exclusively the regiochemistry of the


-haloketone precursor .

Standard bromination of 2-pentanone is thermodynamically driven to produce 3-bromo-2-pentanone , which cyclizes to form the isomer 2,4-dimethyl-5-ethylthiazole , not your target.[1] If your GC-MS shows a peak with the correct mass but incorrect retention time (or a mixture), this is your root cause.

This guide provides a corrected workflow focusing on Kinetic Halogenation Control and an Acid-Base "Swing" Purification protocol to recover maximum product from the reaction matrix.

The Precursor Critical Path (The "Hidden" Yield Killer)

To synthesize this compound, you require 1-bromo-2-pentanone .[1]

  • Target: 1-bromo-2-pentanone ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Yields This compound .
    
  • Impurity: 3-bromo-2-pentanone ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Yields 2,4-Dimethyl-5-ethylthiazole .
    
Protocol: Kinetic Bromination of 2-Pentanone

Use this method if you are synthesizing the precursor in-house.[1] If purchasing, verify the isomer purity immediately.

Reagents: 2-Pentanone, Bromine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), Methanol (Solvent).[2]
Mechanism:  Methanol promotes an acid-catalyzed mechanism that favors enolization at the less substituted carbon (kinetic control) compared to non-polar solvents.[1]
  • Chilling: Dissolve 2-pentanone (1.0 eq) in Methanol (10 volumes). Cool to 0°C to -5°C .[1]

  • Addition: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (1.0 eq) dropwise over 2 hours. Crucial: Keep temperature below 0°C to prevent thermodynamic equilibration to the 3-bromo isomer.
    
  • Quench: Immediately neutralize with solid

    
     once the bromine color fades.
    
  • Workup: Filter salts, concentrate methanol (do not heat above 40°C), and use the crude oil immediately. Do not distill the bromoketone ; heat promotes isomerization.[1]

Optimized Hantzsch Cyclization Protocol

This protocol uses an internal base scavenger to prevent hydrohalic acid buildup, which can degrade the thioamide.[1]

Reagents
  • Precursor A: Thioacetamide (1.1 eq)

  • Precursor B: 1-Bromo-2-pentanone (1.0 eq) [Crude from Step 2][1]

  • Solvent: Absolute Ethanol (anhydrous is preferred but not strictly necessary)

  • Scavenger: Magnesium Carbonate (

    
    ) or Calcium Carbonate (
    
    
    
    ) (0.6 eq)
Step-by-Step Workflow
  • Slurry Formation: In a round-bottom flask, suspend Thioacetamide and

    
     in Ethanol (5 mL per mmol of ketone).
    
  • Controlled Addition: Add 1-bromo-2-pentanone dropwise at room temperature.

    • Why: Exothermic reaction.[1] Adding all at once can cause local overheating and tar formation.[1]

  • Cyclization: Heat to reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: TLC (SiO2, 20% EtOAc/Hexane). Look for the disappearance of the bromoketone.[3]

  • Diagrammatic Mechanism:

HantzschMechanism Precursors Thioacetamide + 1-Bromo-2-pentanone Intermediate Thioimidate Intermediate Precursors->Intermediate S-Alkylation (SN2) Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization N-Attack on Carbonyl Dehydration Dehydration (- H2O) Cyclization->Dehydration Aromatization Product This compound Dehydration->Product

Figure 1: The Hantzsch mechanism pathway.[1] Note that the R-group position is determined in the first S-Alkylation step.[1]

Purification: The Acid-Base "Swing" (Yield Recovery)

Direct distillation of the crude reaction mixture leads to significant yield loss due to "tar" trapping the product. Use this chemical extraction method instead.

Principle: Thiazoles are weak bases (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). We can toggle their solubility between organic and aqueous phases to isolate them from non-basic impurities (tars, unreacted ketones).
Protocol
  • Evaporation: Remove Ethanol via rotary evaporation.[1] Residue is a mix of thiazole hydrobromide, inorganic salts, and tars.[1]

  • Acid Extraction (The Trap):

    • Add 1M HCl (aq) to the residue.

    • Wash this aqueous layer with Diethyl Ether or DCM (

      
      ).
      
    • Result: Impurities go to the organic layer.[1] Discard the organic layer. The Product is trapped in the aqueous layer as the thiazolium salt.

  • Base Release (The Swing):

    • Cool the aqueous layer on ice.[1]

    • Basify to pH 10 using 5M NaOH or solid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Observation: The solution will turn cloudy/oily as the free thiazole separates.

  • Final Extraction:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Dry combined organics over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .[4]
      
    • Concentrate to obtain the crude oil.[1]

  • Distillation:

    • Perform vacuum distillation.[1]

    • Target BP: ~90–95°C at 15 mmHg (Estimate based on homologs).

PurificationFlow Crude Crude Reaction Mix (Salts, Tars, Product-HBr) AddAcid Add 1M HCl Wash with Ether Crude->AddAcid Split1 Separation AddAcid->Split1 OrganicWaste Organic Layer (Tars, Ketones) Split1->OrganicWaste Discard AqLayer Aqueous Layer (Product-H+) Split1->AqLayer Keep Basify Basify (pH > 10) Extract with DCM AqLayer->Basify FinalProd Pure this compound Basify->FinalProd

Figure 2: The Acid-Base Swing purification logic ensures removal of non-basic polymeric side products.[1]

Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
GC-MS shows correct mass, wrong retention time Isomerization of precursor (3-bromo isomer formed).[1]Switch to Kinetic Bromination (Section 2). Ensure reaction temp < 0°C during bromination.
Reaction mixture turns black/tarry Thermal degradation of Thioacetamide.[1]Lower reaction temp to 60°C and extend time. Use ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

atmosphere.
Low recovery after extraction Product lost in water layer (pH too low).Ensure pH is >10 before final extraction. Thiazoles are water-soluble as salts.[1]
Product smells "burnt" or sulfurous Residual Thioacetamide.[1]The Acid-Base swing (Section 4) usually removes this.[1] If not, wash DCM layer with 10% bleach (oxidizes thioamide) then water.
Frequently Asked Questions

Q: Can I use DMF instead of Ethanol? A: Yes, DMF can accelerate the reaction (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 rate increases), but it makes workup harder due to its high boiling point and water miscibility. Ethanol is preferred for ease of removal.

Q: Why do I need Calcium Carbonate? A: The reaction produces HBr.[1] While acid catalyzes the dehydration step, excess strong acid can degrade the thioamide into acetonitrile and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


. The Carbonate buffers the solution.

Q: Is the product volatile? A: Yes. It is a flavoring agent with moderate volatility.[1] Do not use high vacuum (<1 mmHg) without a cryogenic trap, or you will pump your product into the manifold. Use a water aspirator (~15-20 mmHg) for distillation.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1]

    • Context: Standard mechanism and acid-catalyzed dehydration steps.[1]

  • Regioselective Bromin

    • Source: Gaudry, M., & Marquet, A. (1978).[1] "Regioselectivity of the bromination of methyl ketones." Tetrahedron.

    • Context: Establishes that bromination in Methanol favors the 1-position (kinetic), while ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       or acetic acid favors the 3-position (thermodynamic).
      
  • Purific

    • Source: Organic Syntheses, Coll.[1][5] Vol. 3, p. 76 (1955). "2-Amino-4-methylthiazole".[1]

    • Context: Demonstrates the isolation of thiazoles from aqueous solution using basific

Sources

Technical Support Center: Purification of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TIZ-PUR-002 Subject: Purification Protocols for Crude 2-Methyl-4-propylthiazole (CAS 14155-22-7) Status: Active Guide Support Level: Tier 3 (Advanced Chemical Processing)

Executive Summary

This compound is a volatile heterocyclic compound, widely used in flavor and fragrance applications (FEMA 4283) and as a pharmaceutical intermediate. It is typically synthesized via the Hantzsch Thiazole Synthesis (condensation of thioacetamide with 1-chloro-2-pentanone).

Common Impurities:

  • Thioacetamide: Hepatotoxic/carcinogenic starting material.

  • 
    -Haloketones:  Lachrymatory agents (unreacted starting material).
    
  • Polymeric Tars: Dark, non-volatile byproducts of the condensation.

  • Regioisomers: Depending on the specificity of the leaving group.

This guide details a three-tiered purification strategy designed to achieve purities


 while mitigating the carryover of toxic sulfur precursors.

Module 1: Chemical Purification (Acid-Base Extraction)

Objective: Bulk removal of neutral organic impurities (tars, unreacted ketones) and isolation of the basic thiazole.[1]

The Science (Why this works)

The thiazole nitrogen lone pair is weakly basic (


).
  • Acid Phase: At

    
    , the thiazole is fully protonated (
    
    
    
    ) and dissolves in the aqueous phase. Neutral impurities (tars, ketones) remain in the organic solvent.
  • Recovery: Raising the pH above 5.0 deprotonates the nitrogen, returning the molecule to its lipophilic, organic-soluble state.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (

    
    )  or Dichloromethane (DCM) . Use 10 mL solvent per gram of crude.
    
  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 3M HCl (

      
       volumes).
      
    • Technical Note: Ensure the aqueous phase pH is

      
      . If not, add concentrated HCl. The thiazole salt is water-soluble.
      
    • Discard the organic layer (contains neutral tars and haloketones).

  • Washing: Wash the combined acidic aqueous layers once with fresh ether to remove entrained non-basic impurities.

  • Basification & Recovery:

    • Cool the aqueous acidic layer in an ice bath (neutralization is exothermic).

    • Slowly add 6M NaOH or saturated

      
       until 
      
      
      
      . The solution will become cloudy as the free base separates.
    • Extract the aqueous mixture with DCM (

      
      ).
      
  • Drying: Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Thiazole + Impurities) Solvent Dissolve in Et2O/DCM Start->Solvent AcidWash Extract with 3M HCl (Target pH < 1) Solvent->AcidWash Split1 Phase Separation AcidWash->Split1 OrgLayer1 Organic Layer (Neutral Tars, Ketones) Split1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Thiazolium Salt) Split1->AqLayer1 Keep BaseStep Basify with NaOH (Target pH > 9) AqLayer1->BaseStep Extract2 Extract into DCM & Evaporate BaseStep->Extract2 Final Semi-Pure Thiazole (>95%) Extract2->Final

Figure 1: Selective protonation workflow for separating basic thiazoles from neutral reaction byproducts.

Module 2: Physical Purification (Vacuum Distillation)

Objective: Removal of volatile solvent residues and separation from close-boiling isomers. Prerequisite: Complete Module 1 first.

Technical Specifications
  • Atmospheric Boiling Point:

    
     (Do not distill at atmosphere; risk of oxidation/charring).
    
  • Target Vacuum:

    
     (mbar).
    
Distillation Table
Pressure (mmHg)Estimated Boiling Point (

C)
Bath Temp Recommendation (

C)
760 (Atm)173 - 175N/A (Avoid)
2078 - 82100
1065 - 7090
140 - 4565
Protocol
  • Setup: Use a short-path distillation apparatus or a Kugelrohr for small scales (<5g).

  • Inert Atmosphere: Flush the system with Nitrogen/Argon. Thiazoles can darken upon oxidation at high temperatures.

  • Fraction Collection:

    • Fore-run: Discard the first 5-10% (often contains solvent traces or lower-boiling degradation products).

    • Main Fraction: Collect the steady plateau temperature fraction.

    • Heel: Do not distill to dryness; the residue often contains polymerized sulfur compounds.

Module 3: Polishing (Flash Chromatography)

Objective: Final polishing for analytical standards or pharmaceutical use (


).
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[2]

    • Start: 95:5 (Hex:EtOAc)

    • Ramp to: 80:20 (Hex:EtOAc)

  • Detection: UV (254 nm) or Iodine Stain (Thiazoles stain dark brown/yellow).

  • Retardation Factor (

    
    ):  Typically 0.3 - 0.4 in 80:20 Hex:EtOAc (varies by silica activity).
    

Troubleshooting & FAQ

Q1: The product has a persistent "rotten egg" or cabbage smell even after distillation.

  • Diagnosis: Trace Thioacetamide or elemental sulfur carryover.

  • Solution: Perform an oxidative wash. Dissolve the organic phase in DCM and wash with 1% Sodium Hypochlorite (Bleach) or mild Hydrogen Peroxide. This oxidizes the sulfur impurities to water-soluble sulfoxides/sulfones, which are removed in the aqueous wash. Caution: Test on a small aliquot first to ensure the thiazole ring is stable under your specific conditions.

Q2: My yield is significantly lower than expected after the Acid-Base extraction.

  • Diagnosis A (Incomplete Extraction): The pH during the acid wash was not low enough. Thiazoles are weak bases. You must hit pH < 1.5.

  • Diagnosis B (Emulsion): Thiazoles can act as surfactants.

  • Solution: Use Brine (saturated NaCl) during the extraction steps to break emulsions. Ensure the final recovery pH is >10 to force full deprotonation.

Q3: The distilled product turns yellow/brown after storage.

  • Diagnosis: Oxidation or photo-degradation.

  • Solution: Store under inert gas (Argon) in amber glass vials at 4°C. Thiazoles are sensitive to light and oxygen over time.

References

  • Chemical Identity & Properties

    • Source: The Good Scents Company. "2-acetyl-4-methyl thiazole and related alkyl thiazoles." (Data extrapolated for propyl analog based on homologous series).
  • Synthesis & Purification Context (Hantzsch Method)

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p. 332 (1955). "2-Amino-4-methylthiazole" (Foundational method for thiazole ring closure and workup).

  • pKa and Basicity of Thiazoles

    • Source: Bordwell pKa Table (Acidity in DMSO/Water).[3] Thiazole conjugate acid pKa ~2.5.

  • General Purification of Heterocycles: Source: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th Ed.). Butterworth-Heinemann. (Standard text for distillation/extraction of nitrogen heterocycles).

Sources

Technical Support Center: 2-Methyl-4-propylthiazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-2M4P-PURITY Status: Open Agent: Senior Application Scientist

Introduction: The Hantzsch Vector

Welcome to the technical support hub for 2-Methyl-4-propylthiazole . You are likely synthesizing this compound via the Hantzsch Thiazole Synthesis , condensing Thioacetamide with 1-bromo-2-pentanone .

While this reaction is robust, it is prone to specific impurity profiles that degrade yield and organoleptic quality (critical if used in flavor/fragrance applications). This guide treats your synthesis as a debuggable system.

Module 1: Diagnostic Hub (Identify Your Impurity)

User Query: "My product is dark/tarry, or I see extra peaks on my GC-MS. What are they?"

Use the table below to cross-reference your analytical data with known failure modes.

Impurity Signature Table
Impurity TypeOriginAppearanceGC-MS Signature (Approx)1H NMR Diagnostic (CDCl3)
Thioacetamide Unreacted ReagentWhite crystalsLow MW, often elutes early.Singlet

2.6 (methyl)
1-Bromo-2-pentanone Unreacted ReagentLachrymatory liquidM+ 164/166 (Br isotope pattern). Loss of -CH2Br.Triplet

3.9 (-CH2Br)
2-Methyl-4-propyl-2,3-dihydrothiazole Incomplete OxidationYellow oilM+ 143 (Same as product but +2H).Broad NH signal, shift in ring proton.
Thiazole Dimers Radical couplingDark brown tarHigh MW (2x Product).Complex aromatic region.
Ammonium Bromide Salt byproductWhite solidN/A (Inorganic, stays in baseline).Broad NH4+ signal (if wet DMSO/D2O used).
Visualizing the Impurity Landscape

The following diagram maps the reaction pathway and where specific impurities branch off.

G Start Reagents (Thioacetamide + 1-Bromo-2-pentanone) Inter Intermediate (Hydroxy-thiazoline) Start->Inter SN2 Attack Imp1 Impurity: Oxazoles (O-attack vs S-attack) Start->Imp1 High Temp / Incorrect pH Prod Target Product (this compound) Inter->Prod Dehydration (-H2O) Imp2 Impurity: Dihydrothiazoles (Incomplete Dehydration) Inter->Imp2 Acid Starvation Imp3 Impurity: Oligomers (Thermal Degradation) Prod->Imp3 Prolonged Heating

Figure 1: Reaction pathway showing critical branch points for impurity formation during Hantzsch synthesis.

Module 2: Process Correction (Preventing Impurities)

User Query: "How do I stop these impurities from forming in the first place?"

The "O-Attack" Prevention Protocol
  • The Issue: The sulfur atom in thioacetamide is the desired nucleophile. However, the nitrogen or oxygen (in urea analogs) can sometimes attack, leading to oxazoles or isomers.

  • The Fix: Ensure the reaction medium is sufficiently polar (Ethanol or DMF) to stabilize the transition state for S-alkylation.

  • Thermodynamics: Do not overheat the initial addition. The substitution reaction is exothermic. Keep the addition of 1-bromo-2-pentanone at 0–5°C . Only heat to reflux after the addition is complete to drive the dehydration step.

Stoichiometry Control
  • The Issue: Excess thioacetamide sublimates and clogs condensers; excess bromoketone is a potent lachrymator (tear gas) and difficult to distill off without degradation.

  • The Fix: Use a slight excess of Thioacetamide (1.05 eq) . It is water-soluble and easier to remove in the aqueous wash than the bromoketone.

Module 3: Purification Protocols (The Fix)

User Query: "The reaction is done. How do I get >98% purity?"

We utilize the basicity of the thiazole nitrogen (pKa ~2.5) to create a Self-Validating Purification System . This method separates the product from neutral organics (unreacted ketone) and acidic tars.

Method A: The "Acid-Base Swing" Extraction (Recommended)

This is the most robust method for removing non-basic impurities without thermal stress.

Step-by-Step Protocol:

  • Evaporation: Remove the reaction solvent (Ethanol) via rotary evaporation. You will be left with a residue containing the product hydrobromide salt.

  • Initial Dissolution: Dissolve the residue in 0.5 M HCl (aq) .

    • Why? The thiazole becomes protonated (

      
      ) and dissolves in water. Neutral impurities (unreacted bromoketone, tars) remain insoluble or form an oil.
      
  • The Wash (Critical): Wash this acidic aqueous layer with Ethyl Acetate (3x) .

    • Action: Discard the organic (Ethyl Acetate) layer.

    • Result: You have just dumped your unreacted starting materials and neutral side products. Your product is safe in the water layer.

  • The Swing: Cool the aqueous layer on ice. Slowly add 50% NaOH or Solid K2CO3 until pH > 10.

    • Observation: The solution will turn cloudy/oily as the free-base thiazole separates from the water.

  • Extraction: Extract the now-basic aqueous layer with Dichloromethane (DCM) (3x) .

    • Action: Keep the DCM layer.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Method B: Vacuum Distillation (Polishing)

If the Acid-Base swing yields ~95% purity, use distillation to reach >99%.

  • Boiling Point Estimation: ~205°C at atmospheric pressure.[1][2]

  • Target Conditions: Distill under reduced pressure to prevent polymerization.

    • Pressure: 10–20 mmHg

    • Expected bp: ~85–95°C (Estimate based on 2-isopropyl analog).[1]

  • Warning: Thiazoles can darken (oxidize) if distilled in the presence of air. Bleed nitrogen into the capillary if possible.

Visualizing the Purification Logic

Purification Crude Crude Reaction Mix (Residue) Acidify Add 0.5M HCl Crude->Acidify Wash Wash with Ethyl Acetate Acidify->Wash Split1 Phase Separation Wash->Split1 OrgWaste Organic Layer: Neutral Impurities (Discard) Split1->OrgWaste Top Layer AqLayer Aqueous Layer: Product Salt (Thiazole-H+) Split1->AqLayer Bottom Layer Basify Basify (pH > 10) with NaOH/K2CO3 AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure this compound Extract->Final

Figure 2: The Acid-Base "Swing" extraction workflow for isolating basic thiazoles.

FAQ: Frequently Asked Questions

Q: Why does my product smell like rotten eggs even after distillation? A: This indicates residual thioacetamide or hydrogen sulfide byproducts.

  • Fix: Perform a wash with dilute Sodium Hypochlorite (Bleach) followed immediately by a thiosulfate quench. This oxidizes the thiols to odorless sulfonates/sulfates. Caution: Do this on the crude, not the final product, to avoid oxidizing the thiazole ring.

Q: The product is yellow. Is it impure? A: Pure alkylthiazoles are colorless liquids. A yellow tint usually indicates trace sulfur oligomers or oxidation products. If the NMR is clean (>98%), the color is likely cosmetic (ppm level). A filtration through a short pad of activated charcoal or silica gel can remove the color bodies.

Q: Can I use 1-chloro-2-pentanone instead of the bromo-analog? A: Yes, but the reaction will be slower. You may need to add a catalyst like Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive iodide in situ.

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Source: Chemistry LibreTexts / Organic Chemistry Portal.
    • Relevance: Establishes the core stoichiometry and condens
    • Link:

  • Purification of Basic Heterocycles (Acid-Base Extraction)

    • Source: UMass Amherst / LibreTexts.
    • Relevance: Validates the "Swing" extraction protocol for amine-like heterocycles.
    • Link:

  • Physical Properties of Alkylthiazoles (Boiling Points)

    • Source: The Good Scents Company / PubChem.
    • Relevance: Provides boiling point data for the structural analog (2-isopropyl-4-methylthiazole)
    • Link:

  • Safety Data (Lachrym

    • Source: PubChem LCSS.[3]

    • Relevance: Safety handling for -haloketones (1-bromo-2-pentanone).
    • Link:

Sources

stabilizing 2-Methyl-4-propylthiazole in experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-MZ-4PR-STAB Assigned Specialist: Senior Application Scientist Subject: Stabilization, Storage, and Troubleshooting for 2-Methyl-4-propylthiazole

Executive Summary: The Stability Matrix

This compound (CAS: 15679-13-7 for the isomer group, often structurally related to flavor compounds like 2-isopropyl-4-methylthiazole) is a volatile alkyl-thiazole.[1] In experimental settings, researchers face two primary degradation vectors: oxidative instability at the alkyl side-chains/nitrogen center and evaporative loss due to high vapor pressure.

This guide treats the compound not merely as a reagent but as a dynamic system requiring active stabilization. The protocols below are designed to preserve structural integrity for analytical standards, pharmaceutical screening, and organoleptic research.

Troubleshooting Guide (Q&A)
Issue 1: Concentration Drift

User Question: "I prepared a 10 mM stock solution in methanol last week. Today, the peak area in my GC-FID has dropped by 15%, but I don't see any degradation peaks. What is happening?"

Technical Diagnosis: You are likely experiencing evaporative fractionation , not chemical degradation. Alkyl thiazoles possess significant vapor pressure. When stored in volatile solvents (like methanol or ethanol) in non-airtight containers, the solute can co-evaporate, or preferential solvent evaporation can alter concentration. However, if the solute is more volatile than the solvent (rare but possible depending on the matrix) or if the headspace is large, the active compound partitions into the gas phase.

Corrective Protocol:

  • Switch Solvents: If solubility permits, use a solvent with lower volatility for stock solutions, such as DMSO or Propylene Glycol (if compatible with your assay).

  • Headspace Management: Never store stocks in vials with >20% headspace.

  • Septum Integrity: Use PTFE-lined silicone septa. Pierce once, then discard or transfer to a new vial. Multi-punctured septa are the #1 cause of volatile loss.

Issue 2: Color Change (Yellowing/Browning)

User Question: "My neat liquid sample was clear when purchased but has turned a pale yellow after two months on the shelf. Is it still pure?"

Technical Diagnosis: This indicates oxidative degradation .[2] Thiazoles are susceptible to:

  • N-Oxidation: The nitrogen lone pair can react with atmospheric oxygen to form N-oxides.

  • Radical Autoxidation: The alkyl positions (specifically the benzylic-like carbons attached to the thiazole ring) are prone to radical attack, leading to hydroperoxides and subsequent alcohols or ketones.

  • Polymerization: Advanced oxidation products can oligomerize, causing the yellow/brown color (chromophore formation).

Actionable Advice:

  • Purity Check: Run a GC-MS. If the main peak is >98% and impurities are trace, it may be usable for qualitative work (e.g., flavor profiling). For quantitative analytical standards or bioassays, discard the lot .

  • Prevention: Store under an inert atmosphere (Argon is superior to Nitrogen due to its density).

Issue 3: Solubility Crashing in Aqueous Buffers

User Question: "I'm trying to dose this compound in a cell-based assay (PBS, pH 7.4). It precipitates immediately upon dilution from DMSO."

Technical Diagnosis: this compound is highly lipophilic (LogP ~2.5–3.0). It has poor water solubility. The "crash" occurs because the rapid change in solvent polarity forces the hydrophobic thiazole out of solution before it can micellize or disperse.

Optimization Protocol:

  • Intermediate Dilution: Do not jump from 100% DMSO to 100% Aqueous. Use an intermediate step (e.g., 1:10 dilution in ethanol or PEG-400) before the final aqueous dilution.

  • Surfactant Assist: Add 0.05% Tween-80 or Cyclodextrin (HP-β-CD) to the PBS buffer before adding the compound. This creates an inclusion complex or micelle to stabilize the thiazole in the aqueous phase.

Experimental Protocols
Protocol A: The "Zero-Headspace" Storage System

For maintaining long-term titer of analytical standards.

  • Preparation: Dissolve this compound in high-grade Anhydrous DMSO.

  • Aliquot: Immediately dispense into single-use amber glass ampoules or small (2 mL) crimp-top vials with 200 µL inserts to minimize air volume.

  • Inerting: Gently sparge the solution with Argon gas for 30 seconds using a glass Pasteur pipette before capping.

    • Note: Do not bubble vigorously; this strips volatile compound. Hover the gas stream just above the liquid surface.

  • Sealing: Crimp with an aluminum cap containing a PTFE/Silicone septum.

  • Storage: Store at -20°C .

Protocol B: Stability-Indicating GC-MS Method

To validate if your compound has degraded.

ParameterSettingRationale
Column DB-Wax or HP-5MSDB-Wax (polar) separates oxidation byproducts (alcohols/acids) better than non-polar columns.
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent thermal degradation in the injector.
Split Ratio 20:1Prevents column overload; sharpens peaks for volatile detection.
Oven Ramp 40°C (2 min)

240°C @ 10°C/min
Slow ramp captures early eluting volatiles (degradation fragments).
MS Scan 35–300 m/zCaptures the parent ion and low-mass oxidation fragments.
Visualizing the Degradation & Handling Logic

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the divergence between "Neat" storage and "In-Solution" handling.

G Start This compound (Received Stock) Check Initial QC Check (GC-FID/MS) Start->Check NeatStorage Storage: Neat Liquid Check->NeatStorage Bulk Material SolnStorage Storage: Solubilized Stock Check->SolnStorage Working Aliquots Argon Argon Blanket (Prevent Oxidation) NeatStorage->Argon Temp Temp: 4°C (Short term) -20°C (Long term) NeatStorage->Temp Oxidation Risk: Oxidation (Yellowing) NeatStorage->Oxidation If exposed to air Solvent Solvent: DMSO or Anhydrous EtOH SolnStorage->Solvent Evaporation Risk: Volatility (Conc. Loss) SolnStorage->Evaporation If headspace >20% Oxidation->Check Re-test before use Evaporation->Check Re-quantify

Caption: Decision matrix for storage and risk mitigation. Red paths indicate failure modes (oxidation/evaporation) requiring re-validation.

Frequently Asked Questions (FAQs)

Q: Can I use polystyrene (PS) serological pipettes with this compound? A: No. Thiazoles and their solvents (often DMSO or Ethanol) can leach plasticizers from polystyrene or etch the plastic. Always use glass or polypropylene (PP) tips and reservoirs.

Q: What is the half-life of this compound in cell culture media? A: While specific half-life data for the 2-methyl-4-propyl isomer is limited, alkyl thiazoles generally exhibit metabolic stability in media (t1/2 > 24h) unless specific cytochrome P450 enzymes are active in the cells. However, physical loss via evaporation from the warm media (37°C) is the real threat.

  • Recommendation: Seal plates with gas-impermeable films or replenish media every 12–24 hours to maintain nominal concentration.

Q: Is the compound light-sensitive? A: Yes, moderately. While not as sensitive as conjugated fluorophores, UV light can catalyze the radical autoxidation of the alkyl side chains. Always use amber vials .

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole (Structural Analog). Retrieved from [Link]

  • Aschmann, S. M., et al. (2017). Kinetics and Products of the Reaction of OH Radicals with 2-Methylbenzothiazole. (Mechanistic insight into thiazole ring oxidation). Journal of Physical Chemistry A. Retrieved from [Link]

  • Mishra, B. K., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[3]Molecules.[4][5][6] Retrieved from [Link]

Sources

troubleshooting poor results in 2-Methyl-4-propylthiazole biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-Methyl-4-propylthiazole Assays

Executive Summary

This compound is a volatile, lipophilic heterocyclic compound frequently screened in olfactory receptor (OR) deorphanization, flavor/fragrance modulation, and fragment-based drug discovery (FBDD).[1] Users often report "poor results," characterized by high assay variability (CV > 15%) , right-shifted potency curves (false low affinity) , or complete signal loss .

This guide addresses the root causes: volatility-induced concentration drift , aqueous insolubility , and receptor expression instability .

Part 1: The "Ghost Ligand" Phenomenon (Volatility Management)

Q: My EC50 values shift significantly between replicate plates. Why is the potency decreasing over time?

A: You are likely experiencing the "Ghost Ligand" effect. This compound is a low-molecular-weight thiazole with high vapor pressure.[1] In standard open-plate dispensing, up to 40% of the compound can evaporate from aqueous droplets within 20 minutes, drastically altering the actual concentration reaching the cells.

Troubleshooting Protocol:

  • Minimize Headspace: Use 384-well plates instead of 96-well plates to reduce the air-to-liquid ratio.

  • The "Last-In" Rule: Do not dispense this compound into intermediate plates. Dispense it immediately before the read or incubation step.

  • Seal Integrity: Use aluminum adhesive plate seals (e.g., Nunc™ Sealing Tapes) rather than breathable membranes during incubation.

  • Cold Addition: If possible, perform the compound addition step at 4°C (if your cells tolerate it briefly) to lower vapor pressure before the assay starts.

Q: How do I verify if volatility is the culprit?

A: Run a "Time-Course Potency Check" :

  • Prepare three identical assay plates.

  • Add the compound to Plate A and read immediately (

    
    ).
    
  • Add the compound to Plate B, leave unsealed on the bench for 30 mins, then read (

    
    ).
    
  • Add the compound to Plate C, seal immediately, wait 30 mins, then read (

    
    ).
    
  • Result: If Plate B shows a >3-fold shift in EC50 compared to A and C, volatility is your root cause.

Part 2: Solubility & Dosing (The Precipitation Trap)

Q: I see "noisy" baseline data and sporadic spikes in the high-concentration wells. Is this toxicity?

A: This is often micro-precipitation , not toxicity. This compound has a LogP of ~2.[1][2]4. While moderately lipophilic, it can "crash out" when diluted from 100% DMSO stocks into aqueous assay buffer (HBSS/PBS), especially at concentrations >100 µM. These micro-crystals scatter light (interfering with fluorescence readers) or cause localized high-concentration spikes on cell membranes.[1]

Solubility Optimization Table:

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Stock Solvent 100% DMSO100% DMSO (Freshly opened)
Intermediate Dilution Direct to Buffer (1:1000)Serial Step-Down: DMSO

10% DMSO/Buffer

Assay Buffer
Max Assay Conc. 1 mM300 µM (or determined by nephelometry)
Mixing Speed VortexingGentle Pipetting (Avoid cavitation)
Carrier Protein None0.1% BSA (Stabilizes hydrophobic ligands)

Q: Should I use BSA in my buffer? A: Yes. For lipophilic thiazoles, adding 0.05% - 0.1% Fatty Acid-Free BSA to the assay buffer acts as a carrier, preventing the compound from sticking to the plastic walls of the pipette tips and plates (non-specific binding). Note: Ensure the BSA is "Fatty Acid-Free" to avoid activating endogenous receptors.[1]

Part 3: Receptor Expression & Signaling (The Biological Variable)

Q: I am screening for Olfactory Receptor (OR) activation, but I get no signal even at high concentrations.

A: Thiazole sensing often requires specific molecular chaperones for proper surface expression. If you are using HEK293 or CHO cells, the receptor may be trapped in the Endoplasmic Reticulum (ER).

Required Co-Factors: Ensure your transfection plasmid mix includes:

  • RTP1S (Receptor Transporting Protein 1 Short): Essential for exporting ORs to the plasma membrane.

  • G

    
    olf (or G
    
    
    
    15/16):
    Promiscuous G-proteins are needed to couple the OR (typically Gs-like) to the Calcium or cAMP readout system effectively.

Diagram: GPCR Signaling & Failure Points

GPCR_Pathway Ligand This compound Receptor_ER Receptor (Trapped in ER) Ligand->Receptor_ER No Binding (Target inaccessible) Receptor_Surface Receptor (Surface) Ligand->Receptor_Surface Binding Receptor_ER->Receptor_Surface Translocation (Requires RTP1S) RTP1S RTP1S Chaperone RTP1S->Receptor_ER Co-transfection G_Protein G-Protein (Golf/G15) Receptor_Surface->G_Protein Activation Effector Adenylyl Cyclase III G_Protein->Effector Coupling Signal cAMP / Ca2+ Flux Effector->Signal Amplification

Caption: Critical dependency of Thiazole signaling on RTP1S-mediated surface trafficking. Without RTP1S, the ligand cannot access the receptor.

Part 4: Validated Experimental Workflow

To ensure data integrity, follow this "Self-Validating" protocol for this compound screening.

Step 1: The "Sealed" Dilution Series
  • Prepare a 100 mM stock in anhydrous DMSO. Store in glass (not plastic) if possible, or high-grade PP.

  • Perform serial dilutions in 100% DMSO first. Do not dilute into aqueous buffer until the final step.

  • Prepare the "Assay Ready Plate" (Source Plate) with compound in DMSO. Seal immediately.

Step 2: Cell Preparation
  • Use Hana3A cells (HEK293T derived, constitutively expressing RTP1S/RTP2/G

    
    olf) if available, or co-transfect HEK293T with the target plasmid + pCI-RTP1S.
    
  • Seed cells 24 hours prior to assay.[3] Confluency should be 80-90%.[1]

Step 3: The Assay Run
  • Wash cells with HBSS + 20 mM HEPES + 0.1% BSA .

  • Critical Step: Inject compound from the Source Plate directly into the Cell Plate.

  • Read immediately (for Calcium flux) or Incubate Sealed (for cAMP/Luciferase).

    • If Incubating: Use a thermal seal. Do not stack plates (uneven heating causes condensation and concentration changes).

References

  • Mainland, J. D., et al. (2015). The missense of smell: functional variability in the human odorant receptor repertoire.[3] Nature Neuroscience. Link (Establishes the necessity of RTP1S for OR trafficking).

  • Peterlin, Z., et al. (2014). The Importance of Odorant Physical Properties in the Operation of the Olfactory System. Chemical Senses. Link (Discusses volatility and solubility challenges in odorant delivery).

  • Saito, H., et al. (2004). RTP family members induce functional expression of mammalian odorant receptors. Cell. Link (Seminal paper on RTP1S).

  • Cheméo Data Repository. (2024). Chemical Properties of Thiazole, 2-methyl-4-propyl-. Link (Source for LogP and physical properties).

Sources

Technical Support Guide: Optimizing GC-MS Parameters for 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-4-propylthiazole (CAS: 41981-63-9) is a volatile sulfur-nitrogen heterocycle often analyzed in flavor chemistry, fragrance profiling, and pharmaceutical intermediate testing.[1] Its detection presents specific challenges due to its basic nitrogen (leading to peak tailing) and volatility (risk of loss during concentration).

This guide provides a self-validating protocol for optimizing your GC-MS system to detect this analyte with high sensitivity and spectral integrity.

Chemical Profile
ParameterValueTechnical Implication
Molecular Weight 141.23 g/mol Target Ion for SIM
Boiling Point ~200 °C (est.)[2]Requires mid-range oven ramp
Polarity Medium-HighSignificant retention shift between non-polar and polar columns
Acidity/Basicity Weakly BasicProne to adsorption on active silanol sites (glass liners/columns)

Module 1: Method Development & Optimization

Column Selection: The "Selectivity vs. Inertness" Trade-off

The choice of stationary phase is critical. While non-polar columns are standard, polar columns often provide better separation from hydrocarbon matrices.

Column TypePhaseRecommendationWhy?
Non-Polar 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5)Primary Choice for Screening High inertness, higher temperature limit, and less bleed. RI ~1064-1085.[3]
Polar Polyethylene Glycol (e.g., DB-Wax, VF-WAXms)Choice for Complex Matrices Thiazoles are polar. A Wax column shifts the analyte away from non-polar interferences. RI ~1428.

Expert Insight: If analyzing a "dirty" matrix (e.g., food extract), use a DB-Wax column to move the thiazole peak away from the solvent front and co-eluting hydrocarbons. For clean standards or drug intermediates, DB-5MS offers superior peak shape and lifetime.

MS Acquisition Parameters (Scan vs. SIM)

For trace analysis (<1 ppm), Selected Ion Monitoring (SIM) is required.

Recommended SIM Table:

Ion Type m/z Dwell Time Purpose
Target (Quant) 141 50 ms Molecular Ion (M+). usually the base peak or very intense.
Qualifier 1 126 50 ms [M-15]+ (Loss of methyl group). High specificity.

| Qualifier 2 | 98 | 50 ms | [M-43]+ (Loss of propyl chain). Characteristic thiazole ring fragment.[4][5] |

Protocol Note: Always run a full scan (m/z 40–250) of a high-concentration standard (10 ppm) first to verify the ratio of 141:126:98 on your specific instrument, as source temperature can affect fragmentation ratios.

Temperature Programming

Inlet: 250 °C (Splitless) or 220 °C (Split). Transfer Line: 280 °C. Ion Source: 230 °C (EI).

Optimized Oven Ramp (Standard 30m Column):

  • Initial: 50 °C (Hold 1 min) – Focuses the volatile analyte.

  • Ramp 1: 10 °C/min to 200 °C.

  • Ramp 2: 25 °C/min to 280 °C (Hold 3 min) – Bake out heavy contaminants.

Module 2: Troubleshooting Guide

Issue 1: Peak Tailing (The "Shark Fin" Peak)

Diagnosis: The basic nitrogen in the thiazole ring is interacting with active silanol groups (-Si-OH) in the inlet liner or column head.

Corrective Actions:

  • Liner Selection: Switch to a Ultra-Inert (UI) or Base-Deactivated liner with glass wool. Standard undeactivated liners will absorb basic compounds irreversibly.

  • Column Trimming: Cut 10-20 cm from the front of the column. Accumulated non-volatiles create active sites.

  • Gold Seal: Replace the inlet gold seal. Oxidation on the seal can cause adsorption.

Issue 2: Low Sensitivity / Missing Peaks

Diagnosis: If the peak is absent or signal is low, the issue is often volatility or split ratio.

Corrective Actions:

  • Check Split Mode: Ensure you are in Splitless mode for trace analysis. If in Split mode (e.g., 50:1), you are venting 98% of your sample.

  • Inlet Temperature: Do not set the inlet too high (>280°C) as thermal degradation can occur. 250°C is optimal.

  • Solvent Venting: If using Large Volume Injection (LVI), ensure the solvent vent time ends before the thiazole elutes.

Module 3: Visualization & Logic

Workflow: Method Optimization Strategy

This diagram outlines the decision process for selecting the correct column and acquisition mode.

MethodOptimization Start Start: Define Analytical Goal Matrix Analyze Matrix Complexity Start->Matrix Clean Clean/Simple Matrix (e.g., Solvent Std) Matrix->Clean Dirty Complex Matrix (e.g., Food/Bio) Matrix->Dirty Col_5MS Select DB-5MS Column (Non-Polar) Clean->Col_5MS Col_Wax Select DB-Wax Column (Polar) Dirty->Col_Wax Acquisition Determine Sensitivity Needs Col_5MS->Acquisition Col_Wax->Acquisition HighConc > 1 ppm Acquisition->HighConc Trace < 1 ppm Acquisition->Trace Scan Full Scan Mode (m/z 40-250) HighConc->Scan SIM SIM Mode (m/z 141, 126, 98) Trace->SIM

Caption: Figure 1. Decision matrix for selecting column stationary phase and mass spec acquisition mode based on sample complexity and sensitivity requirements.

Logic Tree: Troubleshooting Peak Tailing

Use this logic flow to systematically eliminate causes of peak tailing for basic thiazoles.

TailingTroubleshoot Problem Problem: Thiazole Peak Tailing CheckLiner 1. Check Inlet Liner Type Problem->CheckLiner IsDeactivated Is it Base-Deactivated / Ultra-Inert? CheckLiner->IsDeactivated Action_ReplaceLiner Action: Replace with UI Liner IsDeactivated->Action_ReplaceLiner No CheckColumn 2. Inspect Column Front IsDeactivated->CheckColumn Yes IsOld Is Column Old/Dirty? CheckColumn->IsOld Action_Trim Action: Trim 20cm from Inlet IsOld->Action_Trim Yes CheckSolvent 3. Check Solvent Polarity IsOld->CheckSolvent No Action_Trim->CheckSolvent Mismatched Mismatched CheckSolvent->Mismatched Mismatch Is Solvent Mismatched? (e.g., MeOH on DB-5) Action_ChangeSolvent Action: Match Solvent to Column or Use Retention Gap Mismatched->Action_ChangeSolvent Yes

Caption: Figure 2. Step-by-step troubleshooting logic for resolving peak tailing issues specific to basic nitrogen heterocycles.

Module 4: Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize this compound before analysis? A: Generally, no . Unlike alcohols or acids, the thiazole ring is stable and volatile enough for direct GC analysis. Derivatization is only necessary if you are analyzing metabolites (e.g., hydroxy-thiazoles).

Q2: What is the best Internal Standard (IS) for this analysis? A: An isotopically labeled analog (e.g., Thiazole-d3 ) is ideal but expensive. A structurally similar thiazole that is not present in your sample, such as 2-Isopropyl-4-methylthiazole (if confirmed absent) or a simple pyrazine (e.g., 2-Methylpyrazine ), serves as a robust cost-effective alternative.

Q3: My retention times are shifting. Why? A: Thiazoles are sensitive to "active spots" in the column. As the column ages and accumulates matrix debris, the active sites increase, slightly retaining the basic nitrogen longer or causing peak broadening which shifts the apex. Regular trimming (maintenance) resolves this.

References

  • NIST Mass Spectrometry Data Center. "Thiazole, 2-methyl-4-propyl- (CAS 41981-63-9)." NIST Chemistry WebBook, SRD 69. [Link]

  • Restek Corporation. "GC Troubleshooting: Tailing Peaks." Restek Technical Library. [Link]

  • Agilent Technologies. "Optimizing GC-MS Parameters for Nitrogen-Containing Compounds." Agilent Technical Support. [Link]

  • The Good Scents Company. "2-isopropyl-4-methyl thiazole (Isomer Analog Data)." Flavor and Fragrance Information. [Link]

Sources

Technical Support Center: 2-Methyl-4-propylthiazole Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MPT-STAB-001
Subject: Minimizing Degradation and Potency Loss
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Critical Alert: The Nature of the Molecule

Before troubleshooting, you must understand why 2-Methyl-4-propylthiazole (MPT) degrades. Unlike unstable biologicals, MPT is a robust aromatic heterocycle. It does not typically "fall apart" (hydrolyze) under neutral conditions. Instead, it suffers from two specific vectors of failure:

  • Volatilization (Physical Loss): MPT is a volatile liquid with a potent sensory threshold. "Degradation" is often actually evaporation, leading to concentration errors in standard preparation.

  • Oxidative Discoloration (Chemical Change): The nitrogen lone pair in the thiazole ring is susceptible to N-oxidation and photo-oxidation, often resulting in a shift from clear/colorless to yellow/orange.

Diagnostic Workflow (Troubleshooting)

Use this Q&A section to diagnose your current issue.

Q1: "My standard solution has turned yellow. Is it still usable?"

Diagnosis: Likely Photo-oxidation or Trace Polymerization .

  • The Science: Thiazoles are generally stable, but exposure to UV light or atmospheric oxygen can lead to the formation of N-oxides or radical-induced oligomers. This chromophore formation turns the liquid yellow.

  • Action:

    • If for qualitative sensory work: It may still be acceptable if the off-note is undetectable.

    • If for quantitative analytical (GC/HPLC) work: DISCARD. The oxidation products are less volatile and will foul injection liners, while the concentration of the parent MPT has decreased.

Q2: "The volume in my vial decreased, but the cap was on tight."

Diagnosis: Sorption or Evaporation through improper seals.

  • The Science: Sulfur-containing heterocycles are lipophilic and can permeate standard rubber septa or low-density polyethylene (LDPE) caps. They also have high vapor pressures.

  • Action: Switch to PTFE-lined (Teflon) caps immediately. Never store MPT in containers with rubber seals or parafilm alone.

Q3: "I see extra peaks in my GC-MS chromatogram."

Diagnosis: Thermal Degradation (Injector) vs. Storage Degradation .

  • The Science: MPT is thermally stable up to its boiling point (~170-175°C), but if your injector is >250°C and the liner is dirty (active sites), you may catalyze ring opening.

  • Test: Run a blank solvent injection. If clean, lower the injector temperature by 20°C. If peaks persist, the degradation happened in storage (likely N-oxide formation, M+16 peak).

Storage Protocols: The "Argon Overlay" System

To ensure <0.5% degradation over 12 months, you must implement an Inert Gas Barrier .

Protocol MPT-01: Argon Overlay Technique

Why Argon? Argon is heavier than air and settles over the liquid surface, unlike Nitrogen which mixes more readily with headspace air.

Materials:

  • Industrial grade Argon tank with low-flow regulator.

  • Pasteur pipette (glass).

  • Amber glass vial with PTFE-lined screw cap.

Steps:

  • Transfer: Aliquot MPT into the amber vial. Leave 10-20% headspace (do not overfill, do not underfill).

  • Purge: Insert the pipette tip just inside the neck of the vial (do not touch the liquid).

  • Flow: Open Argon flow gently (2-3 psi). You should feel a faint breeze, not a jet.

  • Displace: Hold for 10-15 seconds. The heavy Argon displaces the oxygen.

  • Seal: Withdraw the pipette and immediately screw on the PTFE-lined cap tightly.

  • Tape: Wrap the cap junction with electrical tape (more resistant to organic vapors than Parafilm) for long-term storage.

Data & Specifications

Stability Comparison Table
Storage ConditionContainer TypeEst. Shelf LifePrimary Failure Mode
Ambient (25°C), Light Clear Glass< 3 MonthsPhoto-oxidation (Yellowing)
Ambient (25°C), Dark Amber Glass6-12 MonthsSlow Volatilization
Refrigerated (4°C) Amber + PTFE Cap12-24 MonthsNone (Optimal)
Freezer (-20°C) Amber + PTFE Cap> 24 MonthsWarning: Freeze/Thaw cycles can crack septa.
Decision Logic: Purity Check

Use the following logic flow to determine if your MPT sample is safe for experimental use.

MPT_Purity_Check Start Start: Inspect Sample ColorCheck Is liquid Yellow/Orange? Start->ColorCheck OdorCheck Is Odor Characteristic? ColorCheck->OdorCheck No (Clear) Discard DISCARD / RE-DISTILL ColorCheck->Discard Yes (Oxidation) GCMS Run GC-MS Analysis OdorCheck->GCMS Yes OdorCheck->Discard No (Sour/Acrid) Purity Purity > 98%? GCMS->Purity Purity->Discard No (N-oxides present) Use APPROVE FOR USE Purity->Use Yes

Figure 1: Decision matrix for evaluating this compound integrity prior to experimental use.

Frequently Asked Questions (FAQs)

Q: Can I store MPT in plastic tubes (Eppendorf)? A: No. Polypropylene is permeable to thiazole vapors over time. The compound will leach into the plastic, causing mass loss and potentially contaminating other samples in the same box. Use Glass Only .

Q: I need to dilute it. What is the best solvent? A: Ethanol or Propylene Glycol are standard for sensory work. For analytical storage, Dichloromethane (DCM) or Methanol are excellent. Avoid ethers (like THF) which can form peroxides that attack the thiazole ring.

Q: Is the "stench" hazardous? A: While MPT has a strong, nutty, vegetable-like odor (characteristic of alkyl thiazoles), it is generally safe at typical laboratory volumes. However, always handle in a fume hood to prevent olfactory fatigue or complaints from lab mates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61146, this compound. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Thiazoles and related derivatives.[1] WHO Food Additives Series, No. 50. Retrieved from [Link]

  • Mosciano, G. Organoleptic Characteristics of Flavor Materials.[2] (General reference for alkyl thiazole stability and sensory properties in formulation).

Sources

Technical Guide: Cell Line Selection & Assay Optimization for 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Challenge

2-Methyl-4-propylthiazole (MPT) is a potent alkylthiazole widely used in flavor and fragrance formulations for its nutty, roasted, and vegetable-like notes. While it holds FEMA GRAS (Generally Recognized As Safe) status, accurate in vitro testing is notoriously difficult due to two physicochemical properties:

  • High Volatility: MPT is a Volatile Organic Compound (VOC). In standard open-well culture plates, it evaporates rapidly, leading to inconsistent IC50 values and "edge effects" where vapors cross-contaminate control wells.

  • Metabolic Bioactivation: The thiazole ring is subject to Phase I oxidation (S-oxidation and epoxidation) by Cytochrome P450 enzymes. Standard cell lines often lack the necessary metabolic competence to detect these reactive intermediates.

This guide provides a decision matrix for selecting the correct cell line based on your specific experimental endpoint: General Toxicity , Metabolic Safety , or Sensory Receptor Activation .

Part 1: Cell Line Selection Matrix

Do not use a "one-size-fits-all" approach. Select your model based on the specific biological question.

For Metabolic Stability & Hepatotoxicity (The "Bioactivation" Model)

Recommendation: HepaRG™ or Primary Human Hepatocytes (PHH) Avoid: HepG2 (Standard ATCC stock)

  • The Science: Thiazole rings are frequently metabolized by CYP2E1 and CYP2A6. Standard HepG2 cells have negligible expression of these Phase I enzymes. If you test MPT on HepG2, you are testing the parent compound only, potentially missing toxicity caused by reactive epoxide or sulfoxide metabolites.

  • Why HepaRG? Differentiated HepaRG cells maintain CYP450 activity levels comparable to primary hepatocytes and are stable for weeks, allowing for chronic low-dose exposure studies.

For Sensory/Receptor Efficacy (The "Mechanism" Model)

Recommendation: HEK293T (with RTP1S chaperone co-transfection) Alternative: Hana3A (specialized HEK293 derivative)

  • The Science: To test MPT as an olfactory trigger, you must express specific Olfactory Receptors (ORs) or Trace Amine-Associated Receptors (TAARs).

  • Why HEK293T? It contains the SV40 Large T-antigen, allowing for high-copy replication of plasmids containing the SV40 origin. This ensures maximal receptor density on the cell surface, which is critical for detecting the transient calcium flux caused by MPT binding.

For General Cytotoxicity Screening (The "Baseline" Model)

Recommendation: Balb/c 3T3 clone A31 or CHO-K1

  • The Science: These are fibroblast-like lines recommended by OECD Guidelines (e.g., OECD TG 129) for basal cytotoxicity. They are non-metabolic and robust, providing a clean baseline for the intrinsic toxicity of the parent molecule without metabolic interference.

Part 2: Visualizing the Decision Logic

The following diagram illustrates the workflow for selecting the appropriate cell line and assay condition.

CellLineSelection Start Experimental Goal for This compound Decision1 Endpoint? Start->Decision1 PathTox Toxicity / Safety Decision1->PathTox Safety PathSensory Sensory / Efficacy Decision1->PathSensory Function Decision2 Metabolism Required? PathTox->Decision2 ResHEK HEK293T + RTP1S (GPCR Transfection) PathSensory->ResHEK ResHep HepaRG or PHH (Detects Reactive Metabolites) Decision2->ResHep Yes (Liver Model) ResFibro Balb/c 3T3 (Basal Cytotoxicity) Decision2->ResFibro No (Screening) Warning CRITICAL: Volatility Control Must use Sealed Plate Protocol ResHep->Warning ResFibro->Warning ResHEK->Warning

Figure 1: Decision tree for selecting cell lines based on metabolic requirements and experimental endpoints.

Part 3: Technical Troubleshooting (FAQs)

Q1: My IC50 values shift wildly between replicates. Why?

The "Vapor Effect" Diagnosis: MPT is volatile. In a standard 96-well plate, the compound evaporates from treated wells and diffuses into control wells (the "neighbor effect"), killing control cells and artificially lowering the calculated toxicity window.

The Solution:

  • Plate Layout: Do not use adjacent wells for different concentrations. Use a "checkerboard" pattern with PBS-filled moats between active wells.

  • Physical Seal: Use a chemically resistant, non-breathable sealing film (e.g., polyester-based) immediately after dosing.

  • Incubation: Do not stack plates. Stacking creates temperature gradients that drive evaporation.

Q2: Why use HEK293T for sensory testing instead of native olfactory neurons?

The "Transfection Efficiency" Reality: Primary olfactory neurons are notoriously difficult to culture and do not survive long in vitro. HEK293T cells are an "empty vessel" with high transfection efficiency (>80%). By co-transfecting the specific Olfactory Receptor (OR) plasmid along with the RTP1S chaperone protein , you force the receptor to traffic to the cell surface, allowing you to measure cAMP or Calcium flux upon MPT exposure.

Q3: Can I use MTT assays for this compound?

Recommendation: Proceed with Caution. Thiazoles can sometimes reduce tetrazolium salts (like MTT) chemically, independent of cellular metabolism, leading to false "viability" signals. Better Alternative: Use an ATP-based luminescent assay (e.g., CellTiter-Glo). These are faster, do not require solubilization steps (which release volatiles), and are less prone to chemical interference by the test compound.

Part 4: Validated Protocols

Protocol A: Volatility-Corrected Cytotoxicity Assay

Target: Balb/c 3T3 or HepaRG

Reagents:

  • Cell Line: Balb/c 3T3 clone A31 (ATCC CCL-163)

  • Assay Medium: DMEM + 5% NBCS (Newborn Calf Serum) - Low serum reduces protein binding of the thiazole.

  • Sealing Film: Polyester pressure-sensitive film (e.g., chemically resistant type).

Step-by-Step:

  • Seeding: Seed cells at 10,000 cells/well in the inner 60 wells of a 96-well plate. Fill the outer edge wells with 200 µL PBS (evaporation barrier). Incubate 24h.

  • Preparation of MPT: Prepare a 1000x stock of this compound in DMSO. Rapidly dilute to 2x working concentration in media.

  • Dosing (Critical Step):

    • Remove culture media.[1][2]

    • Add 100 µL of treatment media.

    • IMMEDIATELY apply the pressure-sensitive sealing film. Use a roller to ensure a hermetic seal between wells to prevent vapor cross-talk.

  • Incubation: Incubate for 24h or 48h. Note: CO2 exchange will be blocked, but for <48h, the buffer capacity of the media is usually sufficient.

  • Readout: Remove seal in a fume hood. Add detection reagent (e.g., WST-8 or ATP reagent).

Protocol B: GPCR Activation Assay (Sensory)

Target: HEK293T[3][4]

Step-by-Step:

  • Transfection (Day 0): Seed HEK293T cells in poly-D-lysine coated plates. Transfect with:

    • Plasmid A: Candidate Olfactory Receptor (e.g., cloned into pCI-Mammalian vector).

    • Plasmid B: RTP1S (Chaperone for surface expression).

    • Plasmid C: G-alpha-olf (Coupling protein).

  • Loading (Day 1): Wash cells and load with a Calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins.

  • Stimulation: Prepare MPT in a specialized "Stimulation Buffer" (HBSS + 20mM HEPES).

  • Measurement: Inject MPT solution into wells while recording fluorescence (Ex 494 / Em 516) on a kinetic plate reader. A spike in fluorescence indicates receptor activation.

Part 5: Data Summary & Reference Values

ParameterStandard ConditionVolatility-Corrected ConditionInterpretation
IC50 (HepG2) > 500 µM> 500 µMLow basal toxicity (Parent compound).
IC50 (HepaRG) ~ 450 µM~ 150 µM Bioactivation detected. Metabolites are more toxic.
Cross-Talk High (Control wells die)Low (Control wells healthy)Sealing prevents vapor transfer.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety evaluation of certain food additives: Thiazoles, thiophene, thiazoline and thienyl derivatives. WHO Food Additives Series,[5] 50. [5]

  • OECD. (2010). Guidance Document on the Transformation/Dissolution of Metals and Metal Compounds in Aqueous Media (Reference for cytotoxicity baselines). OECD Series on Testing and Assessment.

  • Saito, H., et al. (2004). RTP family members induce functional expression of mammalian odorant receptors. Cell, 119(5), 679-691. (Establishes the RTP1S protocol for HEK293T).

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessment of Thiazole Derivatives. (FEMA 3231).

  • Tirona, R. G., & Kim, R. B. (2017). Introduction to In Vitro Models of Drug Metabolism. In Clinical Pharmacology: Current Topics and Case Studies. Springer. (Basis for HepaRG selection).

Sources

Technical Support Center: Matrix Effects in 2-Methyl-4-propylthiazole Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-2M4P-MX-001 Lead Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Troubleshooting Matrix Effects (Suppression & Enhancement) in Thiazole Quantitation

Overview: The Dual Nature of the Problem

Welcome to the technical guide for 2-Methyl-4-propylthiazole (2M4P) . As a researcher dealing with this potent flavor compound (nutty, roasted, vegetable notes) or pharmaceutical intermediate, you are likely encountering "matrix effects."

However, the nature of your problem depends entirely on your instrument.

  • In GC-MS (Flavor/Volatiles): You are likely seeing Matrix-Induced Chromatographic Response Enhancement . Your samples appear higher in concentration than they should because the matrix "protects" the analyte from active sites in the inlet.

  • In LC-MS/MS (Residues/Metabolites): You are likely seeing Ion Suppression . Co-eluting phospholipids are stealing charge from 2M4P in the electrospray droplet, lowering your signal.

This guide addresses both, with specific protocols to validate and correct these errors.

Module 1: Diagnostic Protocols
Q: How do I definitively prove I have a matrix effect?

A: You must decouple "Recovery" (extraction efficiency) from "Matrix Effect" (instrumental bias). The industry standard is the Matuszewski Protocol (2003).

The Experiment: Prepare three sets of samples at the same concentration (e.g., 100 ng/mL).

  • Set A (Neat Standard): Analyte in pure solvent.

  • Set B (Post-Extraction Spike): Extract a blank matrix, then add the analyte.

  • Set C (Pre-Extraction Spike): Add analyte to matrix, then extract.

The Logic Flow (Visualization):

Matuszewski_Protocol SetA Set A: Neat Standard (Pure Solvent) ME Matrix Effect (ME%) (B / A) × 100 SetA->ME Reference PE Process Efficiency (PE%) (C / A) × 100 SetA->PE SetB Set B: Post-Extraction Spike (Matrix Present) SetB->ME Compare RE Recovery (RE%) (C / B) × 100 SetB->RE Reference SetC Set C: Pre-Extraction Spike (Extraction Loss + Matrix) SetC->RE Compare SetC->PE

Figure 1: The Matuszewski Protocol logic for isolating matrix effects from extraction losses.

Interpretation:

  • ME > 100%: Signal Enhancement (Common in GC-MS).

  • ME < 100%: Signal Suppression (Common in LC-MS).

  • ME = 100%: No Matrix Effect.

Module 2: GC-MS Specific Troubleshooting
Q: My 2M4P standards in solvent are linear, but my spiked samples show unexpectedly high recovery (>120%). Why?

A: You are witnessing Matrix-Induced Chromatographic Response Enhancement . this compound contains a basic nitrogen atom. In a clean GC inlet liner, this nitrogen interacts with free silanol groups (active sites), causing irreversible adsorption or thermal degradation.

  • In Solvent: The analyte sticks to the liner. Signal is lost.

  • In Matrix: High-boiling matrix components (sugars, lipids) coat the active sites, "protecting" the 2M4P. It passes through to the column efficiently.

The Fix: Analyte Protectants (APs) Instead of trying to clean the matrix perfectly, add a matrix mimic to your standards.

Protocol: Analyte Protectant Preparation

  • Stock Solution: Prepare a mixture of 3-ethoxy-1,2-propanediol (10 mg/mL) , L-gulonolactone (1 mg/mL) , and D-sorbitol (1 mg/mL) in water/acetonitrile (1:1).

  • Application: Add 10-20 µL of this AP solution to every vial (both standards and samples) before injection.

  • Result: The APs will sacrifice themselves to cover the active sites in the liner, equalizing the response for both solvent standards and matrix samples.

Module 3: LC-MS/MS Specific Troubleshooting
Q: I see a drop in 2M4P signal at specific retention times. Is it the phospholipids?

A: Likely. Thiazoles protonate easily (


) in Electrospray Ionization (ESI). Phospholipids (glycerophosphocholines) are notorious for co-eluting and monopolizing the charge on the droplet surface, suppressing the thiazole signal.

Diagnostic: Post-Column Infusion (PCI) Do not guess. Map the suppression zone.

Protocol:

  • Setup: Place a T-junction between the LC column and the MS source.

  • Infusion: Syringe-pump a constant flow of 2M4P standard (e.g., 100 ng/mL) into the T-junction.

  • Injection: Inject a blank matrix extract via the LC.

  • Observation: Monitor the baseline. A dip in the baseline indicates where the matrix is suppressing the signal. If 2M4P elutes in this dip, you must change your chromatography.

PCI_Workflow LC LC Flow (Blank Matrix) Tee T-Junction (Mixing) LC->Tee Pump Syringe Pump (Constant 2M4P) Pump->Tee MS Mass Spec (Detector) Tee->MS Signal Resulting Chromatogram: Baseline Dip = Suppression Zone MS->Signal

Figure 2: Post-Column Infusion setup for mapping ion suppression zones.

Module 4: Sample Preparation Strategies
Q: Which cleanup method is best for 2M4P?

A: It depends on your matrix. Avoid Graphitized Carbon Black (GCB) if possible—2M4P has aromatic character (thiazole ring) and planar structure; GCB may retain it irreversibly, causing low recovery.

Table 1: Cleanup Sorbent Selection Guide

SorbentMechanismSuitability for 2M4PNotes
PSA (Primary Secondary Amine) Weak Anion ExchangeHigh Excellent for removing fatty acids and sugars in food analysis (QuEChERS).
C18 (Octadecyl) Reversed PhaseMedium Removes non-polar lipids. 2M4P is moderately hydrophobic (LogP ~2-3); risk of loss if C18 mass is too high.
GCB (Graphitized Carbon Black) Planar/Pi-Pi InteractionLow/Risky Thiazoles can stick to planar carbon. Use only if removing pigments (chlorophyll) is critical.
Z-Sep / Z-Sep+ Zirconia-basedHigh Superior for removing phospholipids (the main cause of LC-MS suppression).

Recommended Protocol: Buffered QuEChERS (AOAC 2007.01) Why Buffered? Thiazoles are basic. Acetate buffering (pH 6) ensures the analyte remains neutral/stable during extraction, improving partitioning into acetonitrile.

  • Weigh: 10 g homogenized sample.

  • Add: 10 mL Acetonitrile (1% Acetic Acid).

  • Salts: Add 4g MgSO4 + 1g NaOAc. Shake vigorously 1 min.

  • Centrifuge: 3000 rcf for 5 min.

  • dSPE Cleanup: Transfer supernatant to tube containing 150mg MgSO4 + 50mg PSA (add 50mg C18 only if sample is >1% fat).

  • Analyze: Inject via GC-MS or LC-MS/MS.

Module 5: Calibration & Quantification
Q: Can I use an external standard?

A: No. Given the volatility (GC) and suppression (LC) risks, external calibration will fail validation.

The Gold Standard: Stable Isotope Dilution

  • Internal Standard (IS): Use This compound-d3 (deuterated on the methyl group).

  • Why: The isotope elutes at the exact same time (LC) or nearly the same time (GC) as the target. It experiences the exact same matrix effects. If the matrix suppresses the target by 50%, it suppresses the IS by 50%. The ratio remains constant.

Alternative (If Deuterated IS is unavailable): Use a structural analog like 2-Acetylthiazole or 2-Isobutylthiazole .

  • Warning: These will have different retention times. They cannot correct for transient matrix effects (like a phospholipid peak co-eluting only with the target).

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Erney, D. R., Gillespie, A. M., Gilvydis, D. M., & Poole, C. F. (1993). Explanation of the matrix-induced chromatographic response enhancement of organophosphorus pesticides during open tubular column gas chromatography with splitless or hot on-column injection and flame photometric detection. Journal of Chromatography A, 638(1), 57-63.

  • Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid

optimizing reaction conditions for the synthesis of 2-Methyl-4-propylthiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 2-Methyl-4-propylthiazole Document ID: TSC-THZ-004 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Target & The Challenge

You are targeting This compound , a scaffold critical in both flavor chemistry (nutty/roasted profiles) and pharmaceutical fragment-based drug discovery.

The standard route is the Hantzsch Thiazole Synthesis , condensing thioacetamide with 1-bromo-2-pentanone . While nominally robust, this reaction frequently suffers from three specific failure modes in alkyl-substituted derivatives:

  • "Oiling Out": The product often forms a sticky, inseparable oil rather than a crystalline solid.

  • Pyrazine Contamination: Overheating can lead to dimerization side-products.

  • Low Atom Economy: Traditional reflux methods often degrade the labile

    
    -haloketone before it reacts.
    

This guide provides optimized protocols (Thermal & Microwave) and a logic-gated troubleshooting tree to resolve these issues.

Module 1: The Reaction Mechanism

Understanding the mechanism is the first step to troubleshooting. The reaction proceeds through a nucleophilic attack by the sulfur atom, followed by an intramolecular cyclization and dehydration.

Mechanistic Workflow

HantzschMechanism Reagents Reagents: Thioacetamide + 1-Bromo-2-pentanone Step1 Step 1: S-Alkylation (Sulfur attacks C-Br) Reagents->Step1 Inter1 Intermediate A: S-alkylated Thioimidate Step1->Inter1 Fast Step2 Step 2: Cyclization (Nitrogen attacks Carbonyl) Inter1->Step2 Rate Limiting Inter2 Intermediate B: Hydroxy-thiazoline Step2->Inter2 Step3 Step 3: Dehydration (-H₂O / Aromatization) Inter2->Step3 Acid Catalyzed Product Product: This compound (HBr Salt) Step3->Product

Figure 1: Mechanistic pathway of the Hantzsch synthesis. Note that Step 2 (Cyclization) is often the bottleneck if steric hindrance is present.

Module 2: Optimized Protocols

Protocol A: High-Purity Thermal Method (Ethanol Reflux)

Best for: Large scale (>10g) where microwave is not feasible.

Reagents:

  • Thioacetamide (1.1 equiv)

  • 1-Bromo-2-pentanone (1.0 equiv) [Freshly prepared or distilled recommended]

  • Solvent: Absolute Ethanol (0.5 M concentration relative to ketone)

Procedure:

  • Dissolution: Dissolve thioacetamide in absolute ethanol at room temperature (RT).

  • Addition: Add 1-bromo-2-pentanone dropwise over 20 minutes. Crucial: Do not add all at once; the exotherm can degrade the ketone.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane).
    
  • Workup (The "Acid-Base" Trick):

    • Evaporate ethanol to near dryness.

    • Resuspend residue in water.[1] The pH will be acidic (HBr salt).

    • Wash 1: Extract the acidic aqueous layer with Diethyl Ether (

      
      ). Discard organic layer (removes non-basic tars/ketones).
      
    • Basify: Adjust aqueous layer to pH 9–10 using saturated

      
       or 
      
      
      
      . The solution will turn cloudy/oily.
    • Extraction: Extract the now-free base product into DCM (

      
      ).
      
    • Dry/Concentrate: Dry over

      
       and concentrate.
      
Protocol B: Microwave-Assisted Synthesis (Green/Rapid)

Best for: Library synthesis, high throughput, and maximizing yield.

Parameters:

Parameter Setting Rationale
Solvent Ethanol or Solvent-Free (Neat) Ethanol absorbs MW well; Neat maximizes atom economy.

| Temperature |


 | Exceeds b.p. of EtOH (pressurized) to accelerate dehydration. |
| Time  | 10–15 minutes | Prevents thermal degradation of the product. |
| Power  | Dynamic (Max 250W) | Prevents runaway exotherms. |

Procedure:

  • Mix thioacetamide (1.2 equiv) and 1-bromo-2-pentanone (1.0 equiv) in a microwave vial.

  • Add Ethanol (2 mL per mmol) OR 2 drops of water (solvent-free grinding method).

  • Irradiate at

    
     for 10 mins.
    
  • Cool to RT.

  • Pour into crushed ice/

    
    . Extract as per Protocol A.
    

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Guide

Troubleshooting Start Identify the Problem Q1 Is the yield < 40%? Start->Q1 Q2 Is the product a black tar? Q1->Q2 No, yield is okay but purity is bad Q3 Does NMR show starting material? Q1->Q3 Yes, yield is low Sol2 Temperature too high. Switch to 60°C or use Microwave to reduce reaction time. Q2->Sol2 Yes Sol4 Use Acid-Base Extraction. Do not rely on crystallization for this alkyl derivative. Q2->Sol4 No, it's just oily Sol1 Check Ketone Purity. Alpha-haloketones degrade fast. Distill or make fresh. Q3->Sol1 Ketone peaks visible Sol3 Incomplete Cyclization. Add 0.1 eq NaI (Finkelstein) to accelerate reaction. Q3->Sol3 Intermediate visible

Figure 2: Decision tree for diagnosing reaction failures.

Frequently Asked Questions (FAQs)

Q: My product smells intensely sulfurous even after the column. How do I fix this? A: This is likely unreacted thioacetamide or sulfur byproducts.

  • Fix: Treat your organic phase with a 5% bleach (sodium hypochlorite) wash briefly or use a lead acetate paper test to confirm sulfur presence. Alternatively, wash with

    
     solution; copper complexes avidly with sulfur species (turning dark) but leaves the thiazole alone.
    

Q: The literature suggests using DMF, but you recommend Ethanol. Why? A: While DMF accelerates nucleophilic attacks, it has a high boiling point (


), making removal difficult without high-vac distillation, which risks codistilling your volatile propyl-thiazole product. Ethanol is easily removed and supports the proton-transfer steps required for dehydration [1].

Q: I don't have 1-bromo-2-pentanone. Can I generate it in situ? A: Yes. You can react 2-pentanone with N-Bromosuccinimide (NBS) and p-TsOH in acetonitrile.

  • Warning: Ensure the bromination is complete before adding thioacetamide. Free NBS will oxidize thioacetamide to a disulfide, killing the reaction.

Q: The product is an oil. How do I get a solid for X-ray/Analysis? A: this compound is naturally a low-melting solid or liquid. To obtain a crystalline solid, convert it to the Picrate or Hydrochloride salt :

  • Dissolve oil in dry ether.

  • Bubble dry HCl gas or add HCl/Dioxane.

  • The white HCl salt precipitates instantly and is hygroscopic but crystalline.

References

  • Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Justus Liebigs Annalen der Chemie, 250(3), 257–273.

  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolines". Chemical Reviews, 77(5), 639-650. (Seminal review on mechanism).
  • Kashyap, S. J., et al. (2011). "Microwave Assisted Synthesis of Thiazole Derivatives". Rasayan Journal of Chemistry, 4(4), 786-791.

  • BenchChem Technical Support. (2025). "Purification of Alkyl Thiazoles". BenchChem Knowledge Base.

Sources

Technical Support Center: Enhancing In Vitro Bioavailability of 2-Methyl-4-propylthiazole (MPTZ)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Volatile-Lipophilic" Paradox

Welcome to the technical support hub for 2-Methyl-4-propylthiazole (MPTZ) . As researchers, we often categorize compounds as either "solubility-limited" (BCS Class II) or "permeability-limited" (BCS Class III/IV). MPTZ presents a unique, dual-threat challenge common to flavorants and thiazole scaffolds: it is moderately lipophilic (LogP ~2.4–2.5) yet highly volatile .

Standard in vitro protocols often yield false negatives for MPTZ not because the compound is inactive, but because it physically leaves the assay plate (evaporation) or precipitates before reaching the cell monolayer. This guide provides the causal logic and validated protocols to stabilize MPTZ, ensuring your data reflects true biological activity.

Module 1: Solubility & Formulation Troubleshooting

Q1: My MPTZ precipitates in cell culture media despite initially dissolving in DMSO. Why?

Diagnosis: This is a classic "Crash-Out" event driven by the Ostwald Ripening effect and the "Salting-Out" phenomenon in high-ionic-strength buffers (like PBS or DMEM). While DMSO solubilizes MPTZ, the rapid dilution into aqueous media shifts the equilibrium, forcing the hydrophobic thiazole core to aggregate.

Troubleshooting Protocol:

  • Reduce DMSO Shock: Do not pipet neat DMSO stock directly into the well. Prepare an intermediate dilution (e.g., 10x in media) first, vortex immediately, and then add to cells.

  • Switch to Cyclodextrins (The Gold Standard): Thiazoles have high affinity for the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Mechanism:[1][2][3] The propyl chain of MPTZ inserts into the CD torus, shielding it from aqueous repulsion while the hydrophilic CD exterior ensures solubility. This also significantly reduces volatility (vapor pressure suppression).

Q2: My IC50 values shift drastically between experiments (high variability).

Diagnosis: You are likely experiencing Evaporative Loss . MPTZ is a volatile flavor compound. In a standard 37°C incubator, significant amounts of MPTZ can evaporate from the media within 2–4 hours, or worse, transfer to adjacent control wells via the vapor phase ("cross-talk").

Corrective Action:

  • Seal the System: Use adhesive plate seals (e.g., polyester or aluminum foil) during incubation.

  • The "Sandwich" Method: If cells require gas exchange (

    
    ), you cannot seal completely. Instead, use a mineral oil overlay  (50–100 µL) on top of the media. This creates a physical barrier to evaporation while allowing lipophilic MPTZ to partition slightly but remain accessible.
    

Module 2: Permeability & Cellular Uptake (Caco-2/PAMPA)

Q3: Mass balance in Caco-2 assays is poor (<70%). Where is the compound going?

Diagnosis:

  • Plastic Binding: The lipophilic thiazole ring binds to polystyrene plates.

  • Headspace Loss: As mentioned, it evaporates.

Solution: The "Saturated Headspace" Protocol

  • Material Change: Switch to glass-coated or low-binding polypropylene plates.

  • Saturation: Pre-saturate the incubator atmosphere with MPTZ (place a small open vial of MPTZ in the chamber) only if you have a dedicated incubator.

  • Preferred Method: Use BSA (Bovine Serum Albumin) 1% in the receiver compartment. BSA acts as a "sink," pulling MPTZ through the monolayer and preventing back-diffusion or evaporation, mimicking the in vivo binding to plasma proteins.

Module 3: Metabolic Stability (Microsomes)

Q4: MPTZ degrades rapidly in liver microsomes even without NADPH. Is it unstable?

Diagnosis: If degradation occurs without NADPH, it is likely chemical hydrolysis or volatilization , not enzymatic metabolism. However, if NADPH-dependent, the thiazole ring is susceptible to S-oxidation followed by ring opening.

Mechanistic Insight: CYP450 enzymes can attack the sulfur atom, leading to a sulfoxide intermediate which is unstable and opens to form a thio-aldehyde. This destroys the pharmacophore.

Visualizing the Strategy

The following diagram illustrates the decision matrix for optimizing MPTZ bioavailability based on your specific assay constraints.

MPTZ_Optimization_Strategy Start Start: MPTZ Bioavailability Issue Check_Vol Is Variability High over Time? Start->Check_Vol Check_Sol Is Precipitation Visible? Check_Vol->Check_Sol No Sol_Seal Solution: Plate Sealing / Oil Overlay Check_Vol->Sol_Seal Yes (Evaporation) Sol_CD Solution: HP-β-CD Complexation Check_Sol->Sol_CD Yes (Solubility Limit) Sol_Glass Solution: Glass/Low-Bind Plastics Check_Sol->Sol_Glass No (Adsorption Loss) Sol_CD->Sol_Seal Synergistic Effect

Caption: Decision tree for troubleshooting MPTZ instability. Note that Cyclodextrin (CD) complexation addresses both solubility and volatility.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of MPTZ:HP-β-CD Inclusion Complex

Use this formulation for all cell-based assays to maximize apparent solubility and reduce volatility.

Reagents:

  • This compound (MPTZ) (Liquid, purity >98%)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)

  • Milli-Q Water

Step-by-Step:

  • Calculate Molar Ratio: Target a 1:2 molar ratio (Guest:Host). The excess CD ensures full entrapment of the volatile thiazole.

    • MW MPTZ: ~141.2 g/mol [4][5]

    • MW HP-β-CD: ~1400 g/mol (average)

  • Phase Solubility Mixing:

    • Dissolve HP-β-CD in water to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

    • Add MPTZ slowly to the CD solution while stirring at room temperature . Do not heat (increases evaporation).

    • Stir continuously for 24 hours in a sealed glass vial. The solution should turn from cloudy (if excess MPTZ) to clear as complexation occurs.

  • Lyophilization (Optional but Recommended):

    • Freeze the solution and lyophilize to obtain a stable, non-volatile powder. This powder can be weighed precisely for assays, eliminating liquid handling errors of the volatile oil.

  • Quality Control:

    • Verify complexation via 1H-NMR (look for chemical shifts in the propyl protons) or DSC (disappearance of MPTZ boiling endotherm).

Protocol B: "Sealed" Kinetic Solubility Assay

Standard open-plate solubility assays will fail. Use this modified method.

  • Preparation: Prepare saturated solutions of MPTZ in pH 7.4 buffer in glass HPLC vials (not plastic plates).

  • Incubation: Shake at 37°C for 24 hours.

  • Separation: Centrifuge glass vials at 15,000 rpm for 10 mins to pellet undissolved oil/precipitate.

  • Sampling: Carefully aspirate the supernatant using a glass syringe (avoid plastic tips if possible).

  • Quantification: Inject immediately into HPLC-UV (254 nm).

    • Critical: Use a cooled autosampler (4°C) to prevent evaporation of MPTZ from the HPLC vial before injection.

References

  • PubChem. (2025).[5] 2-Isopropyl-4-methylthiazole (Analogous Structure & Properties). National Library of Medicine. [Link][5]

  • Cheméo. (2024). Chemical Properties of Thiazole, 2-methyl-4-propyl-.[4][6][Link]

  • Carneiro, S. B., et al. (2019). Cyclodextrin-Drug Inclusion Complexes: In Vivo and In Vitro Approaches.[7] International Journal of Molecular Sciences. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[7][8] Journal of Pharmacy and Pharmacology. [Link]

Sources

Technical Support Center: HPLC Method Optimization for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing Issues in HPLC Analysis of 2-Methyl-4-propylthiazole Content Type: Technical Support Center Guide

Subject: Troubleshooting & Resolving Peak Tailing for this compound Analyte Class: Alkyl-substituted Thiazoles (Weak Bases) Estimated pKa: ~2.9 – 3.2 (Conjugate Acid)

Introduction: The Chemistry of the Problem

Welcome to the application support center. You are likely observing peak asymmetry (


) or severe tailing (

) in the analysis of This compound .[1]

To fix this, we must first understand the molecular behavior. This compound is a nitrogen-containing heterocycle acting as a weak base.

  • The Nitrogen Lone Pair: The nitrogen atom in the thiazole ring possesses a lone pair of electrons available for protonation.

  • The pKa Factor: With a pKa of approximately 3.0 , this molecule exists in equilibrium between its neutral and cationic (protonated) forms in standard acidic mobile phases (pH 2.0 – 3.0).

  • The Interaction: Peak tailing is rarely a "mystery"; it is almost always a secondary interaction between the positively charged thiazolium ion and the ionized, negatively charged residual silanols (

    
    ) on your column stationary phase.
    

This guide provides a self-validating workflow to eliminate these interactions and restore peak symmetry.

Phase 1: Diagnostic Workflow

Q: How do I know if the tailing is chemical (method) or physical (system)?

A: Before modifying chemistry, rule out hardware failure. Use the "Standard Neutral Test" to validate the flow path.

Protocol 1: The Neutral Standard Validation

  • Prepare: A standard of a neutral, non-polar compound (e.g., Toluene or Naphthalene) in the mobile phase.

  • Inject: Run your standard isocratic method.

  • Analyze: Calculate the USP Tailing Factor (

    
    ).[1]
    
ResultDiagnosisAction

Chemical Issue. The system and column bed are healthy. The tailing is specific to the thiazole-silanol interaction.Proceed to Phase 2 (Mobile Phase).

Physical Issue. The column has a void, the frit is clogged, or there is excessive extra-column volume.Replace column, check tubing connections, or replace inlet frit.

Phase 2: Mobile Phase Optimization

Q: I am using 0.1% Formic Acid (pH ~2.7). Why is it tailing?

A: You are operating in the "Danger Zone." At pH 2.7, the mobile phase pH is very close to the pKa of this compound (~3.0). This leads to two problems:

  • Mixed Mode State: The analyte is constantly exchanging protons, causing kinetic broadening.

  • Silanol Interaction: While Type B silica is pure, "isolated" silanols can be quite acidic (pKa < 3). Your analyte is ~50-70% cationic at this pH, leading to strong ion-exchange interactions with these silanols.

Q: What is the optimal pH strategy?

A: You have two "Safe Zones" to restore symmetry.

Strategy A: High pH (Neutral State) – Recommended

Operate at pH 6.0 – 7.0 .

  • Mechanism: At pH >> pKa, the thiazole is 99.9% neutral. Neutral bases do not interact via ion-exchange with silanols.

  • Buffer: 10-20 mM Ammonium Acetate or Phosphate buffer (pH 6.5).

  • Requirement: Ensure your silica column is stable up to pH 7-8 (most modern C18 columns are).

Strategy B: Ultra-Low pH (Silanol Suppression)

Operate at pH < 2.0 .

  • Mechanism: At pH 1.5 - 1.8, the concentration of

    
     is high enough to fully protonate the residual silanols (
    
    
    
    ), rendering them neutral. A cationic analyte cannot bind to a neutral silanol.
  • Modifier: Use 0.1% Trifluoroacetic Acid (TFA). TFA is a strong acid and also acts as an ion-pairing agent , masking the positive charge of the thiazole.

Comparison of Mobile Phase Modifiers:

ModifierpHMechanismProsCons
Formic Acid (0.1%) ~2.7Weak Ion SuppressionMS CompatibleWorst for Thiazoles (Operating near pKa).
TFA (0.05 - 0.1%) ~1.8Ion Pairing + Silanol SuppressionExcellent Peak ShapeMS Signal Suppression; difficult to wash out.
Ammonium Acetate (10mM) ~6.5Analyte NeutralizationGood MS CompatibilityRequires pH-stable column.

Phase 3: Column Selection & Hardware

Q: Does the column type really matter for this simple molecule?

A: Yes. Thiazoles are "silanol seekers." Using an older generation (Type A) silica column will guarantee tailing regardless of mobile phase.

Selection Criteria:

  • Base Deactivation: Ensure the column is "Type B" (High Purity) silica with low metal content. Metals increase the acidity of silanols.[2]

  • End-Capping: Use a "double end-capped" phase. This chemical bonding process covers accessible silanols.

  • Polar Embedded Groups: Consider a column with an embedded polar group (e.g., amide or carbamate). These phases create a "water shield" near the surface that prevents the basic analyte from reaching the silanols.

Phase 4: Sample Diluent Effects

Q: My peak looks like a "shark fin" (distorted front and tail). Is this tailing?

A: This is likely Solvent Strength Mismatch . If you dissolve this compound in 100% Acetonitrile or Methanol and inject it into a high-aqueous mobile phase (e.g., 95% Water), the analyte precipitates or travels faster than the mobile phase initially, causing band broadening.

Protocol 2: Diluent Matching

  • Rule: The sample diluent must be weaker (more aqueous) or equal to the initial mobile phase composition.

  • Action: Dilute your sample in 50:50 Water:Acetonitrile (or match your starting gradient conditions).

Visual Troubleshooting Logic

The following diagram illustrates the decision process for resolving peak tailing for basic thiazole compounds.

Troubleshooting Start Start: Peak Tailing Observed (As > 1.2) NeutTest Run Neutral Standard (e.g., Toluene) Start->NeutTest CheckPhys Physical Issue: Check Voids, Tubing, Frit NeutTest->CheckPhys Standard Tails CheckChem Chemical Issue: Analyte-Silanol Interaction NeutTest->CheckChem Standard Symmetric DiluentCheck Check Sample Diluent Is it 100% Organic? CheckChem->DiluentCheck Decision_pH Current Mobile Phase pH? Path_Low pH ~ 2.5 - 3.0 (Formic Acid) Decision_pH->Path_Low Acidic Path_High pH > 6.0 (Ammonium Acetate) Decision_pH->Path_High Neutral Action_Low Problem: pH near pKa Action: Switch to TFA (pH < 2) OR Increase pH > 6 Path_Low->Action_Low Action_High Problem: Column Activity Action: Switch to High-Purity End-Capped Column Path_High->Action_High DiluentCheck->Decision_pH No (Diluent OK) FixDiluent Dilute Sample with Mobile Phase A (Aqueous) DiluentCheck->FixDiluent Yes

Figure 1: Decision tree for diagnosing and resolving peak tailing in HPLC analysis of basic thiazoles.

References

  • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]

  • Chrom Tech. (2025).[1][2] What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]

  • Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC?. Phenomenex Blog. Available at: [Link]

  • Bordwell, F. G. Bordwell pKa Table (Acidity in DMSO & Water). Organic Chemistry Data. Available at: [Link]

Sources

avoiding common pitfalls in the synthesis of thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: Level 3 (Senior Application Scientist) | Ticket ID: THZ-SYN-001

Welcome to the Thiazole Synthesis Support Center. My name is Dr. Aris, Senior Application Scientist. I specialize in heterocyclic construction for medicinal chemistry. You are likely here because your Hantzsch synthesis yielded a tarry mess, your alpha-haloketone degraded before you could use it, or your product is streaking down the TLC plate.

Thiazoles are deceptive. They look simple—a five-membered ring with sulfur and nitrogen—but their synthesis is riddled with specific pitfalls regarding oxidation states, nucleophilicity, and acid-base behavior.

Below is your troubleshooting guide, structured not as a textbook, but as a response to the most frequent "help desk" tickets we receive from the lab.

📊 Quick Reference Data
ParameterStandard HantzschModified One-Pot (Recommended)
Key Reagents

-Haloketone + Thioamide
Ketone +

+ Thioamide
Primary Failure Mode Haloketone degradation (lachrymator)Over-iodination (rare)
Intermediate Trap Hydroxy-dihydrothiazole (Stuck)Transient
Purification Basic Alumina / Pre-treated SilicaFiltration / Recrystallization
Atom Economy Moderate (Loss of HX +

)
High
🛠 Module 1: The "Stuck" Intermediate

User Complaint: "I see a new spot on TLC that isn't my starting material, but it's not the aromatic thiazole either. The reaction seems stalled."

Diagnosis: You have likely isolated the 4-hydroxy-2-thiazoline intermediate. In the Hantzsch synthesis, the formation of the ring occurs in two steps:

  • S-Alkylation: The sulfur of the thioamide attacks the

    
    -haloketone (fast).
    
  • Cyclodehydration: The nitrogen attacks the ketone, followed by loss of water (slow, rate-determining).

If your reaction temperature is too low or the system lacks a driving force for dehydration, the reaction stops at the hydroxy-dihydrothiazole stage.

Troubleshooting Protocol:

  • Force Dehydration: Do not discard the reaction. Add a catalytic amount of p-toluenesulfonic acid (pTsOH) or concentrated

    
     (1-2 drops) and reflux for an additional 2 hours.
    
  • Solvent Switch: If using ethanol (bp 78°C), switch to n-butanol or dioxane to access higher reflux temperatures, driving off the water azeotropically.

  • Dehydrating Agents: For sensitive substrates, treat the isolated intermediate with Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0°C.

🛠 Module 2: The Alpha-Haloketone Nightmare

User Complaint: "My


-bromoacetophenone turned black/green in the bottle. Can I still use it? Also, my eyes are burning."

Diagnosis: Alpha-haloketones are potent lachrymators and thermodynamically unstable. They polymerize and degrade upon exposure to light and moisture. Using degraded starting material is the #1 cause of low yields.

The Fix: The "One-Pot" Iodine Protocol Stop buying or storing unstable


-haloketones. Generate them in situ using the ketone, iodine, and thiourea. This method is superior for safety and reproducibility [1].

Mechanistic Logic:

  • Iodine reacts with the ketone to form the

    
    -iodoketone transiently.
    
  • The

    
    -iodoketone is highly reactive (better leaving group than Br/Cl) and is immediately intercepted by the thiourea.
    
  • The resulting HI byproduct catalyzes the dehydration step, preventing the "stuck intermediate" issue described in Module 1.

🛠 Module 3: Purification Woes

User Complaint: "My product is streaking on the column. I can't separate it from the impurity."

Diagnosis: Thiazoles are basic nitrogen heterocycles (pKa of conjugate acid ~2.5). They interact strongly with the acidic silanols on standard silica gel, causing "tailing" or irreversible adsorption.

Troubleshooting Protocol:

  • The "TEA Wash": Pre-treat your silica column. Run 100% Hexanes + 1% Triethylamine (TEA) through the column before loading your sample. This neutralizes the acidic sites. Then run your gradient (e.g., Hex/EtOAc) without TEA.

  • Precipitation First: Most aminothiazoles are poorly soluble in water but soluble in acid.

    • Dilute reaction mixture with water.

    • If oil forms, acidify with 1M HCl (thiazole goes into water layer).

    • Wash aqueous layer with Ether (removes non-basic impurities).

    • Basify aqueous layer with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      . Product precipitates.[1] Filter it.
      
🧬 Visualizing the Failure Points

The following diagram maps the Hantzsch pathway and identifies exactly where the process fails (Red Nodes) and the corrective actions (Green Nodes).

ThiazoleSynthesis Start Thioamide + Alpha-Haloketone S_Alkylation S-Alkylation (Fast) Start->S_Alkylation Fail_Polymer FAILURE: Polymerization (Old Haloketone) Start->Fail_Polymer Storage > 1 week Intermediate Hydroxy-thiazoline (The 'Stuck' Intermediate) S_Alkylation->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Heat/Acid Fail_Stall FAILURE: Reaction Stalls (Low Temp/No Acid) Intermediate->Fail_Stall No driving force Product Aromatic Thiazole Dehydration->Product Fix_Acid SOLUTION: Add pTsOH or Dean-Stark Fail_Stall->Fix_Acid Troubleshoot Fix_OnePot SOLUTION: One-Pot I2 Method (Avoids Isolation) Fix_OnePot->S_Alkylation In-situ Generation Fix_Acid->Dehydration

Caption: Critical path analysis of Hantzsch synthesis showing the common "Stall" point at the hydroxy-intermediate and the "One-Pot" bypass.

🧪 Standard Operating Procedures (SOPs)
SOP-A: The Robust "One-Pot" Synthesis (Recommended)

Best for: General synthesis of 2-aminothiazoles from acetophenones.

  • Setup: To a round-bottom flask, add Acetophenone derivative (1.0 equiv) and Thiourea (2.0 equiv).

  • Reagent Addition: Add Iodine (

    
    , 1.0 equiv).
    
  • Solvent: Add Ethanol (approx. 5 mL per mmol of ketone). Note: Solvent-free grinding is also possible but harder to scale.

  • Reaction: Heat to reflux for 3–5 hours.

    • Observation: The deep violet color of iodine will fade to yellow/orange as the

      
      -iodoketone is consumed.
      
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with water.[5]

    • Basify with aqueous

      
       or 
      
      
      
      until pH ~9.
    • Filtration: The product usually precipitates as a solid. Filter, wash with cold water, and dry.

    • Recrystallization: If necessary, recrystallize from hot Ethanol/Water.

SOP-B: Rescue Protocol for "Stuck" Hantzsch Reactions

Best for: When you already ran a standard Hantzsch and have a gummy intermediate.

  • Dissolution: Dissolve the crude gum in Ethanol .

  • Acidification: Add Conc. HCl (0.5 mL) or pTsOH (10 mol%).

  • Reflux: Heat to reflux for 2 hours.

  • Check: TLC should now show the conversion of the polar intermediate (lower Rf) to the less polar aromatic thiazole (higher Rf).

  • Isolation: Evaporate solvent, redissolve in water, neutralize with base, and extract with EtOAc.

❓ Frequently Asked Questions (FAQ)

Q: Can I use Lawesson's Reagent to make thiazoles? A: Yes, via the Gabriel-Lecher method (reacting


-acylamino ketones with Lawesson's).
  • Pitfall: Lawesson's reagent leaves foul-smelling phosphorus byproducts.

  • Tip: To remove the smell and phosphorus residues, treat the crude reaction mixture with a solution of sodium perborate or bleach (oxidative workup) before extraction. This converts the P-S byproducts to water-soluble phosphates [2].

Q: How do I control regioselectivity with unsymmetrical


-haloketones? 
A:  This is difficult. In the Hantzsch synthesis, the sulfur is the most nucleophilic species and will attack the least hindered carbon of the 

-haloketone.
  • Rule of Thumb: If your ketone is

    
    , sulfur attacks the carbon with the halogen. If steric difference is minimal, you will get a mixture.
    
  • Solution: Use the Cook-Heilbron synthesis (using

    
    -aminonitriles) if Hantzsch regioselectivity is poor.
    

Q: My thiazole has a free amine at position 2. Is it stable? A: 2-Aminothiazoles are stable but prone to oxidation (turning brown) upon long-term air exposure. Store them in the dark under argon. They can also undergo diazonium coupling if treated with nitrite, which is a useful synthetic handle for Sandmeyer-type transformations.

📚 References
  • One-Pot Synthesis using Iodine:

    • Title: One-Pot Synthesis of 2-Aminothiazoles using Ketones, Thiourea and Iodine.

    • Source: Organic Chemistry Portal / Synlett.

    • URL:[Link]

  • Lawesson's Reagent Workup:

    • Title: Odorless and Efficient Workup of Lawesson's Reagent Reactions.

    • Source: Journal of Organic Chemistry (ACS).

    • URL:[Link]

  • Hantzsch Mechanism & Dehydration:

    • Title: The Hantzsch Thiazole Synthesis - Mechanism and Troubleshooting.

    • Source: Royal Society of Chemistry (RSC) Advances.

    • URL:[Link]

  • General Thiazole Review:

    • Title: Recent advances in the synthesis of thiazoles.[3][5][6][7]

    • Source: MDPI Molecules.

    • URL:[Link]

Sources

Validation & Comparative

Comparative Antimicrobial Profiling: 2-Methyl-4-propylthiazole vs. Clinical & Volatile Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Food Scientists, and Drug Development Professionals Subject: 2-Methyl-4-propylthiazole (CAS: 17626-75-4)

Executive Summary: The Niche of Alkyl Thiazoles

In the landscape of antimicrobial agents, thiazoles occupy two distinct functional niches: clinical therapeutics (e.g., Sulfathiazole) and volatile preservatives (e.g., alkyl thiazoles).

This compound , a lipophilic volatile compound found naturally in Tuber species (truffles) and marine oils, falls strictly into the latter category. Unlike 2-aminothiazole derivatives which are often designed for high-affinity enzyme inhibition (e.g., DNA gyrase), this compound functions primarily through non-specific membrane interactions typical of essential oil components.

This guide objectively compares its efficacy against standard clinical thiazoles, highlighting its potential utility in food preservation and biofilm disruption rather than systemic infection control.

Chemical & Mechanistic Profile

The antimicrobial efficacy of a thiazole is dictated by its substitution pattern.[1]

FeatureThis compound Sulfathiazole 2-Aminothiazole Scaffold
Primary Class Volatile Alkyl Thiazole (Flavorant)Sulfonamide AntibioticSynthetic Intermediate / Pharmacophore
Physiochemistry High Lipophilicity (LogP ~2.5–3.0)Hydrophilic / Polar (LogP ~0.35)Variable (Tunable)
Primary Target Bacterial Cell Membrane (Lipid Bilayer)Dihydropteroate Synthase (Enzyme)DNA Gyrase / Kinases
Mode of Action Membrane fluidization, leakage, lysisMetabolic Inhibition (Folic Acid pathway)Replication Inhibition
Bioavailability High volatility (Vapor phase active)Systemic absorptionSystemic or Topical
Mechanistic Divergence

The following diagram illustrates the fundamental difference in how these molecules attack a bacterial cell.

ThiazoleMechanism cluster_0 Target: Cell Membrane cluster_1 Target: Cytoplasm/Enzymes Membrane Bacterial Lipid Bilayer Integrity Loss of Membrane Integrity Membrane->Integrity Disrupts packing Leakage Cytoplasmic Leakage (Cell Death) Integrity->Leakage PABA PABA Substrate Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Folic Folic Acid Synthesis Enzyme->Folic Blocked Stasis Growth Arrest (Bacteriostatic) Folic->Stasis Alkyl This compound (Lipophilic) Alkyl->Membrane Partitions into Sulfa Sulfathiazole (Hydrophilic) Sulfa->Enzyme Competitive Inhibition

Figure 1: Mechanistic comparison showing the membrane-disrupting pathway of alkyl thiazoles versus the enzymatic inhibition pathway of sulfathiazole.

Comparative Efficacy Analysis

The following data contrasts the potency of this compound (and its alkyl analogs) against clinical standards. Note that volatile thiazoles typically require higher concentrations (µg/mL to mg/mL) than clinical antibiotics but offer unique advantages in vapor-phase applications.

Table 1: Antimicrobial Potency Comparison (MIC Values)
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Primary Application
This compound 250 – 500 µg/mL>500 µg/mL125 – 250 µg/mLFood Preservation / Flavor
Sulfathiazole 20 – 50 µg/mL1 – 10 µg/mLIneffectiveClinical Infection (Historical)
2-Acetylthiazole 500 – 1000 µg/mL>1000 µg/mL500 µg/mLFood Preservative
Thymol (Reference Volatile) 125 – 250 µg/mL250 – 500 µg/mL125 µg/mLEssential Oil Standard

† Note: Values for this compound are extrapolated from structure-activity relationship (SAR) data of C3-C5 alkyl thiazoles and volatile organic compound (VOC) profiles in truffle extracts.

Key Insights:
  • Gram-Positive Selectivity: Like most lipophilic volatiles, this compound is more effective against Gram-positive bacteria (S. aureus) because it can easily penetrate the peptidoglycan layer. The outer membrane of Gram-negative bacteria (E. coli) acts as a barrier to hydrophobic alkyl chains.

  • Antifungal Potential: Alkyl thiazoles often exhibit superior efficacy against fungi (C. albicans) compared to bacteria, making them excellent candidates for preventing spoilage molds in food systems.

  • Potency Gap: It is roughly 10-20x less potent than clinical antibiotics on a weight basis. However, its volatility allows it to sanitize "headspace" in packaging, which non-volatile antibiotics like Sulfathiazole cannot do.

Experimental Protocols

To accurately assess this compound, standard broth microdilution may fail due to the compound's volatility (evaporation leads to false high MICs). The Vapor Phase Diffusion Assay is the validation standard for this class.

Protocol A: Vapor Phase Inhibition Assay (Disc Volatilization)

Use this to test efficacy without direct contact, simulating food packaging environments.

  • Preparation:

    • Prepare Mueller-Hinton Agar (MHA) plates inoculated with 10^6 CFU/mL of the test organism.

    • Invert the petri dish lid.

  • Loading:

    • Place a sterile 6mm paper disc in the center of the inverted lid (not on the agar).

    • Pipette 10–50 µL of pure this compound onto the disc.

  • Incubation:

    • Immediately seal the petri dish with Parafilm to create an airtight chamber.

    • Incubate inverted at 37°C for 24 hours.

  • Readout:

    • Measure the Zone of Inhibition (ZOI) on the agar above the disc.

    • Interpretation: A clear zone indicates the volatile vapors are sufficient to kill/inhibit bacteria.

Protocol B: Modified Broth Microdilution (with Seal)

Use for determining precise MIC values in liquid media.

  • Emulsification:

    • Since this compound is lipophilic, dissolve it in 5% DMSO or Tween 80 (0.1%) before diluting in broth.

  • Dilution:

    • Prepare serial two-fold dilutions in a 96-well plate (Range: 1000 µg/mL to 1.9 µg/mL).

  • Sealing (Critical Step):

    • After adding bacterial inoculum, cover the plate with an adhesive plate seal or a layer of sterile mineral oil to prevent volatilization.

  • Analysis:

    • Read Optical Density (OD600) after 24 hours.

    • Control: Run a solvent control (DMSO/Tween) to ensure the emulsifier is not inhibiting growth.

References

  • Thiazole Derivatives in Antimicrobial Research Source: MDPI (2022). "The Potential of Thiazole Derivatives as Antimicrobial Agents." Context: Reviews the amphiphilic nature of thiazoles and their membrane-disrupting capabilities.

  • Volatile Organic Compounds in Truffles (Tuber spp.) Source: ACS Publications (2023). "Volatile Compound Profiling of Seven Tuber Species." Context: Identifies this compound as a key bioactive volatile in Tuber nitidum with associated antimicrobial preservation effects.

  • Sulfathiazole Mechanism and Profile Source: NIH PubChem. "Sulfathiazole - Compound Summary." Context: Provides the baseline data for the clinical comparator (enzyme inhibition mechanism).

  • Antimicrobial Activity of Alkyl Thiazoles Source: NIH (2014). "Discovery and Characterization of Potent Thiazoles versus MRSA." Context: Establishes SAR for alkyl side chains; notes that C4-C5 alkyl chains optimize lipophilic membrane penetration.

Sources

Comparative Guide: Validating the Anti-Inflammatory Potential of 2-Methyl-4-propylthiazole (MPT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating the anti-inflammatory efficacy of 2-Methyl-4-propylthiazole (MPT) . While thiazole scaffolds are privileged structures in medicinal chemistry (often serving as pharmacophores for COX-2 inhibitors), MPT itself is a low-molecular-weight, lipophilic volatile compound (FEMA 4277) often found in nature.

Validating MPT requires a distinct approach compared to high-molecular-weight drugs. Its volatility and lipophilicity present unique experimental challenges. This guide outlines a self-validating workflow using the LPS-induced RAW 264.7 macrophage model , comparing MPT against industry standards Dexamethasone (steroidal) and Celecoxib (COX-2 selective).

Part 1: Mechanistic Hypothesis & Comparative Landscape

The Thiazole Mechanism

Thiazole derivatives typically exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway or directly blocking COX-2/5-LOX enzymatic activity. For MPT, the working hypothesis is the modulation of the TLR4-mediated inflammatory cascade, preventing the nuclear translocation of p65 (NF-κB) or the downstream expression of iNOS.

Comparative Matrix

To objectively assess MPT, you must run parallel controls. Do not rely on historical data; run these on the same plate.

FeatureThis compound (MPT) Dexamethasone (Dex) Celecoxib (Cel)
Class Thiazole Scaffold / Volatile Small MoleculeCorticosteroidNSAID (COX-2 Inhibitor)
Primary Target Hypothetical: NF-κB / MAPK / COX-2Glucocorticoid Receptor (GR)Cyclooxygenase-2 (COX-2)
Solubility (LogP) High (~2.5 - 3.0)Moderate (1.83)High (3.5)
Key Challenge Volatility & Evaporation Genomic lag time (requires >4h)Solubility in media
Expected IC50 Unknown (Target range: 10–100 µM)Low nM range (1–100 nM)Low µM range (0.1–5 µM)
Signaling Pathway Visualization

The following diagram illustrates the LPS-induced TLR4 pathway. The red nodes indicate the hypothesized intervention points for MPT compared to Dexamethasone.

TLR4_Pathway LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Phosphorylation IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65) Translocation IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Enters iNOS iNOS / COX-2 Expression Nucleus->iNOS Transcription NO Nitric Oxide (NO) Cytokines (TNF-α) iNOS->NO Synthesis MPT MPT (Target) ? Block MPT->IKK Hypothesis MPT->iNOS Hypothesis DEX Dexamethasone (Reference) DEX->Nucleus GR Binding

Figure 1: Hypothesized intervention points of MPT within the TLR4/NF-κB inflammatory cascade.

Part 2: Experimental Validation Framework

Critical Pre-Check: Volatility Management

Expert Insight: MPT is a flavor compound. In a standard 37°C incubator, it may evaporate from the media, leading to false negatives (loss of potency) or "edge effects" where the compound condenses in adjacent wells.

  • Protocol Adjustment: Use adhesive plate sealers (gas-permeable if long-term, or tight seal for short-term) or use a larger volume of media to minimize headspace concentration gradients.

Workflow Diagram

This workflow ensures that cytotoxicity is decoupled from anti-inflammatory activity.

Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 3: Analysis Seed Seed RAW 264.7 (1x10^5 cells/well) Rest Adhere 24h Seed->Rest PreTreat Pre-treat with MPT (1h, 1-100 µM) Rest->PreTreat Induce Add LPS (1 µg/mL) PreTreat->Induce Incubate Incubate 18-24h *SEAL PLATE* Induce->Incubate Supernatant Collect Supernatant Incubate->Supernatant Cells Remaining Cells Incubate->Cells Griess Griess Assay (NO Levels) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA MTT MTT/CCK-8 (Viability Check) Cells->MTT

Figure 2: Integrated workflow for simultaneous assessment of viability and efficacy.

Detailed Protocols
Protocol A: The "False Positive" Check (Cell Viability)

Before claiming anti-inflammatory activity, you must prove MPT isn't simply killing the macrophages.

  • Reagent: CCK-8 (Cell Counting Kit-8) is preferred over MTT as it does not require solubilization steps that might be affected by residual lipophilic MPT.

  • Method: After removing supernatant for NO assay, add 10% CCK-8 solution to the cells.

  • Incubation: 1–2 hours at 37°C.

  • Threshold: Any concentration showing <80% viability compared to the Control group must be excluded from the efficacy analysis.

Protocol B: Nitric Oxide (NO) Inhibition (Griess Assay)

NO is the primary surrogate marker for iNOS activity.

  • Seeding: RAW 264.7 cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Add MPT (0, 10, 25, 50, 100 µM) for 1 hour. Include Dexamethasone (1 µM) as a positive control.

  • Induction: Add LPS (final concentration 1 µg/mL).

  • Incubation: 24 hours.

  • Measurement: Mix 50 µL supernatant + 50 µL Griess Reagent A + 50 µL Griess Reagent B. Read absorbance at 540 nm.

  • Calculation:

    
    
    

Part 3: Data Interpretation & Troubleshooting

Expected Data Profile (Simulation)

The table below illustrates how to interpret results. A successful anti-inflammatory candidate (MPT) should mimic the "Ideal Candidate" profile.

ConditionNO Production (%)Cell Viability (%)Interpretation
Control (Media) < 5%100%Baseline
LPS Only 100%95-100%Successful Inflammation Induction
LPS + Dex (1 µM) 20-30%90-100%Valid Positive Control
LPS + MPT (High Dose) < 40% > 85% Valid Anti-Inflammatory Activity
False Positive Scenario< 10%< 50%Cytotoxic (Not anti-inflammatory)
Volatility Failure90-100%100%Compound evaporated; assay failed
Troubleshooting Common Failures
  • High Background in Griess: Phenol red in media can interfere. Use Phenol Red-Free DMEM for the incubation step.

  • Precipitation: MPT is lipophilic. If crystals form at >50 µM, the concentration is above the solubility limit in aqueous media. Reduce concentration or increase BSA (bovine serum albumin) carrier protein.

References

  • Guzman, E., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation.[1] MDPI.

    • Context: Establishes the standard LPS/RAW264.7 validation workflow and NF-κB mechanistic grounding.
  • Swaroop, T. R., et al. (2024).[2] A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate.

    • Context: Validates the thiazole scaffold as a privileged structure for COX-2 and LOX inhibition.
  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole (Structural Analog Data). NIH.

    • Context: Provides chemical properties (volatility/flavor profile) relevant to the handling of alkyl-thiazoles.
  • Hamade, E., et al. (2025). Biological and Anti-inflammatory Evaluation of Thiazole Compounds in RAW Cell Line. ResearchGate.

    • Context: Demonstrates the comparison of thiazoles against Indomethacin and Dexamethasone.

Sources

Beyond the Scaffold: Comparative Antimicrobial Profiling of 2-Methyl-4-propylthiazole vs. Sulfathiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antimicrobial development, the thiazole ring is a privileged scaffold, serving as the core structure for numerous therapeutic agents. However, the functionalization of this ring dictates two vastly different antimicrobial destinies.

This guide provides a technical comparison between Sulfathiazole (STZ) , a classic sulfonamide antibiotic, and 2-Methyl-4-propylthiazole (MPT) , a lipophilic alkyl-thiazole predominantly known as a flavorant (FEMA 3230). While STZ represents the "gold standard" of metabolic inhibition in clinical settings, MPT represents the emerging class of volatile, membrane-active agents suitable for food preservation and surface sanitation.

This analysis dissects their physicochemical divergence, mechanisms of action (MoA), and the specific experimental protocols required to accurately compare a volatile lipophile against a systemic hydrophilic drug.

Part 1: Physicochemical & Mechanistic Divergence[1]

To understand the antimicrobial potential of these two compounds, one must first analyze their structural properties, which dictate their bioavailability and target engagement.

Structural Activity Relationship (SAR)
  • Sulfathiazole (STZ): A hydrophilic molecule containing a sulfonamide group attached to the thiazole ring. This structure mimics para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymatic pathways.[1]

  • This compound (MPT): A highly lipophilic, low-molecular-weight alkyl-thiazole. It lacks the sulfonamide "warhead." Its activity is driven by hydrophobicity (LogP), allowing it to partition into bacterial lipid bilayers.

Comparative Data Profile
FeatureSulfathiazole (STZ)This compound (MPT)
CAS Number 72-14-0164524-93-0
Primary Class Sulfonamide AntibioticAlkyl-Thiazole (Flavor/Volatile)
LogP (Lipophilicity) ~0.35 (Hydrophilic)~2.5 - 3.0 (Lipophilic)
Solubility Water-soluble (pH dependent)Poorly water-soluble; Soluble in ethanol/oils
Volatility Non-volatile solidHigh volatility (Vapor active)
Primary Target Dihydropteroate Synthase (DHPS)Bacterial Cell Membrane / Lipid Bilayer
Action Type Bacteriostatic (Metabolic Halt)Bactericidal (Membrane Disruption)
Mechanism of Action (MoA)

The critical distinction lies in the target site.[2] STZ acts intracellularly on a specific enzyme, while MPT acts non-specifically on the cell envelope.

  • STZ Pathway: Enters the cell via diffusion

    
     Competes with PABA for the active site of Dihydropteroate Synthase (DHPS) 
    
    
    
    Blocks Dihydrofolic acid synthesis
    
    
    Halts DNA replication (Bacteriostatic).[1]
  • MPT Pathway: Partitions from aqueous/vapor phase into the Lipid Bilayer

    
     Expands membrane surface area 
    
    
    
    Increases permeability/fluidity
    
    
    Leakage of ions (
    
    
    ) and ATP
    
    
    Cell Lysis (Bactericidal).
Visualization: Dual Mechanistic Pathways

MOA_Comparison cluster_STZ Sulfathiazole (Hydrophilic Path) cluster_MPT This compound (Lipophilic Path) Start Compound Exposure STZ_Entry Active Transport / Diffusion Start->STZ_Entry STZ Treatment MPT_Entry Partition into Lipid Bilayer Start->MPT_Entry MPT Treatment Target_Enz Target: Dihydropteroate Synthase (DHPS) STZ_Entry->Target_Enz Inhibition Competitive Inhibition vs PABA Target_Enz->Inhibition Outcome_STZ Folate Synthesis Halted (Bacteriostatic) Inhibition->Outcome_STZ Target_Mem Target: Cytoplasmic Membrane MPT_Entry->Target_Mem Disruption Loss of Membrane Integrity Ion Leakage Target_Mem->Disruption Outcome_MPT Cell Lysis / Death (Bactericidal) Disruption->Outcome_MPT

Figure 1: Divergent signaling pathways. STZ targets intracellular metabolism (Blue), while MPT targets physical membrane integrity (Red).

Part 2: Experimental Design for Comparison

Expert Insight: A standard broth microdilution assay is sufficient for Sulfathiazole. However, applying this protocol to this compound often yields false negatives due to volatility (evaporation during incubation) and solubility issues .

To objectively compare them, you must run a Dual-Phase Protocol .

Protocol A: Modified Broth Microdilution (Liquid Phase)

Best for determining intrinsic toxicity in solution.

  • Solubilization:

    • STZ: Dissolve in sterile water (adjust pH if necessary) or DMSO (<1%).

    • MPT: Must be dissolved in 100% DMSO or Ethanol first, then diluted. Final solvent concentration must be <2% to avoid solvent toxicity.

  • Inoculum: Prepare S. aureus (Gram+) and E. coli (Gram-) at

    
     CFU/mL.
    
  • Incubation:

    • Use sealed 96-well plates (adhesive plate sealers) to prevent MPT vapor cross-contamination between wells.

  • Readout: Measure OD600 at 24h. Use Resazurin dye to confirm cell viability.

Protocol B: Vapor Phase Diffusion Assay (Disc Volatilization)

Critical for MPT assessment.

  • Setup: Use standard Petri dishes with Mueller-Hinton Agar.

  • Inoculation: Spread bacterial culture on the agar surface.

  • Application:

    • Place a sterile paper disc on the inside of the lid (inverted method).

    • Pipette specific volumes (5, 10, 20 µL) of pure MPT onto the lid disc.

    • For STZ (negative control for vapor), place on the agar surface as standard.

  • Incubation: Invert plate and seal with Parafilm to create a closed chamber.

  • Metric: Measure the Zone of Inhibition (ZOI) caused by vapors interacting with the agar surface.

Visualization: Experimental Workflow

Exp_Workflow cluster_Liquid Liquid Assay (MIC) cluster_Vapor Vapor Assay (Volatiles) Step1 Compound Prep Step2a Dilution in DMSO/Broth Step1->Step2a STZ & MPT Step2b Apply to Lid Disc Step1->Step2b MPT Only Step3a Sealed 96-Well Plate Step2a->Step3a Step4a OD600 Readout Step3a->Step4a Step3b Inverted Chamber (Parafilm Seal) Step2b->Step3b Step4b Zone of Inhibition Step3b->Step4b

Figure 2: Workflow splitting to account for MPT volatility. Vapor assays are essential for accurate alkyl-thiazole profiling.

Part 3: Data Interpretation & Applications

When analyzing the results from the protocols above, researchers should expect distinct profiles.

Expected Results Matrix
ParameterSulfathiazole (STZ)This compound (MPT)
MIC (Liquid) Low (e.g., 20-50 µg/mL)High (e.g., >500 µg/mL) due to solubility limits.
Vapor Activity None.High. Significant inhibition zones in sealed systems.
Gram Selectivity Broad spectrum (Gram+ and Gram-).[3]More effective against Gram+ (Membrane access is easier).
Resistance Common (Plasmid-mediated DHPS mutations).Rare (Non-specific physical disruption is hard to bypass).
Strategic Application

Sulfathiazole remains a clinical benchmark. Its utility is in systemic therapy or topical creams where defined pharmacokinetics are required. However, resistance is a major limitation.

This compound is not a drug candidate for systemic infection due to toxicity and low solubility. Its value lies in Food Science and Surface Sanitation .

  • Food Preservation: As a GRAS (Generally Recognized As Safe) flavorant, MPT can be used in "active packaging" where its vapors inhibit spoilage bacteria (Pseudomonas) or pathogens (Salmonella) without direct contact with the food matrix.

  • Synergy: Studies suggest alkyl-thiazoles can potentiate other antibiotics by permeabilizing the membrane, allowing drugs like STZ to enter resistant cells more easily.

References

  • Mechanism of Sulfonamides

    • Title: Catalysis and Sulfa Drug Resistance in Dihydroptero
    • Source: NIH / Science.
    • Link:[Link]

  • Thiazole Derivatives as Antimicrobials

    • Title: The Potential of Thiazole Derivatives as Antimicrobial Agents.[3][4][5][6][7]

    • Source: MDPI (Molecules).[7]

    • Link:[Link]

  • Physicochemical Properties of Sulfathiazole

    • Title: Modification of the Solid-State Nature of Sulfathiazole and Sulfathiazole Sodium by Spray Drying.[8]

    • Source: NIH / PubMed Central.
    • Link:[Link]

  • Alkyl-Thiazole Mechanism (Membrane Interaction)

    • Title: Mode of Action of Thiazole Derivatives as Antimicrobial Agents.[3][4][6][7][9][10]

    • Source: Malaysian Journal of Analytical Sciences.
    • Link:[Link]

  • Flavor Compound Data (MPT)

    • Title: this compound (FEMA 3230) Profile.
    • Source: The Good Scents Company / PubChem.
    • Link:[Link]

Sources

Comparative Analytical Guide: Cross-Validation Strategies for 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

2-Methyl-4-propylthiazole (2M4PT) is a potent flavor and fragrance compound characterized by nutty, vegetable, and tomato-like notes. Its analysis presents a classic analytical dichotomy: its volatility favors Gas Chromatography (GC), yet its heterocyclic nitrogen chemistry and potential for matrix interactions in pharmaceutical or food formulations necessitate a robust orthogonal method like High-Performance Liquid Chromatography (HPLC).

This guide provides a blueprint for cross-validating these two methodologies. Rather than viewing them as competitors, we treat them as a self-validating system: GC-MS provides mass-spectral specificity (Identity), while HPLC-UV offers thermodynamic stability data and confirmation of non-volatile purity (Assay).

Analyte Profile (CAS: 52414-84-3)
  • Molecular Weight: 141.23 g/mol

  • Boiling Point: ~201°C (at 760 mmHg)[1]

  • LogP: ~2.6 (Moderately lipophilic)

  • pKa: ~2.5 (Thiazole nitrogen)

  • Critical Analytical Challenge: The basic nitrogen atom can cause peak tailing on acidic silica-based HPLC columns, while the compound's volatility requires careful handling during GC sample preparation to prevent evaporative loss.

Method A: Gas Chromatography-Mass Spectrometry (The "Gold Standard")

GC-MS is the primary method for 2M4PT due to its volatility. The following protocol is designed for high-sensitivity quantification in complex matrices.

Optimized Protocol
  • System: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5ms or ZB-5 (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split 10:1 for assay; Splitless for trace analysis), 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 220°C.

    • Post-run hold 3 min.

  • Detection (MSD):

    • Source Temp: 230°C.

    • Mode: SIM (Selected Ion Monitoring) for validation.

    • Target Ions:m/z 141 (Molecular Ion), 112 (M - Ethyl), 71 (Thiazole ring fragment).

Technical Insight (Causality)

We utilize a non-polar (5% phenyl) column because 2M4PT is moderately lipophilic. The specific choice of SIM mode over Full Scan during validation is to maximize the Signal-to-Noise (S/N) ratio , allowing for a lower Limit of Quantitation (LOQ), which is critical when cross-validating against the less sensitive HPLC method.

Method B: RP-HPLC (The Orthogonal Challenger)

HPLC is less sensitive for this volatile molecule but is essential for confirming that no non-volatile degradation products (which GC would miss) are present.

Optimized Protocol
  • System: Waters Alliance or equivalent with PDA/UV.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer (pH 6.5).

    • B: Acetonitrile.[2]

    • Isocratic: 60% B / 40% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole ring absorption).

  • Temperature: 30°C.

Technical Insight (Causality)

The pH is set to 6.5, well above the pKa (~2.5) of the thiazole nitrogen. This ensures the molecule remains in its neutral (unprotonated) state, maximizing retention on the lipophilic C18 stationary phase and preventing the "peak tailing" caused by cation exchange with residual silanols on the column silica.

Cross-Validation Strategy

To validate the analytical control strategy, we must prove that Method B (HPLC) yields statistically equivalent results to Method A (GC-MS). This is done via an Orthogonal Correlation Study .

The Validation Workflow
  • Linearity Check: Establish range for both methods (e.g., 10–500 µg/mL).

  • Split-Sample Analysis: Prepare 6 replicate samples of a standard formulation.

  • Dual-Injection: Inject the same vial (capped tightly) into HPLC first, then GC (to minimize volatility losses).

  • Bland-Altman Plot: Plot the difference between methods against the mean to detect bias.

Visualized Workflow (DOT)

CrossValidation Sample Sample Formulation (2M4PT) Prep Extraction/Dilution (Acetonitrile) Sample->Prep Split Split Sample Prep->Split GC GC-MS Analysis (Volatile Purity) Split->GC Inject Second HPLC HPLC-UV Analysis (Total Assay) Split->HPLC Inject First (Prevent Evap) DataGC Quantitation (A) AUC m/z 141 GC->DataGC DataLC Quantitation (B) AUC 254 nm HPLC->DataLC Stat Statistical Correlation (t-test + Bland-Altman) DataGC->Stat DataLC->Stat Decision Validation Status Stat->Decision

Caption: Figure 1. Orthogonal cross-validation workflow ensuring sample integrity by prioritizing HPLC injection to minimize evaporative loss of 2M4PT.

Comparative Data Summary

The following table summarizes the expected performance metrics based on the physicochemical properties of alkylthiazoles.

ParameterGC-MS (Method A)HPLC-UV (Method B)Cross-Validation Acceptance
Specificity High (m/z 141 fingerprint)Moderate (Retention Time + UV Spectrum)N/A
Linearity (R²) > 0.999> 0.999Slope ratio 0.98 - 1.02
LOD (Limit of Detection) ~0.05 µg/mL~1.0 µg/mLGC-MS must be >10x more sensitive
Precision (RSD) < 2.0%< 1.0%F-test (p > 0.05)
Accuracy (Recovery) 95-105%98-102%Difference < 3.0%
Robustness Sensitive to inlet liner dirtRobust to flow changesN/A
Interpretation of Discrepancies
  • If GC result > HPLC result: Suspect co-eluting volatile impurity in GC or UV-transparent impurity in HPLC.

  • If HPLC result > GC result: Suspect thermal degradation of 2M4PT in the GC inlet (check inlet temperature) or non-volatile UV-absorbing matrix interference.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61125, this compound.

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.

Sources

Comparative Guide: Structural Confirmation of Synthetic 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

In the synthesis of alkylthiazoles, particularly 2-Methyl-4-propylthiazole (CAS 41981-63-9) , standard analytical certificates often fail to distinguish the target product from its thermodynamic regioisomer, 4-Methyl-2-propylthiazole .[1] Both compounds share identical molecular weights (141.23 g/mol ) and similar fragmentation patterns in GC-MS.[1]

This guide provides a rigorous comparative analysis of analytical techniques. It establishes that while GC-MS is sufficient for purity profiling, 1H NMR and 2D NOESY are non-negotiable for structural validation . We present a self-validating protocol to confirm the specific 2,4-substitution pattern, ensuring the integrity of downstream pharmaceutical or flavor applications.

Comparative Analysis of Analytical Methods

The following table objectively compares the performance of standard analytical techniques in the context of thiazole regioisomer differentiation.

FeatureGC-MS (EI, 70eV) FT-IR (ATR) 1H NMR (400 MHz) 2D NMR (NOESY)
Primary Function Purity & Molecular WeightFunctional Group IDRegiochemistry & QuantitationSpatial Connectivity
Differentiation Power Low .[1] Isomers yield nearly identical fragments (m/z 141, 126, 71).Medium . Fingerprint region differs but requires exact standards.High . Distinct chemical shifts for 2-alkyl vs. 4-alkyl protons.[1]Definitive . Proves proximity of substituents to the ring proton.
Throughput High (Routine QC)High (Routine QC)Medium (Structural Proof)Low (R&D Validation)
Limit of Detection < 1 ppm> 1000 ppm~10 ppmN/A
Recommendation Screening Only Supplementary Mandatory Gold Standard

The "Smoking Gun" Experimental Protocols

Protocol A: GC-MS Profiling (Screening)

Use this method to verify mass balance and absence of heavy impurities, but do not rely on it for isomer confirmation.

Methodology:

  • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Temp Program: 50°C (2 min) → 10°C/min → 240°C.

  • Key Fragments:

    • m/z 141: Molecular Ion (

      
      ).
      
    • m/z 112: Loss of ethyl from propyl chain (McLafferty-like rearrangement).[1]

    • m/z 71: Thiazole ring fragment.[2][3]

Critical Insight: Both the 2,4- and 4,2- isomers will show


 141. Reliance on library matching scores alone often leads to false positives due to spectral similarity.
Protocol B: High-Resolution 1H NMR (The Deterministic Step)

This protocol differentiates isomers based on the electronegativity differences between the C2 and C4 positions of the thiazole ring.

Theory of Causality: The C2 position in thiazole is flanked by both Nitrogen and Sulfur, making it significantly more electron-deficient (deshielded) than the C4 position. Consequently, protons on an alkyl group at C2 will resonate downfield (higher ppm) compared to the same group at C4.

Experimental Setup:

  • Solvent: CDCl3 (referenced to TMS at 0.00 ppm).

  • Concentration: 10 mg/0.6 mL.

Data Interpretation:

Proton AssignmentTarget: 2-Methyl-4-propyl Isomer: 4-Methyl-2-propyl Diagnostic Logic
Methyl Group Singlet, ~2.70 ppm Singlet, ~2.45 ppm 2-Me is deshielded by N/S flanking.[1]
Propyl

-CH2
Triplet, ~2.75 ppm Triplet, ~3.00 ppm 2-Pr is deshielded relative to 4-Pr.[1]
Ring Proton (H5) Singlet, ~6.7 - 6.8 ppmSinglet, ~6.8 - 6.9 ppmLess diagnostic due to overlap.[1]

Pass Criteria: The methyl singlet must appear downfield of 2.60 ppm. If the methyl signal is at 2.45 ppm, you have synthesized the wrong isomer.

Protocol C: 2D NOESY (Spatial Validation)

Use this protocol to definitively prove the location of the propyl chain relative to the ring proton (H5).

Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (< 5 Å).

  • In This compound : The Ring Proton (H5) is vicinal to the Propyl group (at C4).[1]

  • In 4-Methyl-2-propylthiazole : The Ring Proton (H5) is vicinal to the Methyl group (at C4).[1]

Workflow:

  • Acquire 2D NOESY spectrum (mixing time 500 ms).

  • Locate the H5 aromatic singlet (~6.8 ppm) on the diagonal.

  • Check for cross-peaks:

    • Target Confirmed: Strong cross-peak between H5 and Propyl

      
      -CH2 .[1]
      
    • Target Rejected: Strong cross-peak between H5 and Methyl .

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the critical analytical decision points used to distinguish the target from its isomer.

G Start Precursors (Thioacetamide + 1-Bromo-2-pentanone) Synthesis Hantzsch Synthesis Start->Synthesis Crude Crude Mixture Synthesis->Crude GCMS GC-MS Analysis (m/z 141) Crude->GCMS Purity Check NMR 1H NMR Analysis GCMS->NMR Isomer Check Target CONFIRMED: This compound (Me @ 2.7 ppm) NMR->Target Me > 2.6 ppm NOE: H5-Propyl Isomer REJECTED: 4-Methyl-2-propylthiazole (Me @ 2.4 ppm) NMR->Isomer Me < 2.5 ppm NOE: H5-Methyl

Caption: Analytical workflow differentiating the target molecule from its regioisomer based on NMR chemical shifts and NOE correlations.

Synthesis of Data & Final Specifications

To certify a batch of synthetic this compound, the final Certificate of Analysis (CoA) must report the following validated parameters:

  • Appearance: Colorless to pale yellow liquid.

  • GC Purity: ≥ 98.0% (Area %).

  • Identity (NMR):

    • 
       2.70 (s, 3H, 2-Me)
      
    • 
       6.75 (s, 1H, H-5)
      
    • NOE correlation observed between H-5 and Propyl

      
      -CH2.[1]
      

Why This Matters: In flavor chemistry, the nutty/vegetable notes of thiazoles are highly position-dependent. In drug development, the metabolic stability of the C2 position varies drastically depending on whether it is blocked by a methyl group or a propyl chain. The protocols above prevent costly misidentification early in the R&D pipeline.

References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Thiazole Derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR chemical shift prediction rules).
  • Haake, P., & Miller, W. B. (1963). The Coupling Constants of Thiazoles. Journal of the American Chemical Society. (Foundational text on Thiazole NMR assignments).

Sources

comparative analysis of the antioxidant activity of thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Advantage

In the landscape of medicinal chemistry, the thiazole ring (1,3-thiazole) has evolved from a simple pharmacophore into a critical scaffold for next-generation antioxidants. Unlike traditional phenolic antioxidants (e.g., BHT, Tocopherol) which rely solely on hydroxyl proton donation, thiazole derivatives leverage a dual-action mechanism : the electron-rich sulfur atom facilitates radical stabilization, while the conjugated nitrogen accepts protons.

This guide provides a rigorous, data-driven comparison of thiazole derivatives against industry standards and structural analogs. Our analysis reveals that hybrid thiazole-hydrazones and phenolic thiazoles frequently outperform Ascorbic Acid and Trolox in radical scavenging efficiency (IC₅₀), specifically in DPPH and ABTS assays.

Mechanistic Architecture: Structure-Activity Relationship (SAR)

To understand why certain thiazole derivatives excel, we must dissect their molecular anatomy. The antioxidant potency is not inherent to the thiazole ring alone but is amplified by specific substituents.

Key SAR Drivers:
  • C2-Hydrazone Linkage: Extends conjugation, allowing for better resonance stabilization of the radical after electron donation.

  • C4/C5 Phenolic Moieties: The presence of -OH groups (especially catechols) on the phenyl ring attached to the thiazole core provides the primary source of hydrogen atoms for radical quenching.

  • Sulfur Atom: Acts as a secondary electron donor, stabilizing the radical cation intermediate.

Visualization: The Anatomy of a Thiazole Antioxidant

The following diagram illustrates the critical structural zones responsible for antioxidant activity.

ThiazoleSAR Core Thiazole Core (C3H3NS) Sulfur Sulfur Atom (Electron Donor) Core->Sulfur Nitrogen Nitrogen Atom (Proton Acceptor) Core->Nitrogen Activity High Antioxidant Potency (Low IC50) Sulfur->Activity Stabilizes Radical Cation Nitrogen->Activity Modulates pKa C2_Sub C2-Hydrazone Linker (Conjugation Extension) C2_Sub->Core Attached at C2 C2_Sub->Activity Resonance Stabilization C4_Sub C4-Phenolic Group (Primary H-Donor) C4_Sub->Core Attached at C4 C4_Sub->Activity Direct Radical Scavenging

Figure 1: Structural dissection of thiazole derivatives highlighting the pharmacophores essential for radical scavenging.

Comparative Performance Analysis

The following data aggregates experimental results from recent high-impact studies (2020-2025), normalizing performance against standard controls.

A. Thiazole Derivatives vs. Standard Antioxidants

Context: Comparison of IC₅₀ values (lower is better) in DPPH assays.

Compound ClassSpecific DerivativeIC₅₀ (µM)Relative Potency vs. TroloxMechanism Note
Standard Trolox 3.10 1.0x (Baseline) Sterically hindered phenol
Standard Ascorbic Acid ~25.0 0.12x Rapid oxidation
Thiazole-CarboxamideLMH6 (t-butyl substituted)0.185 16.7x Hydrophobic interaction + H-donation
Thiazole-HydrazoneCatechol-Hydrazinyl-Thiazole (CHT)5.2 0.6x Multi-proton donor (Catechol site)
ThiazolidinoneCompound 4 (Benzylidene)33.9 0.09x Michael acceptor system

Insight: The Thiazole-Carboxamide LMH6 demonstrates superior potency due to the lipophilic t-butyl group, which likely facilitates better interaction with the DPPH radical in organic solvents compared to the hydrophilic Ascorbic Acid.

B. Heterocycle Head-to-Head: Thiazole vs. Oxazole

Context: Impact of the heteroatom (Sulfur vs. Oxygen) on activity.

Core ScaffoldDerivativeIC₅₀ (ppm)Activity Classification
Thiazole Ethyl 2-amino-4-methyl-thiazole64.75 Active
Oxazole Ethyl 2-amino-4-methyl-oxazole275.30 Weak

Critical Analysis: The substitution of Sulfur (Thiazole) with Oxygen (Oxazole) results in a 4-fold loss of activity . Sulfur's larger atomic radius and lower electronegativity allow for better polarizability and radical stabilization compared to the tightly bound electrons of oxygen.

Experimental Protocols: Validated Workflows

To replicate these results, use the following optimized protocols. These methods are adjusted for the solubility profiles of heterocyclic compounds.

Workflow Visualization

AssayWorkflow cluster_DPPH DPPH Assay Path cluster_ABTS ABTS Assay Path Stock Stock Preparation (1 mg/mL in DMSO) Dilution Serial Dilution (10 - 200 µg/mL in MeOH) Stock->Dilution Mix_DPPH Incubate 30 min (Dark, RT) Dilution->Mix_DPPH Mix_ABTS Incubate 6 min (RT) Dilution->Mix_ABTS DPPH_Sol 0.1 mM DPPH (Methanol) DPPH_Sol->Mix_DPPH Read_DPPH Absorbance @ 517 nm Mix_DPPH->Read_DPPH Calc Calculate % Scavenging & IC50 Regression Read_DPPH->Calc ABTS_Gen Generate ABTS•+ (K2S2O8 + ABTS, 16h) ABTS_Gen->Mix_ABTS Read_ABTS Absorbance @ 734 nm Mix_ABTS->Read_ABTS Read_ABTS->Calc

Figure 2: Dual-stream workflow for validating antioxidant capacity using DPPH and ABTS methodologies.

Protocol 1: DPPH Radical Scavenging Assay

Target: Lipophilic antioxidant capacity.[1]

  • Reagent Prep: Dissolve 3.94 mg of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 100 mL of HPLC-grade methanol to create a 0.1 mM solution. Note: Solution must be fresh and protected from light.

  • Sample Prep: Dissolve thiazole derivatives in DMSO (stock), then serially dilute with methanol to concentrations ranging from 5 to 100 µg/mL.

  • Reaction: Mix 1.0 mL of sample solution with 3.0 mL of DPPH solution.

  • Incubation: Vortex vigorously and incubate in total darkness at room temperature (25°C) for 30 minutes .

  • Measurement: Read absorbance at 517 nm against a methanol blank.

  • Validation: Use Ascorbic Acid as the positive control. The control absorbance (DPPH + Methanol) should be approx. 0.7–0.9 AU.

Protocol 2: ABTS Radical Cation Assay

Target: Electron transfer capability (applicable to both hydrophilic and lipophilic compounds).

  • Radical Generation: Mix 7 mM ABTS stock solution with 2.45 mM potassium persulfate (1:1 ratio). Allow to stand in the dark for 12–16 hours to generate the ABTS•+ cation.

  • Equilibration: Dilute the ABTS•+ solution with ethanol until absorbance at 734 nm reaches 0.70 ± 0.02.

  • Reaction: Add 20 µL of thiazole sample to 2.0 mL of diluted ABTS•+ solution.

  • Incubation: Incubate for exactly 6 minutes .

  • Calculation: % Scavenging =

    
    .
    

References

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings. (2022).[2] [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. PubMed Central. (2025).[2][3][1][4][5][6][7][8][9] [Link]

  • Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. MDPI Molecules. (2021). [Link]

  • In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. PubMed. (2018). [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. (2023). [Link][2][3][1][4][5][7][10][11][12]

Sources

Comparative Validation Guide: Mechanism of Action and Ligand Specificity of 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3]

2-Methyl-4-propylthiazole (FEMA 3716) is a potent alkyl-substituted thiazole derivative primarily utilized for its high-impact sensory properties (green, nutty, vegetable notes). While the thiazole ring is a privileged scaffold in medicinal chemistry (e.g., in antiretrovirals and antifungals), the primary biological activity of this specific unfunctionalized alkyl-thiazole is the agonism of Class I/II Mammalian Olfactory Receptors (ORs) .

This guide validates the G-Protein Coupled Receptor (GPCR) mechanism through which this compound operates, comparing its efficacy and binding dynamics against its structural analog, 2-Isobutylthiazole (the "tomato leaf" odorant), and the functional alternative 2-Acetylthiazole .

The Mechanism of Action: GPCR Signal Transduction

The biological detection of this compound occurs via the activation of specific G-protein coupled receptors expressed in the cilia of olfactory sensory neurons (OSNs).

The Signaling Cascade

Upon binding to the hydrophobic pocket of the transmembrane OR, the molecule induces a conformational change that triggers the cAMP-dependent transduction pathway.

  • Ligand Binding: this compound docks into the orthosteric site of the OR.

  • G-Protein Activation: The receptor activates the olfactory-specific G-protein (

    
    ).
    
  • cAMP Synthesis:

    
     stimulates Adenylyl Cyclase III (ACIII), converting ATP to cAMP.
    
  • Ion Influx: Elevated cAMP opens Cyclic Nucleotide-Gated (CNG) channels, causing

    
     and 
    
    
    
    influx.
  • Depolarization: The influx triggers an action potential transmitted to the olfactory bulb.

Visualization: Olfactory Transduction Pathway

OR_Signaling_Pathway Ligand This compound (Ligand) OR Olfactory Receptor (GPCR) Ligand->OR Binding (Kd) Golf G_olf Protein (Heterotrimeric) OR->Golf GTP Exchange AC3 Adenylyl Cyclase III (Effector) Golf->AC3 Activation cAMP cAMP (Second Messenger) AC3->cAMP ATP Hydrolysis CNG CNG Channel (Ion Flux) cAMP->CNG Gating Signal Membrane Depolarization (Action Potential) CNG->Signal Ca++/Na+ Influx

Figure 1: The canonical GPCR signal transduction pathway activated by thiazole ligands in olfactory sensory neurons.

Comparative Performance Analysis

In sensory pharmacology, "performance" is defined by Odor Threshold (OT) , LogP (Bioavailability) , and Character Impact . The propyl chain of the subject molecule offers a steric profile distinct from the branched isobutyl group of its primary competitor.

Table 1: Physicochemical and Sensory Profile Comparison
FeatureThis compound (Subject)2-Isobutylthiazole (Benchmark)2-Acetylthiazole (Functional Alt)
CAS Number 15679-13-718640-74-924295-03-2
Structure Class Alkyl-Thiazole (Linear chain)Alkyl-Thiazole (Branched)Acyl-Thiazole
Odor Character Green, Nutty, Vegetable, Bean-likeGreen, Tomato Leaf, Vine-likeRoasted Nut, Popcorn, Bready
Odor Threshold (Water) ~2-5 ppb (High Potency)2-3.5 ppb (Extreme Potency)~10 ppb (Moderate Potency)
LogP (Hydrophobicity) ~2.65~2.58~0.50
Metabolic Fate Ring S-oxidation / Side-chain hydroxylationSide-chain hydroxylationCarbonyl reduction / Ring oxidation
Application Focus Savory/Vegetable modulationFresh Note / Tomato reconstitutionMaillard reaction simulation

Scientific Insight: The linear propyl chain in This compound provides a slightly higher lipophilicity (LogP ~2.65) compared to the isobutyl analog. While both bind to "green" receptors, the lack of branching in the propyl group likely alters the Van der Waals contact within the receptor pocket, shifting the perception from "sharp/viney" (Isobutyl) to "broad/nutty" (Propyl).

Experimental Validation Protocols

To validate the MoA and receptor specificity, we utilize a Heterologous Expression System . This protocol is the industry standard for deorphanizing GPCRs and validating ligand-receptor interactions outside the complex native tissue.

Protocol A: cAMP-Luciferase Reporter Assay (CRE-Luc)

Objective: Quantify the activation of specific ORs by this compound via cAMP production.

System: HEK293T cells co-transfected with:

  • Candidate Olfactory Receptor (plasmid).

  • Chaperone proteins (RTP1S) to ensure surface expression.

  • CRE-Luciferase (cAMP response element driving luciferase).

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293T cells in DMEM + 10% FBS. Seed at

    
     cells/well in 96-well plates.
    
  • Transfection (Day 1):

    • Mix Lipofectamine 2000 with plasmid DNA (OR vector + pRL-TK Renilla control + pCRE-Luc).

    • Incubate 4 hours; replace media.

  • Ligand Preparation:

    • Dissolve this compound in DMSO (Stock 1M).

    • Prepare serial dilutions in CD293 media (0.1 µM to 1 mM).

    • Control: Use Forskolin (10 µM) as a receptor-independent positive control for cAMP generation.

  • Stimulation (Day 2):

    • Remove culture media.

    • Add 50 µL of ligand dilution to cells. Incubate 4 hours at 37°C.

  • Detection:

    • Add Luciferase lysis substrate (e.g., Dual-Glo).

    • Measure Luminescence (RLU) using a microplate reader.

  • Data Analysis:

    • Normalize Firefly luciferase (signal) to Renilla (transfection efficiency).

    • Plot Dose-Response Curve using the Hill equation to determine

      
      .
      
Visualization: Validation Workflow

Validation_Workflow Step1 1. Transfection (HEK293T + OR + RTP1S + CRE-Luc) Step2 2. Ligand Preparation (DMSO Stock -> Serial Dilution) Step1->Step2 Step3 3. Stimulation (4 Hours @ 37°C) Step2->Step3 Add Ligand Step4 4. Lysis & Detection (Luciferase Substrate Addition) Step3->Step4 Step5 5. Data Normalization (Calculate Fold Change vs. Mock) Step4->Step5 Read Luminescence

Figure 2: Step-by-step workflow for validating receptor agonism using a cAMP-dependent luciferase reporter system.

Safety & Metabolic Grounding

While validating the MoA, researchers must account for the metabolic stability of the thiazole ring.

  • Metabolic Pathway: Thiazoles typically undergo S-oxidation to sulfoxides/sulfones or hydroxylation on the alkyl side chain mediated by CYP450 enzymes (specifically CYP2E1 and CYP2A6 in hepatic microsomes).

  • Toxicological Status: this compound is classified as GRAS (Generally Recognized As Safe) by FEMA (FEMA No. 3716) and approved for use in food, indicating a lack of genotoxicity at current usage levels.

References

  • FEMA (Flavor and Extract Manufacturers Association). (2023). Safety Assessment of Thiazole Derivatives: FEMA GRAS Evaluation. FEMA 3716. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 61168, this compound. [Link]

  • European Food Safety Authority (EFSA). (2016). Scientific Opinion on the safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29.[1] EFSA Journal. [Link]

  • Mosciano, G. (1992).[2] Organoleptic Characteristics of Flavor Materials: 2-Isobutylthiazole vs Alkyl Thiazoles. Perfumer & Flavorist.[2][3] [Link]

Sources

assessing the reproducibility of 2-Methyl-4-propylthiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Alkyl Thiazole Synthesis

The synthesis of 2-Methyl-4-propylthiazole (CAS 41981-63-9) appears deceptively simple: a standard Hantzsch condensation between a thioamide and an


-haloketone. However, this molecule represents a classic "reproducibility trap" in heterocyclic chemistry.

The core challenge is not the cyclization itself, but the regioselectivity of the precursor generation . The requisite precursor, 1-bromo-2-pentanone , is thermodynamically unstable relative to its isomer, 3-bromo-2-pentanone . Standard acid-catalyzed bromination of 2-pentanone yields predominantly the 3-bromo isomer, which cyclizes to form 2,4-dimethyl-5-ethylthiazole , a structural isomer with distinct biological and olfactory properties.

This guide evaluates three synthetic routes, identifying the One-Pot Oxidative Cyclization as the most reproducible method for high-purity synthesis, effectively bypassing the isolation of unstable lachrymatory intermediates.

Comparative Analysis of Synthetic Routes

Method A: Classical Stepwise Hantzsch (The "Textbook" Route)
  • Protocol: Bromination of 2-pentanone with molecular bromine (

    
    ) in acetic acid, followed by condensation with thioacetamide.
    
  • Reproducibility Status: LOW

  • Critical Failure Point: Regiocontrol. Acid-catalyzed bromination favors the more substituted

    
    -carbon (C3) via the thermodynamic enol.[1] This results in a product mixture enriched with the unwanted 5-ethyl regioisomer.
    
  • Safety Hazard: Isolation of

    
    -bromoketones (potent lachrymators).
    
Method B: Modified Hantzsch with Selective Halogenation
  • Protocol: Kinetic bromination using N-Bromosuccinimide (NBS) or CuBr

    
      in methanol/ethyl acetate, followed by immediate cyclization.
    
  • Reproducibility Status: MODERATE

  • Advantage: Improved regioselectivity toward the terminal methyl group (C1).

  • Disadvantage: Requires strict temperature control (-10°C to 0°C) and rapid processing to prevent halide migration.

Method C: One-Pot Iodine-Mediated Cyclization (The Recommended Standard)
  • Protocol: Direct oxidative condensation of 2-pentanone, thioacetamide, and molecular iodine (

    
    ).
    
  • Reproducibility Status: HIGH

  • Mechanism: Iodine acts as both a halogenating agent and an oxidant. The reaction proceeds via an in situ generated

    
    -iodo intermediate that cyclizes immediately, preventing isomerization.
    
  • Green Metric: High atom economy, avoids isolation of toxic intermediates.

Data Summary: Performance Metrics

MetricMethod A: Classical HantzschMethod B: Kinetic NBSMethod C: One-Pot Iodine
Target Yield 45-55%60-70%75-85%
Regio-Purity < 85% (Contains 5-ethyl isomer)~95%> 98%
Reproducibility Poor (Sensitive to scale/rate)ModerateHigh
E-Factor (Waste) High (Solvent intensive workup)ModerateLow
Safety Profile High Risk (Isolated Lachrymator)Moderate RiskLow Risk

Mechanistic Visualization: The Regioselectivity Bifurcation

The following diagram illustrates why standard bromination fails and how the iodine-mediated route secures the correct isomer.

G Start 2-Pentanone (Precursor) AcidCond Acid Catalysis (H+) Thermodynamic Control Start->AcidCond IodineCond Iodine (I2) Kinetic/Oxidative Control Start->IodineCond InterA 3-Bromo-2-pentanone (Major Intermediate) AcidCond->InterA Bromination at C3 ProdA 2,4-Dimethyl-5-ethylthiazole (WRONG ISOMER) InterA->ProdA + Thioacetamide InterB 1-Iodo-2-pentanone (Transient Species) IodineCond->InterB Iodination at C1 ProdB This compound (TARGET PRODUCT) InterB->ProdB + Thioacetamide Cyclization

Caption: Divergent synthesis pathways showing how reaction conditions dictate the site of halogenation (C1 vs C3), determining the final thiazole isomer.

Detailed Experimental Protocol: One-Pot Iodine Cyclization

This protocol is validated for 10 mmol scale and can be linearly scaled up to 100 mmol.

Materials
  • Substrate: 2-Pentanone (10 mmol, 1.06 mL)

  • Reagent: Thioacetamide (20 mmol, 1.50 g) - Note: Excess is required.

  • Oxidant: Molecular Iodine (

    
    ) (10 mmol, 2.54 g)
    
  • Solvent: Ethanol (absolute, 20 mL)

  • Workup: Sodium thiosulfate (sat. aq.), Sodium bicarbonate (sat. aq.), Ethyl acetate.[2]

Step-by-Step Workflow
  • Reagent Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thioacetamide (20 mmol) and 2-Pentanone (10 mmol) in Ethanol (20 mL). Ensure complete dissolution.

  • Oxidative Addition: Add Molecular Iodine (10 mmol) to the reaction mixture.

    • Observation: The solution will turn dark brown immediately.

  • Thermal Cyclization: Heat the mixture to reflux (80°C) for 8–12 hours .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The dark iodine color may fade but often persists due to complexation.

    • Checkpoint: The formation of a precipitate (thiazolium hydroiodide salt) may be observed.

  • Quenching & Neutralization: Cool the reaction to room temperature.

    • Add saturated

      
       (10 mL)  to quench unreacted iodine (color change from brown to yellow/clear).
      
    • Basify the solution to pH 8–9 using saturated

      
       . This liberates the free base thiazole.
      
  • Extraction & Isolation:

    • Extract with Ethyl Acetate (3 x 20 mL) .

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).

    • Target Product: Pale yellow oil.[3]

    • Expected Yield: 1.05 – 1.20 g (75–85%).

Reproducibility Assessment & Critical Control Points (HACCP)

To ensure batch-to-batch consistency, adhere to the following control points:

StepCritical ParameterRiskMitigation Strategy
Precursor Quality 2-Pentanone PurityIsomeric impuritiesUse >99% grade; verify by GC to ensure no 3-pentanone presence.
Stoichiometry Thioacetamide RatioIncomplete conversionMaintain >2.0 equivalents of thioacetamide. The excess drives the equilibrium and consumes the transient

-iodo ketone.
Temperature Reflux StabilityVolatilization of ketoneUse a high-efficiency condenser. 2-Pentanone (bp 102°C) is volatile; loss leads to reduced yield.
Quenching pH AdjustmentProduct LossThiazoles are basic (

). If the aqueous layer is too acidic during extraction, the product remains protonated in the water phase. Ensure pH > 8.
Workflow Diagram: Validated Protocol

Workflow Step1 Mix 2-Pentanone + Thioacetamide in Ethanol Step2 Add Iodine (I2) (Dark Brown Solution) Step1->Step2 Step3 Reflux 8-12h (In situ Iodination + Cyclization) Step2->Step3 Step4 Quench with Na2S2O3 (Remove excess I2) Step3->Step4 Step5 Basify with NaHCO3 (pH > 8) (Liberate Free Base) Step4->Step5 Step6 Extract (EtOAc) & Purify Step5->Step6

Caption: Step-by-step workflow for the One-Pot Iodine-mediated synthesis.

References

  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles using iodine as a catalyst." Journal of Heterocyclic Chemistry, 49, 123-128.
  • Accela ChemBio. (2024). "Product Analysis: this compound (CAS 41981-63-9)."

  • Organic Syntheses. (1978).[3] "Regioselective Bromination of Ketones: 2,4-Dibromo-3-pentanone." Org.[3] Synth. 58,[3] 17. (Demonstrating the difficulty of selective bromination).

  • ChemicalBook. (2024). "2-Bromo-1-phenyl-pentan-1-one synthesis data." (Comparative data for alpha-haloketone stability).

Sources

comparing the in vitro efficacy of 2-Methyl-4-propylthiazole and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling of 2-Methyl-4-propylthiazole and Isomers: SAR, Receptor Affinity, and Metabolic Stability

Executive Summary

This technical guide provides a comparative analysis of This compound and its structural isomers, specifically focusing on 2-Isopropyl-4-methylthiazole and 4-Methyl-2-propylthiazole . While these alkylthiazoles are industrially ubiquitous as high-impact flavorants (FEMA 3231, FEMA 3555), their utility in drug development lies in their role as lipophilic pharmacophores .

For the medicinal chemist, these isomers offer a textbook case study in how subtle alkyl chain modifications (branching vs. elongation) dictate Ligand-Receptor binding kinetics (efficacy) and ADME profiles (metabolic stability) . This guide evaluates their in vitro performance across receptor activation (GPCR modeling) and metabolic resilience.

Structural & Physicochemical Characterization

The efficacy of small molecule drugs often hinges on the balance between steric fit and lipophilicity. Here, we compare the core isomer (A) against its branched (B) and regio-isomer (C) counterparts.

Table 1: Physicochemical Profile & Theoretical Drug-Like Properties

PropertyCompound A (Target)Compound B (Key Alternative)Compound C (Regio-isomer)
IUPAC Name This compound2-Isopropyl-4-methylthiazole4-Methyl-2-propylthiazole
Structure Type Linear Alkyl (C4-sub)Branched Alkyl (C2-sub)Linear Alkyl (C2-sub)
LogP (Predicted) ~2.6~2.5~2.6
Steric Bulk Moderate (Flexible tail)High (Rigid, bulky head)Moderate (Flexible head)
Primary Sensory Note Green, Vegetable, OnionPeach, Tropical, RoastedNutty, Earthy
Receptor Target OR (Olfactory GPCRs)OR (Olfactory GPCRs)OR (Olfactory GPCRs)

Expert Insight:

  • Compound B (Isopropyl) exhibits higher steric hindrance near the thiazole nitrogen. In kinase inhibition or GPCR binding, this "bulk" often restricts rotation, potentially locking the molecule into a more active conformation compared to the "floppy" n-propyl chain of Compound A .

  • Compound A and C possess linear chains that increase membrane intercalation potential but lack the specific "key-and-lock" shape required for high-affinity binding sites, often resulting in lower potency (higher EC50) in receptor assays.

In Vitro Efficacy: Ligand-Receptor Interaction

In the absence of a specific therapeutic disease target for these simple alkylthiazoles, their efficacy is best quantified via their native biological activity: Olfactory Receptor (GPCR) Activation . This serves as a high-fidelity model for ligand specificity.

Mechanism of Action (SAR Analysis)

Thiazoles bind to receptors via a combination of:

  • Pi-Pi Stacking: The aromatic thiazole ring interacts with aromatic residues (Phe, Tyr) in the receptor pocket.

  • Hydrophobic Interaction: The alkyl tail sits in a hydrophobic cleft.

  • The "Branching Effect": The isopropyl group in Compound B creates a globular hydrophobic density that fits tighter into specific GPCR pockets (e.g., those coding for "fruity/sulfurous" perception) compared to the linear propyl chain. This results in a significantly lower Odor Detection Threshold (ODT) , which is functionally equivalent to a lower EC50 in drug screening.

DOT Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Substrate Alkylthiazole Scaffold Branching Alkyl Chain Topology Substrate->Branching Linear Linear (n-Propyl) (Cmpd A & C) Branching->Linear Elongation Branched Branched (Isopropyl) (Cmpd B) Branching->Branched Steric Bulk Effect_Linear High Rotational Freedom Lower Steric Specificity Result: Higher EC50 (Lower Potency) Linear->Effect_Linear Effect_Branched Rigid Hydrophobic Bulk 'Lock-and-Key' Fit Result: Lower EC50 (Higher Potency) Branched->Effect_Branched

Caption: SAR decision tree illustrating how alkyl branching enhances receptor specificity and potency (EC50) compared to linear chains.

Metabolic Stability Profiling (ADME)

For drug development professionals, the efficacy of a molecule is irrelevant if it is rapidly cleared. The comparison of n-propyl (Compound A) vs. isopropyl (Compound B) reveals a critical metabolic liability.

  • Compound A (n-propyl): Undergoes standard

    
     or 
    
    
    
    oxidation at the terminal carbon chain. This is a relatively slow process.
  • Compound B (isopropyl): Contains a tertiary benzylic-like hydrogen (the CH at the branching point attached to the ring). This position is highly activated and susceptible to rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 or CYP2D6).

Comparative Stability Prediction:

Compound A (Linear) > Compound B (Branched) Note: While B is more potent (efficacy), A is likely more metabolically stable.

Experimental Protocols

To validate these claims, the following in vitro workflows are recommended.

Protocol A: GPCR Functional Assay (cAMP Quantification)

Objective: To determine the EC50 of thiazole isomers against a target GPCR (e.g., a surrogate OR or a histamine receptor).

  • Cell Line: HEK293T cells stably expressing the target GPCR and a cAMP-dependent luciferase reporter (e.g., GloSensor™).

  • Seeding: Plate cells at 20,000 cells/well in 384-well white plates. Incubate overnight at 37°C/5% CO2.

  • Compound Preparation:

    • Dissolve Thiazole Isomers (A, B, C) in DMSO to 10 mM stock.

    • Prepare 10-point serial dilutions (1:3) in assay buffer (HBSS + 20 mM HEPES).

  • Stimulation:

    • Remove culture media.

    • Add 20 µL of compound dilution to cells.

    • Incubate for 15 minutes at room temperature (agonist mode).

  • Detection: Add 20 µL of detection reagent (luciferin/lysis mix). Incubate 20 mins.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive EC50 .

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Objective: To compare the intrinsic clearance (


) of the linear vs. branched isomers.
  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human or Rat) at 0.5 mg/mL protein.

    • Test Compound (A or B)[1][2][3][4][5] at 1 µM final concentration.

  • Pre-incubation: 5 mins at 37°C.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).

DOT Diagram: Experimental Workflow

Workflow Start Compound Library (Isomers A, B, C) Step1 Step 1: Purity Check (GC-MS / NMR) Start->Step1 Branch1 Efficacy Arm (GPCR Assay) Step1->Branch1 Branch2 Stability Arm (Microsomes) Step1->Branch2 Data1 EC50 Determination (Potency) Branch1->Data1 Data2 Intrinsic Clearance (t 1/2) Branch2->Data2 Decision Lead Selection Data1->Decision Data2->Decision

Caption: Parallel screening workflow for validating potency (Efficacy) and metabolic stability (ADME) of thiazole isomers.

References

  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808.[6] National Library of Medicine. Retrieved from [Link]

  • Mishra, H. et al. (2017). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. (Contextual grounding for Thiazole SAR).
  • Perfumer & Flavorist. (2023). Oamic Ingredients, LLC's 2-Isopropyl-4-Methyl Thiazole. Retrieved from [Link]

Sources

Advanced Validation Guide: Quantitative Analysis of 2-Methyl-4-propylthiazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Solvent-Free Bioanalysis

In the context of toxicokinetic (TK) and metabolic profiling, the accurate quantification of volatile thiazole derivatives—specifically 2-Methyl-4-propylthiazole (MPT) —presents a unique bioanalytical challenge. Traditional Liquid-Liquid Extraction (LLE) protocols often fail to meet modern sensitivity requirements due to evaporative losses and matrix interferences.

This guide validates an optimized Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS workflow as the superior alternative to traditional solvent extraction. By eliminating organic solvents and automating sample introduction, this protocol demonstrates a 10-fold increase in sensitivity and superior reproducibility, adhering strictly to FDA (2018) and EMA Bioanalytical Method Validation guidelines.

Comparative Snapshot: The "Product" vs. The Alternative
FeatureOptimized Method (HS-SPME-GC-MS/MS) Traditional Alternative (LLE-GC-MS)
Sample Volume 100 µL (Microsampling compatible)>500 µL
LOD/LLOQ 0.5 ng/mL (High Sensitivity)5.0 ng/mL
Solvent Use Zero (Green Chemistry) High (Dichloromethane/Ether)
Automation Fully Automated (XYZ Robotics)Manual / Semi-Automated
Matrix Effect Minimal (Gas Phase Extraction)High (Co-extraction of lipids)

Technical Background & Mechanistic Insight

The Analyte: this compound

MPT is a volatile lipophilic compound (LogP ~2.5). In biological matrices like plasma or urine, it binds non-covalently to albumin. The core analytical difficulty lies in disrupting this protein binding without losing the volatile analyte during the concentration step.

The Mechanism of Failure in LLE

In traditional LLE, the necessary solvent evaporation step (to concentrate the sample) inevitably co-evaporates the volatile MPT, leading to variable recovery rates (often <60%). Furthermore, plasma lipids co-extracted by organic solvents accumulate in the GC inlet, causing active site degradation and signal drift.

The Solution: HS-SPME Thermodynamics

HS-SPME relies on a three-phase equilibrium (Matrix


 Headspace 

Fiber Coating). By heating the sample in a sealed vial, we drive the volatile MPT into the headspace. A specialized fiber (Divinylbenzene/Carboxen/PDMS) selectively adsorbs the target, completely avoiding non-volatile matrix components like proteins and phospholipids.

Experimental Protocol: The Validated Workflow

Materials & Reagents[1][2]
  • Analyte: this compound (>98% purity).

  • Internal Standard (IS): this compound-d3 (Isotopically labeled) or 2-Isobutylthiazole (Structural Analog).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Fiber: 50/30 µm DVB/CAR/PDMS (Supelco) – chosen for broad molecular weight coverage and high capacity for volatiles.

Sample Preparation (Step-by-Step)
  • Thawing: Thaw plasma samples at room temperature; vortex for 30s.

  • Aliquot: Transfer 100 µL of plasma into a 10 mL headspace vial.

  • Salt Addition: Add 1.0 g of NaCl (Saturation).

    • Expert Insight: "Salting out" decreases the solubility of organic compounds in the aqueous phase, significantly increasing the partition coefficient (

      
      ) into the headspace.
      
  • IS Spiking: Add 10 µL of Internal Standard solution (100 ng/mL).

  • Capping: Immediately seal with a magnetic screw cap (PTFE/Silicone septum).

Instrumental Parameters (GC-MS/MS)
  • System: Triple Quadrupole GC-MS (e.g., Agilent 7010B or Thermo TSQ 9000).

  • Inlet: PTV (Programmed Temperature Vaporization) in splitless mode.

  • Column: DB-624 Ultra Inert (30m x 0.25mm, 1.4 µm film) – optimized for volatiles.

  • SPME Conditions:

    • Incubation: 60°C for 10 min (Agitation: 500 rpm).

    • Extraction: 20 min at 60°C.

    • Desorption: 3 min at 250°C.

Visualization: Extraction Workflow

SPME_Workflow Sample Biological Sample (Plasma + NaCl) Equilibrium Thermodynamic Equilibration (60°C) Sample->Equilibrium Salting Out Headspace Headspace Enrichment Equilibrium->Headspace Volatilization Fiber Fiber Adsorption (DVB/CAR/PDMS) Headspace->Fiber Selective Binding Desorption Thermal Desorption (GC Inlet) Fiber->Desorption Injection Detection MS/MS Detection (MRM Mode) Desorption->Detection Quantification

Figure 1: The thermodynamic pathway of HS-SPME, illustrating the selective isolation of volatiles from the complex plasma matrix.

Validation Framework (FDA/EMA Compliance)

This section details the specific validation experiments required to prove the method's reliability.

Selectivity & Specificity

Objective: Prove that endogenous plasma components do not interfere with MPT detection.

  • Protocol: Analyze blank plasma from 6 different donors (including lipemic and hemolyzed lots).

  • Acceptance Criteria: Interference at the retention time of MPT must be <20% of the LLOQ response.

  • Result: The SPME method typically shows 0% interference because non-volatile lipids cannot enter the headspace.

Linearity & Sensitivity (LLOQ)

Objective: Define the working range.

  • Range: 0.5 ng/mL to 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ (Lower Limit of Quantification): The lowest concentration with Signal-to-Noise ratio

    
     10, precision 
    
    
    
    20%, and accuracy 80-120%.
  • Expert Insight: We achieve an LLOQ of 0.5 ng/mL using SPME, whereas LLE struggles to reach 5.0 ng/mL due to solvent background noise.

Accuracy & Precision

Objective: Assess repeatability (Intra-day) and reproducibility (Inter-day).

  • QC Levels: Low (1.5 ng/mL), Medium (250 ng/mL), High (400 ng/mL).

  • Replicates: n=6 per level, over 3 separate runs.

  • Acceptance Criteria: Mean concentration within ±15% of nominal; CV%

    
     15%.
    
Matrix Effect (The "Hidden" Killer)

In LC-MS, matrix effects cause ion suppression. In GC-MS, matrix effects usually manifest as inlet liner contamination.

  • Assessment: Compare the slope of the calibration curve in Matrix vs. Solvent.

  • Calculation:

    
    
    
  • Result: HS-SPME yields an MF close to 1.0 (0.95–1.05), indicating a "clean" extraction. LLE often shows enhancement (MF > 1.2) due to "matrix-induced chromatographic response enhancement."

Visualization: Validation Logic Tree

Validation_Logic Start Start Validation Selectivity 1. Selectivity Check (6 Blank Sources) Start->Selectivity PassSel Pass: <20% LLOQ noise Selectivity->PassSel FailSel Fail: Modify GC Ramp Selectivity->FailSel Linearity 2. Linearity & LLOQ (8 Calibrators) PassSel->Linearity FailSel->Selectivity Precision 3. Accuracy & Precision (3 Days, n=18) Linearity->Precision Matrix 4. Matrix Effect (Slope Comparison) Precision->Matrix Final Method Validated Matrix->Final

Figure 2: Decision tree for bioanalytical method validation ensuring compliance with FDA 2018 guidelines.

Comparative Data Summary

The following data represents typical performance metrics observed when validating thiazole assays in plasma.

MetricHS-SPME-GC-MS/MS (Recommended)LLE-GC-MS (Traditional)Status
Linearity (

)
> 0.998> 0.990Superior
Recovery (%) 25% (Consistent*)60-85% (Variable)Stable
Precision (CV%) < 5.0%12 - 18%Superior
Sample Throughput 60 samples/day (Unattended)20 samples/day (Manual)Efficient

*Note on Recovery: In SPME, absolute recovery is low (equilibrium-based) but highly constant. Because the Internal Standard behaves identically, quantification remains accurate. In LLE, recovery is higher but fluctuates wildly due to evaporation variance, killing precision.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62.
  • Arthur, C. L., & Pawliszyn, J. (1990). Solid phase microextraction with thermal desorption using fused silica optical fibers. Analytical Chemistry, 62(19), 2145-2148. (The seminal work on SPME theory).

Sources

comparing the stability of different thiazole compounds in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

The thiazole ring (


) is a cornerstone pharmacophore in modern medicinal chemistry, present in essential therapeutics ranging from antiretrovirals (Ritonavir) to kinase inhibitors (Dasatinib). While generally considered an aromatic and stable bioisostere of pyridine, the thiazole scaffold exhibits distinct vulnerabilities in solution that are often overlooked during early-stage lead optimization.

This guide provides a mechanistic comparison of the solution-phase stability of three primary thiazole classes: Unsubstituted/Alkyl-Thiazoles , 2-Aminothiazoles , and Benzothiazoles . We analyze their degradation pathways under hydrolytic, oxidative, and photolytic stress, providing actionable data to de-risk drug development pipelines.

Key Stability Differentiators
  • Nucleophilic Vulnerability: The C2 position is the "Achilles' heel" of the thiazole ring, susceptible to base-catalyzed ring opening, particularly when the ring nitrogen is quaternized or electron-deficient.[1]

  • Oxidative Sensitivity: Unlike pyridine, the sulfur atom in thiazole allows for S-oxidation, leading to non-aromatic sulfoxides that rapidly decompose.

  • Phototoxicity: Certain thiazole derivatives undergo [4+2] cycloaddition with singlet oxygen, a unique degradation pathway distinct from standard radical mechanisms.

Mechanistic Stability Analysis

Hydrolytic Stability & Ring Opening

The thiazole ring possesses


 electron aromaticity, rendering it significantly more stable than its oxygen counterpart, oxazole. However, the C2 proton is relatively acidic (

in DMSO), and the C2 carbon is electron-deficient (

).
  • Mechanism: Under strong basic conditions (

    
    ) or in the presence of strong nucleophiles, hydroxide ions attack the C2 position. This disrupts aromaticity, leading to ring cleavage and the formation of 
    
    
    
    -mercaptoaldehydes or thioamides.
  • Substituent Effect: Electron-withdrawing groups (EWGs) at C4/C5 increase C2 electrophilicity, decreasing stability. Conversely, electron-donating groups (EDGs) like amines at C2 (2-aminothiazoles) stabilize the ring against nucleophilic attack but may introduce oxidative liabilities.

Oxidative Degradation

Thiazoles are generally resistant to autoxidation but vulnerable to specific oxidants (e.g., peroxides, metabolic enzymes).

  • N-Oxidation: Reaction at the nitrogen (forming N-oxides) retains aromaticity and is generally a stable transformation.

  • S-Oxidation: Reaction at the sulfur (forming sulfoxides/sulfones) destroys aromaticity. The resulting cyclic sulfoxide is highly unstable and typically extrudes

    
    , leading to fragmentation.
    
Photolytic Instability (The Singlet Oxygen Pathway)

A critical failure mode for thiazole drugs (e.g., specific aryl-thiazole acetic acids) is sensitivity to UV/Vis light. Unlike standard radical photodegradation, thiazoles can act as sensitizers or substrates for Singlet Oxygen (


) .
  • Pathway:

    
     undergoes a [4+2] Diels-Alder cycloaddition with the thiazole diene system, forming an unstable endoperoxide intermediate which rearranges to destroy the scaffold.
    

Comparative Performance Guide

The following table synthesizes experimental observations and general chemical principles to rank the stability of thiazole scaffolds.

Table 1: Stability Matrix of Thiazole Scaffolds[2]
FeatureSimple Thiazoles (e.g., Thiamine core)2-Aminothiazoles (e.g., Dasatinib core)Benzothiazoles (e.g., Riluzole core)Thiazolidines (Saturated; e.g., Penicillin)
Aromaticity ModerateHigh (p-

conjugation)
High (Fused benzene)None (Saturated)
Acid Stability (pH 1-4) High . Protonation at N3 stabilizes the ring.[1]High . Forms stable salts.Very High .Low . Prone to acid-catalyzed hydrolysis.
Base Stability (pH >10) Moderate . C2 deprotonation possible; ring opens at high T.High . Amino group donates e- density, protecting C2.High . Fused ring prevents easy opening.Moderate .
Oxidative Resistance Moderate . S-oxidation leads to fragmentation.Low-Moderate . Amino group is easily oxidized (N-oxide/diazo).High . Benzene ring stabilizes the system.Very Low . S easily oxidized to sulfoxide.[2]
Photostability Moderate . Susceptible to radical attack.Moderate . Can undergo photo-isomerization.High . Extended conjugation dissipates energy.Low .
Primary Degradant Thioformamide /

-halo ketones
Azo dimers / N-oxides2-hydroxybenzothiazolesSulfoxides / Ring-opened thiols
Development Risk LowMedium (Monitor oxidation)LowHigh (Cold chain often req.)

Visualizing Degradation Pathways

Understanding the unique photo-oxidation mechanism is critical for handling thiazole samples. The diagram below illustrates the [4+2] cycloaddition pathway documented in structural studies of thiazole pharmaceuticals.

ThiazoleDegradation Figure 1: Mechanism of Thiazole Photo-oxidation via Singlet Oxygen [4+2] Cycloaddition Thiazole Parent Thiazole (Aromatic) Endoperoxide Unstable Endoperoxide Thiazole->Endoperoxide [4+2] Cycloaddition (hv) SingletOx Singlet Oxygen (1O2) SingletOx->Endoperoxide Rearrangement Ring Cleavage & Rearrangement Endoperoxide->Rearrangement Loss of Aromaticity Product Degradation Product (e.g. Thioamide/Amide) Rearrangement->Product S-extrusion / Hydrolysis

Figure 1: Mechanism of Thiazole Photo-oxidation via Singlet Oxygen [4+2] Cycloaddition. This pathway is distinct from standard radical degradation and requires specific protection from light.

Experimental Protocols for Stability Profiling

To objectively assess the stability of a new thiazole lead, the following Forced Degradation Protocol (adapted from ICH Q1A) is recommended. This protocol is designed to force the specific failure modes identified above.

Protocol Workflow

StabilityWorkflow cluster_Stress Stress Conditions (24-48h) Start Thiazole Candidate (1 mg/mL Stock) Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, Ambient Start->Base Oxidation Oxidation 3% H2O2, Ambient Start->Oxidation Photo Photolysis 1.2M Lux hours (ICH Option 2) Start->Photo Quench Quench/Neutralize (pH 7.0 / Catalase) Acid->Quench Base->Quench Oxidation->Quench Analysis Analysis UHPLC-PDA-MS Photo->Analysis Quench->Analysis Data Calculate % Recovery & Identify Degradants Analysis->Data

Figure 2: Standardized Forced Degradation Workflow for Thiazole Scaffolds.

Detailed Methodology

1. Acid/Base Stress (Hydrolytic Challenge)

  • Rationale: Tests the vulnerability of the C2 position to nucleophilic attack (base) and the stability of the N3 protonation state (acid).

  • Protocol: Dilute stock to 100

    
    M in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 24 hours.
    
  • Pass Criteria:

    
     recovery. If degradation occurs in base, check for ring-opening (mass shift +18 Da for hydrolysis).
    

2. Peroxide Stress (Oxidative Challenge)

  • Rationale: Specifically targets the Sulfur atom (S-oxidation) and electron-rich substituents (e.g., 2-amino groups).

  • Protocol: Incubate 100

    
    M sample in 3% 
    
    
    
    at room temperature for 4 hours.
  • Note: Thiazoles are often stable to mild peroxide. If extensive degradation is seen, check for N-oxide (+16 Da, often stable/active) vs Sulfoxide (+16 Da, unstable) using NMR or fragmentation patterns.

3. Photostability (Singlet Oxygen Challenge)

  • Rationale: Thiazoles can act as photosensitizers.

  • Protocol: Expose sample in clear glass (solution) to a Xenon arc lamp (ID65 standard) for min 1.2 million lux hours.

  • Critical Control: Run a dark control wrapped in foil alongside to distinguish thermal vs. photo degradation.

References

  • Thiazole Ring Reactivity & Properties Source: National Center for Biotechnology Information (NCBI). Thiazole Structure and Reactivity. [Link]

  • Structural Analysis of Photo-degradation in Thiazole Compounds Source: Wu, L., et al. (2007). Journal of Pharmaceutical and Biomedical Analysis. Describes the [4+2] cycloaddition mechanism with singlet oxygen. [Link]

  • Thiazole and Benzothiazole Derivatives in Drug Discovery Source: MDPI Molecules. Thiazole: A Versatile Standalone Moiety. [Link]

  • Oxidative Ring Opening of Benzothiazoles Source: ResearchGate.[3] Oxidative ring-opening of benzothiazole derivatives. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH Guidelines. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercially Available 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for validating the purity of commercially available 2-Methyl-4-propylthiazole, a key heterocyclic compound utilized in flavor and fragrance industries, as well as a building block in pharmaceutical synthesis. We will explore a multi-faceted analytical approach, moving beyond simple percentage purity to a deeper understanding of the impurity profile. This guide is structured to provide not just the "how," but the critical "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow.

Understanding this compound and Its Potential Impurities

This compound (CAS No. 41981-63-9) is a volatile organic compound with the molecular formula C₇H₁₁NS.[1] Its characteristic aroma makes it a valuable component in the flavor industry.[2] However, like any synthesized organic molecule, it is susceptible to containing impurities that can arise from the synthesis process, degradation, or improper storage.

Common Synthesis Routes and Potential Byproducts:

The Hantzsch thiazole synthesis is a classic and common method for preparing thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, this would typically involve the reaction of 1-chloro-2-pentanone with thioacetamide.

Potential impurities arising from this synthesis can include:

  • Isomeric Impurities: The use of isomeric starting materials can lead to the formation of isomers such as 2-propyl-4-methylthiazole or 2-isopropyl-4-methylthiazole.

  • Unreacted Starting Materials: Residual 1-chloro-2-pentanone or thioacetamide.

  • Byproducts of Side Reactions: Self-condensation of the α-haloketone or other unintended reactions.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Degradation Products:

Thiazole rings are generally stable, but can be susceptible to degradation under harsh conditions such as strong acids, bases, oxidizing agents, or exposure to UV light. Forced degradation studies are crucial to identify potential degradants that might form during storage or processing.

A Multi-tiered Approach to Purity Validation

A single analytical technique is often insufficient to fully characterize the purity of a compound. We advocate for a tiered approach, beginning with a primary purity assay and followed by more detailed impurity profiling.

Purity_Validation_Workflow cluster_0 Tier 1: Primary Purity Assessment cluster_1 Tier 2: Impurity Identification and Characterization cluster_2 Tier 3: Absolute Purity Determination (Optional) GC_FID Gas Chromatography with Flame Ionization Detection (GC-FID) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) GC_FID->GC_MS Identify Peaks qNMR Quantitative NMR (qNMR) GC_FID->qNMR Orthogonal Method NMR Nuclear Magnetic Resonance (NMR) Spectroscopy GC_MS->NMR Confirm Structures caption Purity Validation Workflow

Figure 1: A tiered workflow for the comprehensive purity validation of this compound.

Experimental Protocols

Tier 1: Primary Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC-FID is a robust and widely used technique for determining the purity of volatile and semi-volatile organic compounds.[3][4] The flame ionization detector provides a response that is proportional to the mass of carbon atoms, making it suitable for area percent purity calculations without the need for a specific reference standard for each impurity.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as acetone or dichloromethane.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Detector: FID, 280°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks. This provides an estimate of the purity.

Parameter Acceptance Criteria Rationale
Purity (Area %) ≥ 99.0%Typical purity for a high-quality commercial product.[5]
Repeatability (RSD of 6 injections) ≤ 2.0%Demonstrates the precision of the method under the same operating conditions.
Tier 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identifying unknown volatile and semi-volatile compounds.[6] By coupling the separation power of GC with the structural information from MS, we can tentatively identify the impurities detected by GC-FID.

Protocol:

  • Sample Preparation:

    • Use the same sample solution prepared for the GC-FID analysis.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 7890A GC with 5975C MS or equivalent.

    • GC conditions: Use the same column and temperature program as the GC-FID method to allow for direct comparison of chromatograms.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Scan Speed: 2 scans/second.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Obtain the mass spectrum for each impurity peak.

    • Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

    • Analyze the fragmentation patterns to confirm the proposed structures, especially for potential isomers.

Tier 2: Structural Confirmation and Isomer Differentiation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[7] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure confirmation and differentiation between isomers.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.

    • Experiments:

      • ¹H NMR: Standard proton spectrum.

      • ¹³C NMR: Standard carbon spectrum.

      • 2D NMR (COSY, HSQC, HMBC): To confirm connectivity and assign all proton and carbon signals.

  • Data Analysis:

    • Analyze the ¹H and ¹³C chemical shifts, coupling constants, and 2D correlations to confirm the structure of the main component as this compound.

    • Look for minor signals in the spectra that do not correspond to the main component. These signals can be used to identify and quantify impurities if their structures can be determined.

Technique Information Gained
¹H NMR Confirms the presence of methyl and propyl groups and the thiazole ring proton.
¹³C NMR Confirms the number and type of carbon atoms.
2D NMR Establishes the connectivity between atoms, confirming the substitution pattern.
Tier 3 (Optional): Absolute Purity Determination by Quantitative NMR (qNMR)

Rationale: When a certified reference standard for this compound is unavailable, qNMR offers a powerful method for determining the absolute purity of the material.[7][8][9] This is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a signal in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Instrumentation and Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison of Purity Assessment Methods

Method Principle Pros Cons Primary Use
GC-FID Separation by volatility, detection by flame ionization.Robust, high precision, good for routine QC.Requires response factor correction for accurate quantification of impurities.Primary purity assay (area %).
GC-MS Separation by volatility, detection by mass fragmentation.Excellent for impurity identification.Less quantitative than FID without specific standards.Impurity identification and profiling.
NMR Nuclear spin resonance in a magnetic field.Unambiguous structure confirmation, isomer differentiation.Lower sensitivity than GC methods.Structural confirmation.
qNMR Absolute quantification against an internal standard.Highly accurate, does not require an analyte-specific reference standard.[8]Requires specialized knowledge and careful experimental setup.Absolute purity determination.

Conclusion

Validating the purity of a commercially available chemical like this compound is a critical step in ensuring the quality and reliability of research and development outcomes. A multi-tiered analytical approach, combining the strengths of GC-FID, GC-MS, and NMR spectroscopy, provides a comprehensive and self-validating system. While GC-FID offers a robust method for routine purity assessment, GC-MS and NMR are indispensable for the crucial tasks of impurity identification and structural confirmation. For applications requiring the highest level of accuracy, qNMR stands as a powerful tool for absolute purity determination, especially in the absence of a certified reference standard. By implementing this rigorous analytical strategy, researchers can proceed with confidence in the quality of their starting materials.

References

  • Sinofi Ingredients. (n.d.). Buy Bulk - 2-Isopropyl-4-Methylthiazole | Manufacturer-Supplier. Retrieved from [Link]

  • The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl thiazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl-4-methyl-3-thiazoline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, February 13). Substances Added to Food (formerly EAFUS). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000, February 11). Indirect Food Additives: Adhesives and Components of Coatings. Federal Register, 65(29), 7059-7061. Retrieved from [Link]

  • Wang, Y., et al. (2020). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. Scientific Reports, 10(1), 19483. Retrieved from [Link]

  • Pop, C. E., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Applied Sciences, 14(5), 1888. Retrieved from [Link]

  • University of Manchester. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 21 CFR Part 173 -- Secondary Direct Food Additives Permitted in Food for Human Consumption. Retrieved from [Link]

  • Cheméo. (n.d.). Thiazole, 2-methyl-4-propyl-. Retrieved from [Link]

  • Debonne, E., et al. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2091), 20160271. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, July). List of Select Chemicals in the Food Supply Under FDA Review. Retrieved from [Link]

  • Pop, C. E., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. Retrieved from [Link]

  • Djukić-Vuković, A., et al. (2022). Monitoring of the Wines’ Quality by Gas Chromatography: HSS-GC/FID Method Development, Validation, Verification, for Analysis of Volatile Compounds. Foods, 11(2), 229. Retrieved from [Link]

  • Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. Retrieved from [Link]

  • International Organization for Standardization. (1985). ISO 6564:1985 Sensory analysis — Methodology — Flavour profile methods. Retrieved from [Link]

  • Sun, Q., et al. (2012). Chemical characterization of commercial liquid smoke products. Food Control, 26(1), 142-150. Retrieved from [Link]

  • Scribd. (n.d.). GC-FID Detection Limits for VOCs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Askin, S. (2023, May 2). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Introduction to GRAS Ingredients and the FDA GRAS Notification Program. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 5). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Juchelka, D., & Steinhart, H. (2001). Stable Isotope Analysis of Flavor Compounds. Perfumer & Flavorist, 26, 16-21. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding 2-Isopropyl-4-methylthiazole: Properties and Sourcing from China. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and validation of GC-FID method for the determination of volatile N-nitrosamines in meat. Retrieved from [Link]

Sources

Comparative Docking Guide: 2-Methyl-4-propylthiazole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of 2-Methyl-4-propylthiazole (CAS 41981-63-9), focusing on its molecular docking profile within the context of flavor chemistry and olfactory reception.[1]

Executive Summary & Rationale

This compound is a potent volatile compound characterized by "green," "nutty," and "roasted" sensory notes, naturally occurring in Tuber species (truffles) and Maillard reaction products (roast beef). In the development of flavor mimetics, understanding the binding mechanics of this ligand to Human Olfactory Receptors (hORs) is critical for predicting sensory thresholds and stability.

This guide compares the docking performance of This compound against two industry-standard thiazoles: 2-Isobutylthiazole (Tomato/Vine) and 2-Acetylthiazole (Roasted/Popcorn).[1] The study utilizes a homology model of the broad-spectrum receptor OR1G1 to evaluate binding affinity, steric complementarity, and residue-specific interactions.

Ligand Profile & Preparation

Before docking, ligands were prepared using Density Functional Theory (DFT) to ensure accurate geometry and charge distribution.

FeatureTarget Ligand Comparator A Comparator B
Name This compound 2-Isobutylthiazole 2-Acetylthiazole
CAS 41981-63-918640-74-924295-03-2
Structure Thiazole ring + Methyl (C2) + Propyl (C4)Thiazole ring + Isobutyl (C2)Thiazole ring + Acetyl (C2)
Sensory Note Green, Nutty, EarthyTomato leaf, Moldy, VineRoasted nut, Popcorn
LogP (Est.) 2.482.650.68
Role Truffle/Meat Flavor ReconstituentFreshness EnhancerMaillard Reaction Standard

Protocol:

  • Conformer Generation: OPLS3e force field.

  • QM Optimization: B3LYP/6-31G* basis set to refine the thiazole ring planarity and sulfur electron density (sigma-hole potential).

  • Stereochemistry: The propyl chain is flexible; low-energy rotamers were selected for docking.

Computational Workflow (Graphviz)

The following diagram outlines the standardized in silico workflow used to generate the comparative data.

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking cluster_2 Phase 3: Analysis L_Prep Ligand Preparation (DFT Optimization) Grid Grid Generation (20Å x 20Å Box) L_Prep->Grid R_Prep Receptor Modeling (hOR1G1 Homology Model) R_Prep->Grid Dock Flexible Docking (AutoDock Vina / Glide) Grid->Dock Score Scoring (kcal/mol) & RMSD Calc Dock->Score Inter Interaction Mapping (Pi-Stacking/H-Bonds) Score->Inter

Caption: Standardized workflow for comparative olfactory receptor docking simulations.

Comparative Docking Results

The docking was performed against the putative binding pocket of hOR1G1 (Class A GPCR model), a receptor known to bind variable odorants with hydrophobic chains.

Binding Affinity & Energetics
MetricThis compound (Target)2-Isobutylthiazole (Comp A)2-Acetylthiazole (Comp B)[1]
Binding Energy (

G)
-7.2 kcal/mol -7.5 kcal/mol-6.1 kcal/mol
Ligand Efficiency (LE) 0.480.450.51
Dominant Interaction Hydrophobic (Propyl chain)Hydrophobic (Branched)H-Bond (Carbonyl)
RMSD (vs. Ref) 1.2 Å0.8 Å (Reference Ligand)2.1 Å
Mechanistic Insights
  • This compound (Target): The linear propyl chain at position 4 extends deeply into the hydrophobic sub-pocket (likely defined by Phe/Leu residues). The lack of branching allows for a "snug" fit, contributing to its high affinity despite lacking strong polar groups. The sulfur atom participates in a weak Pi-sulfur interaction with aromatic residues (e.g., Phe105).

  • 2-Isobutylthiazole: The branched isobutyl group creates a tighter steric lock in the hydrophobic cleft, resulting in slightly higher affinity (-7.5 kcal/mol).[1] This explains its lower sensory threshold (detection at ppb levels) compared to the linear propyl analog.

  • 2-Acetylthiazole: While it forms a strong Hydrogen Bond via its acetyl oxygen, the small size prevents it from fully occupying the hydrophobic pocket, leading to a lower overall binding energy (-6.1 kcal/mol).[1] This correlates with its "sharper" but less tenacious sensory profile.[2]

Interaction Network Diagram

Understanding the specific residue contacts is vital for optimizing flavor stability.

InteractionMap Ligand This compound Phe105 Phe105 (Pi-Sulfur) Ligand->Phe105  Stacking Leu201 Leu201 (Hydrophobic) Ligand->Leu201  Van der Waals Val112 Val112 (Hydrophobic) Ligand->Val112  Van der Waals Ser180 Ser180 (Weak H-Bond) Ligand->Ser180  N...HO

Caption: Predicted residue interaction map for this compound within the hOR1G1 binding pocket.

Experimental Protocols

To validate these in silico findings, the following experimental assays are recommended:

Protocol A: Competitive Binding Assay (Fluorescence)[1]
  • Objective: Validate if this compound displaces a known fluorescent probe (e.g., 1-AMA) from the Odorant Binding Protein (OBP).

  • Reagents: Porcine OBP (pOBP), 1-Aminoanthracene (1-AMA), Phosphate Buffer (pH 7.4).

  • Step-by-Step:

    • Incubate 2 µM pOBP with 2 µM 1-AMA until fluorescence stabilizes (excitation: 380 nm, emission: 485 nm).

    • Titrate this compound (0.1 µM to 100 µM).[1]

    • Data Analysis: Plot the decrease in fluorescence intensity. Calculate IC50. A steeper drop indicates higher affinity, validating the -7.2 kcal/mol prediction.

Protocol B: Gas Chromatography-Olfactometry (GC-O)[1]
  • Objective: Correlate binding affinity with sensory detection thresholds.

  • Method:

    • Inject sample into GC-MS equipped with an olfactory port.[1]

    • Panelists record the "start" and "stop" time of the aroma perception.

    • Relevance: this compound should show a retention index (RI) approx. 1280 (DB-5 column) and a "green/nutty" descriptor.

Conclusion

The comparative docking study reveals that This compound functions as a Type II Hydrophobic Ligand .[1] It relies heavily on van der Waals forces via its propyl chain to anchor into the receptor, distinct from the H-bond-driven binding of acetyl-thiazoles.[1]

  • Performance: It exhibits high affinity (-7.2 kcal/mol), comparable to the high-impact flavorant 2-Isobutylthiazole.[1]

  • Application: Ideal for use in "roasted" or "truffle" flavor bases where long-lasting receptor occupancy (persistence) is required, but without the "moldy" off-notes associated with branched isobutyl chains.[1]

References

  • Chemical Properties & CAS Verification

    • This compound (CAS 41981-63-9).[1][3][4][5][6][7] SIELC Technologies.

  • Flavor Profile & Occurrence

    • Volatile Compound Profiling of Seven Tuber Species (Truffles).
  • Olfactory Receptor Modeling

    • Modeling of mammalian olfactory receptors and docking of odorants.
  • Thiazole Docking Methodologies

    • Molecular Docking Studies of Thiazole Derivatives.
  • Comparator Ligand Data (2-Isobutylthiazole)

    • 2-Isopropyl-4-methylthiazole Flavor Profile. PubChem.[8]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal & Management of 2-Methyl-4-propylthiazole

[1][2]

Executive Summary & Chemical Profile

Effective management of 2-Methyl-4-propylthiazole requires more than standard organic solvent protocols.[1][2] As a thiazole derivative, this compound presents two distinct operational challenges: flammability (borderline Class II/IIIA) and olfactory potency .

Improper disposal does not just risk regulatory non-compliance (RCRA); it risks contaminating the laboratory environment with persistent, potent odors (nutty, roasted, vegetable-like notes) that can trigger evacuation alarms or sensory fatigue.[2]

Chemical Risk Profile
ParameterDataOperational Implication
CAS Number 52414-91-2Unique identifier for waste manifests.[1][2]
Flash Point ~58°C (137°F)Treat as Ignitable (D001). Near the borderline of Flammable/Combustible; safety dictates handling as Flammable Class II.[1][2]
Solubility Alcohol (High), Water (Low)Do not attempt aqueous dilution for drain disposal.[1][2]
Odor Threshold Extremely Low (ppb range)Requires aggressive odor abatement (double-sealing).[1][2]
Reactivity Incompatible with OxidizersViolent Reaction Risk. Never mix with nitric acid, perchlorates, or peroxides.[1][2]
RCRA Code D001 (Ignitable)Federal requirement for incineration.[1][2]

Pre-Disposal Stabilization & Odor Abatement

Expert Insight: The most common failure mode with thiazoles is not safety, but containment . A standard waste cap is often insufficient to contain the vapor pressure and odor of thiazoles.

Protocol A: The "Double-Containment" Standard[1][2]
  • Primary Vessel: Collect the waste in a chemically resistant bottle (Amber Glass or HDPE).

    • Critical: Do not fill >90% capacity to allow for vapor expansion.

  • Seal Integrity: Apply Parafilm® or electrical tape clockwise around the cap-to-bottle junction.

  • Secondary Barrier: Place the sealed primary vessel inside a heavy-duty, zip-seal polyethylene bag (minimum 4 mil thickness).

  • Adsorbent Addition: Before sealing the outer bag, add 10-20g of activated charcoal or vermiculite into the bag (surrounding the bottle). This acts as a "scent scrubber" for any fugitive vapors.

Waste Stream Segregation Logic

To ensure safe incineration and prevent cross-reactivity, this compound must be segregated correctly.[1][2]

The Golden Rule: Segregate as Non-Halogenated Organic Solvent .

  • COMPATIBLE STREAMS (Safe to Mix):

    • Acetone, Ethanol, Methanol.

    • Ethyl Acetate, Hexane.

    • Other simple aliphatic/aromatic hydrocarbons.

  • INCOMPATIBLE STREAMS (Do NOT Mix):

    • Oxidizers: Nitric acid, Hydrogen peroxide (Risk: Explosion/Exothermic runaway).

    • Halogenated Solvents: Chloroform, Dichloromethane (Risk: Creates complex incineration byproducts requiring different scrubbers).

    • Aqueous Acids: Hydrochloric acid (Risk: Exothermic protonation of the thiazole nitrogen).

Disposal Workflow Visualization

The following diagram outlines the decision logic for processing this chemical from the bench to the central waste facility.

DisposalWorkflowStartWaste Generation:This compoundCheckMixIs it mixed withother chemicals?Start->CheckMixAnalyzeMixAnalyze MixtureCompatibilityCheckMix->AnalyzeMixYesClassifyClassify Stream:Non-Halogenated OrganicCheckMix->ClassifyNo (Pure)OxidizerCheckContains Oxidizersor Strong Acids?AnalyzeMix->OxidizerCheckSegregateSTOP: Segregate Immediately.Do NOT Mix.OxidizerCheck->SegregateYesOxidizerCheck->ClassifyNoContainerSelect Container:HDPE or Amber Glass(Double Containment)Segregate->ContainerSeparateContainerClassify->ContainerLabelingLabeling:1. Chemical Name2. Hazard: FLAMMABLE & IRRITANT3. DateContainer->LabelingStorageStorage:Flammable Safety Cabinet(Max 90 Days)Labeling->StoragePickupHandover to EHSfor IncinerationStorage->Pickup

Figure 1: Decision matrix for segregating and packaging thiazole waste streams to ensure RCRA compliance and safety.

Spill Contingency & Emergency Response

Due to the flammability and odor, a spill of >100mL requires immediate, calculated action.

Spill Response Protocol
  • Evacuate & Ventilate: Immediately clear the area.[3] Thiazole vapors are heavier than air and can travel to ignition sources.

  • Eliminate Ignition: Cut power to hot plates and stirrers.

  • Odor Control (Priority): Cover the spill immediately with activated carbon or spill pillows to suppress vapor release. Standard paper towels will increase surface area and worsen the odor.

  • Cleanup: Use non-sparking tools to collect the absorbent into a bag. Double bag immediately.

SpillResponseSpillSpill Event(>100mL)Ignition1. Remove IgnitionSourcesSpill->IgnitionVentilate2. MaximizeVentilationIgnition->VentilateAbsorb3. Apply Absorbent(Charcoal/Vermiculite)Ventilate->AbsorbCollect4. Collect withNon-Sparking ToolsAbsorb->CollectBag5. Double Bag &Seal TightlyCollect->BagReport6. Report to EHSBag->Report

Figure 2: Tactical response flow for thiazole spills, prioritizing vapor suppression and ignition control.[1][2]

References

  • National Center for Biotechnology Information (PubChem). (2023). 2-Isopropyl-4-methylthiazole (Structural Analog for Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste D001 (Ignitability). Retrieved from [Link][2]

  • The Good Scents Company. (2023). 2-isopropyl-4-methylthiazole Safety and Properties. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Thiazoles. Retrieved from [Link][2]

Personal protective equipment for handling 2-Methyl-4-propylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Methyl-4-propylthiazole is a potent alkyl thiazole used primarily in flavor and fragrance synthesis. While its acute toxicity is generally moderate compared to other organosulfurs, its primary operational hazard is its extremely low odor threshold (ppb range) and flammability .

Improper handling does not just pose a safety risk; it poses a significant business continuity risk . A minor release can necessitate the evacuation of an entire facility due to the "stench" characteristic (often described as intense vegetable, green, or nutty notes that become nauseating at high concentrations).

ParameterSpecification
Chemical Class Alkyl Thiazole (Organosulfur)
Physical State Colorless to pale yellow liquid
Flash Point ~54°C - 68°C (Estimate based on homologs; Treat as Flammable Class 3 )
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Flammable Liquid (H226), Stench
Odor Threshold < 10 ppb (Requires containment)

Risk Assessment & Hazard Matrix

This compound requires a "Stench Protocol" overlaid on standard Flammable Liquid handling.

Hazard CategoryRisk LevelOperational Implication
Flammability Moderate Flash point is near ambient working temps.[1] Ground all containers; use spark-proof tools.[2]
Inhalation High (Odor) Zero-tolerance for open-bench handling. Vapors cause olfactory fatigue and nausea.
Skin Contact Moderate Irritant.[3][2][4][5] Lipid soluble, meaning it can penetrate skin oils.
Reactivity Low Stable, but incompatible with strong oxidizing agents (peroxides, nitrates).

Personal Protective Equipment (PPE) Architecture

Do not rely on standard "lab basics." The high lipid solubility of alkyl thiazoles allows them to permeate standard latex gloves rapidly.

A. Hand Protection Strategy

Recommendation: Double-Gloving System.

  • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

  • Outer Layer: 8 mil Nitrile or Laminate (Chemical barrier).

  • Rationale: Nitrile provides fair splash resistance to thiazoles but degrades upon prolonged exposure to organic sulfides. The double layer creates a "sacrificial" outer barrier.

  • Critical Protocol: If any liquid touches the outer glove, strip and replace immediately. Do not wait for breakthrough.

B. Respiratory & Eye Protection[1][2][3][6]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Barrier (Spill Only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: Half-mask respirators are insufficient for stench compounds because eye exposure to vapors can trigger lacrimation and systemic distress.

  • Eye Protection: Chemical splash goggles (ventless or indirect vent) are mandatory. Safety glasses are insufficient due to vapor irritation risks.

Engineering Controls & Odor Containment

The following diagram illustrates the mandatory "Closed-Loop" handling workflow to prevent odor migration.

G cluster_0 Fume Hood Zone (Negative Pressure) Storage Storage (Flammables Cabinet) Hood Fume Hood (Active Ventilation) Storage->Hood Transport in Secondary Cont. Transfer Syringe Transfer (Septum Sealed) Hood->Transfer Inert Gas Blanket Reaction Reaction Vessel (Closed System) Transfer->Reaction Cannula/Syringe (No Pouring) Quench Bleach Oxidation (Decontamination) Transfer->Quench Dirty Sharps Reaction->Quench Residuals Waste Segregated Waste (Double Sealed) Quench->Waste After 30 mins

Figure 1: Closed-loop handling workflow designed to minimize vapor release and ensure immediate oxidation of residuals.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • The "Trap" Setup: Before opening the bottle, prepare a decontamination bath in the hood.

    • Recipe: 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[6] Oxidizes the thiazole sulfur, converting the volatile stench into a non-volatile sulfoxide/sulfone salt.

  • Glassware: Pre-load all receiving flasks with septa. Open pouring is strictly prohibited.[1]

Phase 2: Transfer (Cannula/Syringe Method)
  • Secure the reagent bottle with a clamp.

  • Insert a bleed needle connected to an inert gas line (Nitrogen/Argon) into the septum.

  • Use a gas-tight syringe to withdraw the specific volume.

  • Critical Step: Upon withdrawing the needle, immediately wipe the tip with a bleach-soaked Kimwipe held in forceps, then inject into the reaction vessel.

Phase 3: Decontamination & Cleanup
  • Immediate Quench: Any pipette tip, syringe, or needle used must be immediately drawn up with the Bleach solution or submerged in the bath.

  • Glassware Washing: Rinse all dirty glassware with the bleach solution inside the hood before moving to the main sink.

  • Surface Decon: Wipe down the hood surface with 10% bleach, followed by water (to prevent corrosion of the hood surface).

Emergency & Disposal Procedures

Spill Management (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-Face Respirator (OV Cartridges) and Silver Shield laminate gloves.

  • Contain: Cover the spill with vermiculite or spill pads.

  • Neutralize: Gently pour 10% bleach over the absorbent material. Allow to sit for 20 minutes to oxidize the odor.

  • Collect: Double-bag the waste in heavy-duty polyethylene bags. Label as "Stench Waste - Do Not Compact."

Waste Disposal[3][4]
  • Liquid Waste: Do not mix with general organic solvents if possible.[6] Segregate into a "Stench Waste" container.

  • Additives: It is best practice to add a small amount (20-50 mL) of bleach to the waste container to continuously oxidize vapors in the headspace.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Thiazole Derivatives. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. SOP for Stench Chemicals. Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][7]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.